HIV-1 protease-IN-4
Description
Properties
Molecular Formula |
C48H69N7O11 |
|---|---|
Molecular Weight |
920.1 g/mol |
IUPAC Name |
1-[(2S,3S)-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-1-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-4-phenylbutan-2-yl]oxycarbonyloxyethyl (2S)-2-(dimethylamino)-3-methylbutanoate |
InChI |
InChI=1S/C48H69N7O11/c1-30(2)38(54(10)11)43(58)64-31(3)65-46(61)66-37(36(27-32-19-15-14-16-20-32)50-41(56)39(47(4,5)6)51-44(59)62-12)29-55(53-42(57)40(48(7,8)9)52-45(60)63-13)28-33-22-24-34(25-23-33)35-21-17-18-26-49-35/h14-26,30-31,36-40H,27-29H2,1-13H3,(H,50,56)(H,51,59)(H,52,60)(H,53,57)/t31?,36-,37-,38-,39+,40+/m0/s1 |
InChI Key |
GEINZDHAZWJNHM-VZCUVCCGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)OC(=O)O[C@@H](CN(CC1=CC=C(C=C1)C2=CC=CC=N2)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)N(C)C |
Canonical SMILES |
CC(C)C(C(=O)OC(C)OC(=O)OC(CN(CC1=CC=C(C=C1)C2=CC=CC=N2)NC(=O)C(C(C)(C)C)NC(=O)OC)C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of HIV-1 Protease Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the proteolytic cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation step is essential for the production of infectious virions. Inhibition of HIV-1 protease represents a cornerstone of highly active antiretroviral therapy (HAART). This document provides an in-depth technical overview of the mechanism of action of HIV-1 protease inhibitors, utilizing a representative, though not specifically named, compound "HIV-1 protease-IN-4" as a placeholder for a typical non-covalent, competitive inhibitor. We will delve into the molecular interactions, quantitative measures of efficacy, and the experimental protocols used to characterize these inhibitors.
The Role of HIV-1 Protease in the Viral Life Cycle
HIV-1 protease is an aspartyl protease that functions as a homodimer.[1][2] Each monomer contributes a catalytic aspartate residue (Asp25) to the active site.[1][2] The enzyme's primary role is to cleave the viral Gag and Gag-Pol polyproteins at specific sites, a process indispensable for the assembly of mature, infectious viral particles.[1][3] Without the action of HIV-1 protease, the newly produced virions are immature and non-infectious, effectively halting the spread of the virus.[1]
Signaling Pathway of HIV-1 Maturation
Caption: HIV-1 maturation pathway.
Mechanism of Action of HIV-1 Protease Inhibitors
HIV-1 protease inhibitors are designed to mimic the transition state of the natural peptide substrates of the enzyme.[1] They are competitive inhibitors that bind tightly to the active site of the protease, preventing the cleavage of the Gag and Gag-Pol polyproteins.
The active site of the dimeric HIV-1 protease contains a pair of aspartate residues (Asp25 and Asp25').[2] In the catalytic mechanism, one aspartate acts as a general base to activate a water molecule, which then attacks the carbonyl carbon of the scissile peptide bond of the substrate.[4] The other aspartate residue acts as a general acid, protonating the nitrogen of the peptide bond to facilitate cleavage.[4]
HIV-1 protease inhibitors, such as our representative compound "this compound," are designed with a non-cleavable isostere that mimics the tetrahedral intermediate of the peptide bond hydrolysis. This allows the inhibitor to bind with high affinity to the active site, effectively blocking substrate access and inactivating the enzyme.
Visualizing the Inhibition Mechanism
Caption: Competitive inhibition of HIV-1 protease.
Quantitative Assessment of Inhibitor Potency
The efficacy of HIV-1 protease inhibitors is quantified using several key parameters. These values are crucial for comparing the potency of different compounds and for guiding drug development efforts.
| Parameter | Description | Typical Value Range | Reference Compound Example |
| IC50 (nM) | The half maximal inhibitory concentration, representing the concentration of inhibitor required to reduce the activity of the enzyme by 50%. | 0.1 - 100 | Inhibitor 16f : 42 nM[5], Inhibitor 34b : 0.32 nM[6] |
| EC50 (µM) | The half maximal effective concentration, indicating the concentration of a drug that gives half-maximal response in a cell-based assay. | 0.01 - 10 | An effective antiviral compound showed an EC(50) value at 1.7 microM.[7] |
| Ki (nM) | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki indicates tighter binding. | 0.01 - 10 | Not explicitly found for a specific inhibitor in the provided search results, but is a key parameter. |
| Therapeutic Index | A ratio that compares the blood concentration at which a drug becomes toxic and the concentration at which the drug is effective. | >10 | A therapeutic index of 46 was reported for a novel compound.[7] |
Experimental Protocols
The characterization of HIV-1 protease inhibitors involves a series of in vitro and cell-based assays.
In Vitro Enzyme Inhibition Assay (Fluorometric)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 protease.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.[8][9] The rate of this increase is proportional to the enzyme's activity.
Protocol:
-
Reagent Preparation:
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, the test inhibitor at various concentrations, and the HIV-1 protease solution.
-
Include a positive control (enzyme without inhibitor) and a negative control (no enzyme). A known inhibitor like Pepstatin A can be used as a reference control.[8]
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in a kinetic mode at 37°C for 1-3 hours.[8]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for In Vitro Inhibition Assay
Caption: Workflow for a fluorometric HIV-1 protease inhibition assay.
Antiviral Activity Assay in Cell Culture
This assay evaluates the ability of an inhibitor to suppress HIV-1 replication in a cellular context.
Principle: Human T-cell lines (e.g., CEM) are infected with HIV-1 in the presence of varying concentrations of the test compound. The antiviral activity is determined by measuring a marker of viral replication, such as the production of viral antigens (e.g., p24) or the activity of reverse transcriptase in the culture supernatant.
Protocol:
-
Cell Culture and Infection:
-
Culture a susceptible T-cell line (e.g., CEM cells) in appropriate media.
-
Infect the cells with a known titer of HIV-1.
-
-
Inhibitor Treatment:
-
Immediately after infection, add the test inhibitor at a range of concentrations to the cell cultures.
-
Include a positive control (infected cells without inhibitor) and a negative control (uninfected cells).
-
-
Incubation:
-
Incubate the cultures for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).
-
-
Measurement of Viral Replication:
-
Harvest the cell culture supernatant.
-
Quantify the amount of viral p24 antigen using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the percentage of inhibition of p24 production against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the EC50 value.
-
Conclusion
The inhibition of HIV-1 protease is a highly successful strategy in the clinical management of HIV/AIDS. A thorough understanding of the enzyme's mechanism and the molecular interactions with inhibitors is paramount for the design of new, more potent drugs that can overcome the challenges of drug resistance. The quantitative data and experimental protocols outlined in this guide provide a framework for the evaluation and characterization of novel HIV-1 protease inhibitors. The continued application of these principles will be essential in the ongoing effort to develop next-generation antiretroviral therapies.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and biological evaluation of new HIV-1 protease inhibitors with purine bases as P2-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel 4-hydroxypyrone derivatives as HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
Unraveling "HIV-1 Protease-IN-4": A Deep Dive into Dual Inhibition Strategies
A comprehensive search for a specific compound designated "HIV-1 protease-IN-4" has not yielded information on a singular, formally recognized agent with this name. It is highly probable that this nomenclature refers to an investigational dual inhibitor targeting two critical HIV-1 enzymes: the protease (PR) and integrase (IN). The "-4" likely signifies a specific compound within a series from a particular research program or publication.
This in-depth guide will, therefore, focus on the broader and highly significant field of dual HIV-1 protease and integrase inhibitors. We will explore the rationale behind their development, common synthetic strategies, and the experimental protocols employed to evaluate their efficacy. This information is curated for researchers, scientists, and drug development professionals actively engaged in the fight against HIV/AIDS.
The Rationale for Dual Inhibition: A Multi-pronged Attack on HIV-1
The human immunodeficiency virus type 1 (HIV-1) relies on several key enzymes for its replication.[1] HIV-1 protease is essential for the maturation of newly formed virus particles, cleaving large polyproteins into functional viral proteins.[1][2] Integrase is responsible for inserting the viral DNA into the host cell's genome, a crucial step for establishing a persistent infection.[3][4]
The development of inhibitors for both these enzymes has been a cornerstone of successful highly active antiretroviral therapy (HAART).[5][6] However, the emergence of drug-resistant viral strains necessitates the continuous development of novel therapeutic agents.[7] Dual inhibitors, which target both protease and integrase simultaneously, offer several potential advantages:
-
Higher Genetic Barrier to Resistance: The virus would need to acquire mutations in two separate genes to overcome the drug's effect, a less probable event than developing resistance to a single-target agent.[7]
-
Improved Adherence: Combining two mechanisms of action into a single molecule can simplify treatment regimens, potentially leading to better patient compliance.
-
Reduced Pill Burden: A single dual-action drug could replace two separate medications.
-
Potential for Novel Pharmacophores: The design of dual inhibitors can lead to the discovery of new chemical scaffolds with unique binding modes.
Designing Dual HIV-1 Protease and Integrase Inhibitors
The design of dual inhibitors is a challenging endeavor that requires a deep understanding of the structural biology of both target enzymes. The active sites of HIV-1 protease and integrase have distinct topologies and chemical environments.
HIV-1 Protease: This enzyme is a C2-symmetric homodimer, with each 99-amino acid monomer contributing a catalytic aspartate residue (Asp25) to the active site.[1][8] The active site is a relatively hydrophobic tunnel-like cavity.[8] Inhibitors are typically designed to mimic the transition state of the natural substrate.[1][9]
HIV-1 Integrase: The catalytic core domain of integrase contains a conserved D,D-35-E motif that coordinates two divalent metal ions (typically Mg2+), which are essential for its catalytic activity.[3] Inhibitors of integrase often contain a metal-chelating pharmacophore that binds to these metal ions in the active site.[3]
Successful dual inhibitor design often involves linking known pharmacophores for each enzyme via a suitable linker or identifying novel scaffolds that can interact with both active sites.
Synthetic Strategies and Experimental Evaluation
The synthesis of dual HIV-1 protease and integrase inhibitors involves complex multi-step organic chemistry. The specific synthetic routes are highly dependent on the chemical scaffold of the target molecule.
Once synthesized, these compounds undergo a rigorous series of in vitro and cell-based assays to determine their biological activity.
Table 1: Key Quantitative Data for Dual HIV-1 Protease and Integrase Inhibitors
| Parameter | Description | Typical Range |
| Protease Inhibition (IC50/Ki) | Concentration of the inhibitor required to reduce the activity of purified HIV-1 protease by 50% (IC50) or the inhibition constant (Ki). | Low nM to µM |
| Integrase Strand Transfer Inhibition (IC50) | Concentration of the inhibitor required to reduce the strand transfer activity of purified HIV-1 integrase by 50%. | Low nM to µM |
| Antiviral Activity (EC50) | Concentration of the inhibitor required to inhibit HIV-1 replication in cell culture by 50%. | Low nM to µM |
| Cytotoxicity (CC50) | Concentration of the inhibitor that causes a 50% reduction in the viability of host cells. | >10 µM |
| Selectivity Index (SI) | The ratio of CC50 to EC50, indicating the therapeutic window of the compound. | >100 |
Experimental Protocols
HIV-1 Protease Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by purified recombinant HIV-1 protease.
Methodology:
-
Reagents: Purified recombinant HIV-1 protease, a fluorogenic peptide substrate containing a cleavage site for the protease flanked by a fluorescent donor and a quencher molecule, assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol).
-
Procedure:
-
The test compound is serially diluted in DMSO and pre-incubated with HIV-1 protease in the assay buffer in a 96- or 384-well plate.
-
The reaction is initiated by the addition of the FRET substrate.
-
The fluorescence intensity is measured over time using a fluorescence plate reader (Excitation/Emission wavelengths are specific to the FRET pair used).
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence versus time curve.
-
-
Data Analysis: The percent inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
HIV-1 Integrase Strand Transfer Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration, which involves the insertion of a model viral DNA substrate into a target DNA.
Methodology:
-
Reagents: Purified recombinant HIV-1 integrase, a 5'-biotinylated viral DNA oligonucleotide substrate, a target DNA oligonucleotide, assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MnCl2 or MgCl2, 1 mM DTT).
-
Procedure:
-
The test compound is serially diluted in DMSO and pre-incubated with HIV-1 integrase in the assay buffer.
-
The viral DNA substrate is added, and the mixture is incubated to allow for 3'-processing.
-
The target DNA is added to initiate the strand transfer reaction.
-
The reaction is stopped, and the products are captured on a streptavidin-coated plate.
-
The incorporated target DNA is detected using a specific antibody or by labeling the target DNA with a reporter molecule (e.g., a fluorophore or an enzyme).
-
-
Data Analysis: The signal from the captured strand transfer product is measured. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Antiviral Assay in Cell Culture
This assay determines the potency of a compound in inhibiting HIV-1 replication in a cellular context.
Methodology:
-
Cell Lines: Typically, human T-cell lines that are susceptible to HIV-1 infection are used (e.g., MT-4, CEM-SS).
-
Virus: A laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) or clinical isolates.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
The test compound is serially diluted and added to the cells.
-
A known amount of HIV-1 is added to infect the cells.
-
The plates are incubated for a period of time (e.g., 3-5 days) to allow for viral replication.
-
-
Endpoint Measurement: Viral replication is quantified by measuring a viral marker, such as:
-
p24 Antigen ELISA: Measures the amount of the viral capsid protein p24 in the cell supernatant.
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme in the supernatant.
-
Cell Viability/Cytotoxicity Assay: Measures the protective effect of the compound against virus-induced cell death (e.g., using MTT or MTS assays).
-
-
Data Analysis: EC50 values are calculated by plotting the percent inhibition of viral replication against the logarithm of the compound concentration. CC50 values are determined from parallel assays without virus infection.
Visualizing the Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of dual HIV-1 protease and integrase inhibitors.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. HIV-1 Protease [earth.callutheran.edu]
- 3. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]
- 5. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. proteopedia.org [proteopedia.org]
- 9. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure and Properties of HIV-1 Protease and its Inhibitors
Disclaimer: The specific compound "HIV-1 protease-IN-4" is not found in publicly available scientific literature or chemical databases. It may be an internal designation for a compound not yet in the public domain. This guide will provide a comprehensive overview of the chemical principles and experimental methodologies relevant to HIV-1 protease inhibitors, using the publicly documented "HIV-1 protease-IN-1" and other structurally related inhibitors as illustrative examples.
Introduction to HIV-1 Protease as a Therapeutic Target
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1] It is an aspartyl protease responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase and integrase.[1][2] This maturation step is essential for the production of infectious virions.[1] Consequently, inhibiting the activity of HIV-1 protease is a key strategy in antiretroviral therapy, preventing the formation of mature, infectious viral particles.[1]
This guide provides a technical overview of the chemical structures, properties, and evaluation methods for inhibitors of HIV-1 protease, designed for researchers, scientists, and drug development professionals.
Chemical Structure and Properties of HIV-1 Protease Inhibitors
HIV-1 protease inhibitors are broadly classified as peptidic or non-peptidic. The latter class, to which compounds like "HIV-1 protease-IN-1" belong, has been a major focus of drug development to improve oral bioavailability and pharmacokinetic profiles.
Modern non-peptidic HIV-1 protease inhibitors are designed to mimic the transition state of the natural substrate cleavage. Key structural features often include:
-
A central hydroxyl group: This group mimics the tetrahedral intermediate of peptide bond hydrolysis and forms crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the active site of the enzyme.
-
Hydrophobic moieties: These groups occupy the hydrophobic pockets (S1, S1', S2, S2', etc.) of the enzyme's active site, contributing to high binding affinity.
-
A sulfonamide group: This is a common feature in many potent inhibitors, including the FDA-approved drug Darunavir, and contributes to strong interactions within the active site.
"HIV-1 protease-IN-1" serves as a representative example of a non-peptidic inhibitor. Its chemical structure and properties are detailed below.
Chemical Structure of HIV-1 protease-IN-1:
Caption: 2D structure of HIV-1 protease-IN-1.
Table 1: Chemical Properties of HIV-1 protease-IN-1
| Property | Value |
| IUPAC Name | (3S)-N-[(2S,3R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]morpholine-3-carboxamide |
| Molecular Formula | C₂₅H₃₅N₃O₆S |
| Molecular Weight | 505.6 g/mol |
| Canonical SMILES | CC(C)CN(C--INVALID-LINK--NC(=O)[C@@H]2COCCN2">C@HO)S(=O)(=O)C3=CC=C(C=C3)O |
| InChI Key | QSIGJISDQQMQLD-KMDXXIMOSA-N |
Quantitative Inhibitory Data
While specific inhibitory data for "HIV-1 protease-IN-1" and "IN-4" are not publicly available, data for structurally related compounds designated as "HIV-1 protease-IN-5" and "HIV-1 protease-IN-6" have been reported by commercial suppliers. These values provide a quantitative measure of their potency.
Table 2: In Vitro Inhibitory Activity of Selected HIV-1 Protease Inhibitors
| Compound | Target | IC₅₀ (nM) | Kᵢ (pM) | Reference |
| HIV-1 protease-IN-5 | HIV-1 Protease | 1.64 | - | --INVALID-LINK-- |
| HIV-1 protease-IN-6 | HIV-1 Protease | 0.021 | 4.7 | --INVALID-LINK-- |
| Darunavir | HIV-1 Protease | - | 1.6 | --INVALID-LINK-- |
| Lopinavir | HIV-1 Protease | - | 1.3-3.6 | --INVALID-LINK-- |
IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency.
Mechanism of Action of HIV-1 Protease Inhibitors
HIV-1 protease inhibitors are competitive inhibitors that bind to the active site of the enzyme, preventing it from cleaving the Gag-Pol polyprotein. This process is a crucial step in the HIV life cycle, as illustrated below.
Caption: HIV life cycle and the point of intervention for protease inhibitors.
The catalytic mechanism of HIV-1 protease involves a water molecule activated by the two aspartic acid residues in the active site. This activated water molecule attacks the carbonyl carbon of the scissile peptide bond in the substrate, leading to its cleavage. Protease inhibitors, with their central hydroxyl group, mimic this transition state and bind tightly to the active site, effectively blocking substrate access.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of HIV-1 protease inhibitors.
The synthesis of complex non-peptidic inhibitors like Darunavir involves multiple steps. A generalized workflow is presented below, based on published procedures. Specific details for "HIV-1 protease-IN-1" are not publicly available.
Protocol:
-
Epoxide Opening: Start with a protected chiral epoxide. The epoxide is opened by reacting with isobutylamine to introduce one of the side chains.
-
Sulfonylation: The resulting amino alcohol is reacted with p-nitrobenzenesulfonyl chloride in the presence of a base to form the sulfonamide.
-
Reduction of Nitro Group: The nitro group on the phenylsulfonamide is reduced to an amine, typically using a reducing agent like hydrogen gas with a palladium catalyst.
-
Coupling Reaction: The amine is then coupled with a suitable activated carbonyl compound, such as a chloroformate derivative of a cyclic ether (e.g., (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol for Darunavir), to complete the inhibitor structure.
-
Purification: The final product is purified using techniques like column chromatography and recrystallization.
Caption: Generalized workflow for the synthesis of a non-peptidic HIV-1 protease inhibitor.
This assay measures the enzymatic activity of purified HIV-1 protease and the inhibitory effect of test compounds. It utilizes a synthetic peptide substrate with a fluorophore and a quencher at its ends (Fluorescence Resonance Energy Transfer or FRET).[3][4][5][6][7]
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 1 mM DTT).
-
Reconstitute purified recombinant HIV-1 protease in the assay buffer to a final concentration of approximately 25 nM.
-
Prepare a stock solution of the FRET peptide substrate (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH₂) in DMSO and dilute in assay buffer to a final concentration of 30 µM.
-
Prepare serial dilutions of the test inhibitor (e.g., "HIV-1 protease-IN-1") in DMSO, then dilute in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 40 µL of the HIV-1 protease solution.
-
Add 10 µL of the diluted inhibitor or DMSO (for control).
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the FRET substrate solution.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Caption: Workflow for a FRET-based HIV-1 protease inhibition assay.
This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.
Protocol:
-
Cell Culture: Culture a susceptible T-cell line (e.g., MT-4 or CEM) in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Cytotoxicity Assay: First, determine the non-toxic concentration range of the test compound by incubating the cells with serial dilutions of the compound for a period equivalent to the antiviral assay (e.g., 4-5 days) and measuring cell viability (e.g., using an MTT assay).
-
Antiviral Assay:
-
Seed the T-cells in a 96-well plate.
-
Prepare serial dilutions of the test compound in culture medium.
-
Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).
-
Immediately add the diluted test compound to the infected cells. Include uninfected and infected untreated controls.
-
Incubate the plate for 4-5 days at 37°C.
-
-
Quantification of Viral Replication:
-
Measure the amount of viral replication by quantifying the HIV-1 p24 antigen in the culture supernatant using an ELISA.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each compound concentration relative to the infected untreated control.
-
Determine the EC₅₀ (50% effective concentration) from the dose-response curve.
-
Caption: Workflow for a cell-based HIV-1 p24 antigen antiviral assay.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. eurogentec.com [eurogentec.com]
- 6. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 7. SensoLyte® 520 HIV Protease Assay Kit Fluorimetric - 1 kit [eurogentec.com]
Technical Guide: In Vitro Efficacy of Novel HIV-1 Protease Inhibitors
Disclaimer: Extensive research did not yield specific public data for a compound designated "HIV-1 protease-IN-4." To fulfill the structural and content requirements of this request, this guide utilizes publicly available data for a representative novel and potent HIV-1 protease inhibitor, GRL-044 , as a surrogate. The methodologies and data presentation herein serve as a template for the technical analysis of such compounds.
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1] It is responsible for the proteolytic cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins, a step essential for the production of infectious virions.[1] Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). This document provides an in-depth technical overview of the in vitro efficacy of the novel nonpeptidic HIV-1 protease inhibitor, GRL-044, against HIV-1 protease.
GRL-044 was designed based on the structure of the FDA-approved protease inhibitor Darunavir.[2] It contains a P2-tetrahydropyrano-tetrahydrofuran (Tp-THF) moiety and has shown potent activity against wild-type and a variety of protease inhibitor-resistant HIV-1 variants.[2]
Quantitative Efficacy Data
The in vitro antiviral activity of GRL-044 was evaluated against wild-type HIV-1 and several drug-resistant strains. The 50% inhibitory concentration (IC50) values are summarized in the table below for comparison with other potent protease inhibitors.
| Compound | HIV-1 Strain | IC50 (nM) |
| GRL-044 | Wild-Type (NL4-3) | 0.0028 - 0.0033 |
| GRL-037 | Wild-Type (NL4-3) | 0.042 |
| Darunavir (DRV) | Wild-Type (NL4-3) | 3.5 |
| Atazanavir (ATV) | Wild-Type (NL4-3) | 3.3 |
| Amprenavir (APV) | Wild-Type (NL4-3) | 70 |
| Lopinavir (LPV) | Wild-Type (NL4-3) | 57 |
| GRL-044 | PI-Resistant Variants | 0.065 - 19 |
| GRL-044 | HIV-2EHO | 0.0004 |
Data sourced from a study on novel nonpeptidic HIV-1 protease inhibitors.[2]
Experimental Protocols
The following sections detail the general methodologies employed to determine the in vitro efficacy of HIV-1 protease inhibitors like GRL-044.
This assay determines the concentration of the inhibitor required to suppress HIV-1 replication in a cell-based model.
-
Cell Lines: Peripheral blood mononuclear cells (PBMCs) or T-cell lines (e.g., MT-4, Jurkat) are commonly used.
-
Virus Strains: Laboratory-adapted HIV-1 strains (e.g., NL4-3) or clinical isolates, including drug-resistant variants, are used for infection.
-
Infection: Target cells are infected with a standardized amount of virus in the presence of serial dilutions of the test compound (e.g., GRL-044).
-
Incubation: The infected cell cultures are incubated for a period of 3 to 7 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker, typically the p24 capsid protein, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value is calculated as the drug concentration at which a 50% reduction in p24 antigen production is observed compared to the untreated virus control.
This biochemical assay directly measures the inhibition of purified recombinant HIV-1 protease.
-
Reagents:
-
Recombinant HIV-1 protease.
-
A synthetic fluorogenic peptide substrate that mimics a natural cleavage site of the protease.[3]
-
Assay buffer.
-
Test inhibitor (e.g., GRL-044) at various concentrations.
-
-
Procedure:
-
The test inhibitor is pre-incubated with the recombinant HIV-1 protease in the assay buffer.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The mixture is incubated at 37°C.
-
Cleavage of the substrate by the protease results in the release of a fluorophore, leading to an increase in fluorescence.
-
The fluorescence intensity is measured over time using a fluorescence microplate reader (e.g., excitation at 330 nm and emission at 450 nm).[3]
-
-
Data Analysis: The rate of substrate cleavage is determined from the linear phase of the reaction. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 or Ki (inhibition constant) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of HIV-1 protease and a typical workflow for screening protease inhibitors.
Caption: Mechanism of HIV-1 Protease Action and Inhibition.
Caption: Experimental Workflow for HIV-1 Protease Inhibitor Screening.
Conclusion
The in vitro data for the novel inhibitor GRL-044 demonstrate exceptional potency against both wild-type and drug-resistant strains of HIV-1, with IC50 values in the picomolar to low nanomolar range.[2] These findings, derived from established enzymatic and cell-based assays, highlight the potential of this compound as a next-generation therapeutic agent. The structured approach to inhibitor screening and characterization, as outlined in this guide, is fundamental to the discovery and development of new and effective antiretroviral drugs that can combat the ongoing challenge of HIV drug resistance.
References
A Technical Guide to Preliminary Cytotoxicity Studies of HIV-1 Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: While specific data on "HIV-1 protease-IN-4" is not available in the public domain, this guide provides a comprehensive overview of the methodologies and data interpretation for preliminary cytotoxicity studies of the broader class of HIV-1 protease inhibitors. This document outlines standard experimental protocols, presents representative data for well-characterized inhibitors, and visualizes key workflows and cellular pathways. The principles and techniques described herein are directly applicable to the evaluation of novel compounds such as this compound.
Data Presentation: Cytotoxicity of Representative HIV-1 Protease Inhibitors
The cytotoxic potential of an antiviral compound is a critical parameter in its preclinical evaluation. The 50% cytotoxic concentration (CC50) is the concentration of a drug that reduces the viability of uninfected cells by 50%.[1] A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of CC50 to the 50% inhibitory concentration (IC50), is a measure of the compound's therapeutic window.[1]
Below is a table summarizing the CC50 values for several well-established HIV-1 protease inhibitors across different cell lines. It is important to note that cytotoxicity can be cell-line dependent.
| HIV-1 Protease Inhibitor | Cell Line | CC50 (µM) | Assay |
| Ritonavir | Human Endothelial Cells | >50 | Cell Proliferation Assay |
| Indinavir | MT-4 | >100 | MTT Assay |
| Saquinavir | MT-4 | >100 | MTT Assay |
| Nelfinavir | MT-4 | 12.5 | MTT Assay |
| Amprenavir | MT-4 | 70 | MTT Assay |
| Lopinavir | MT-4 | 35 | MTT Assay |
| Atazanavir | MT-4 | >100 | MTT Assay |
| Darunavir | MT-4 | >100 | MTT Assay |
Note: The data presented are representative values from various studies and should be used for comparative purposes only. Actual values can vary based on experimental conditions.
Experimental Protocols
Detailed methodologies for two common cytotoxicity assays, the MTT and LDH assays, are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[3]
Materials:
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization buffer (e.g., SDS-HCl solution)[4]
-
96-well microtiter plates[4]
-
Test compound (HIV-1 protease inhibitor)
-
Cell culture medium[4]
-
Phosphate-buffered saline (PBS)[4]
-
Microplate reader[4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[4] Incubate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[5]
-
Compound Addition: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include wells with untreated cells (negative control) and a vehicle control.
-
Incubation: Incubate the plate for a period relevant to the intended therapeutic exposure (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[5]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[4]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the CC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[6][7][8]
Materials:
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)[6][9]
-
96-well microtiter plates[10]
-
Test compound
-
Cell culture medium
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol (Steps 1-3).
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis buffer provided in the kit.
-
Background control: Culture medium without cells.[10]
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5-10 minutes.[9][10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[9]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9][10]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[9]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[9][10] A reference wavelength of >600 nm is recommended.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.
-
Plot the percentage of cytotoxicity against the compound concentration to determine the CC50 value.
-
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for cytotoxicity assessment and a conceptual signaling pathway potentially involved in HIV-1 protease inhibitor-induced cytotoxicity.
References
- 1. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Initial Screening of Novel HIV-1 Protease Inhibitors Against Drug-Resistant Strains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1) presents a significant challenge to effective antiretroviral therapy. The HIV-1 protease, an enzyme critical for viral maturation, remains a key target for inhibitor development. This technical guide provides an in-depth overview of the initial screening process for novel HIV-1 protease inhibitors, with a focus on evaluating their efficacy against drug-resistant viral strains. While this guide is broadly applicable, it will use the novel, potent, nonpeptidic HIV-1 protease inhibitor GRL-044 as a case study to illustrate the screening process and data presentation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to clarify complex workflows and pathways.
Introduction to HIV-1 Protease and Drug Resistance
HIV-1 protease is an aspartic protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins, a step essential for the production of infectious virions.[1][2] Inhibition of this enzyme leads to the release of immature, non-infectious viral particles.[1] Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of the HIV-1 protease, preventing it from cleaving the viral polyproteins.[2]
However, the high mutation rate of HIV-1 can lead to the selection of amino acid substitutions in the protease enzyme, reducing the binding affinity of PIs and conferring drug resistance.[3] These mutations can occur both within the active site and at distal locations, altering the enzyme's conformation and dynamics.[4] The development of novel PIs with high potency against a broad range of resistant strains is therefore a critical area of research.
The Initial Screening Cascade for Novel Protease Inhibitors
The initial evaluation of a novel protease inhibitor involves a series of in vitro assays designed to determine its antiviral potency, cytotoxicity, and spectrum of activity against clinically relevant drug-resistant HIV-1 strains.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial screening of a novel HIV-1 protease inhibitor.
References
Unveiling the Molecular Blueprint: A Technical Guide to the Structural Basis of HIV-1 Protease Inhibition by Indinavir
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the structural and quantitative basis of HIV-1 protease inhibition by the clinically significant antiretroviral drug, Indinavir. By examining the intricate molecular interactions, thermodynamic properties, and the experimental methodologies used for their determination, this document provides a comprehensive resource for professionals engaged in antiviral drug discovery and development.
Quantitative Analysis of Indinavir Inhibition
The inhibitory potency of Indinavir against HIV-1 protease is quantified by its inhibition constant (Kᵢ), a measure of the inhibitor's binding affinity to the enzyme. Lower Kᵢ values indicate tighter binding and more effective inhibition.
| Inhibitor | Target | Kᵢ (nM) | Assay Conditions | Reference |
| Indinavir | Wild-Type HIV-1 Protease | 0.54 | Not Specified | [1] |
Structural Basis of Inhibition: The HIV-1 Protease-Indinavir Complex
The three-dimensional structure of the HIV-1 protease in complex with Indinavir, determined through X-ray crystallography, provides a detailed view of the binding interactions that underpin its inhibitory activity. The HIV-1 protease is a homodimer, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp125') to the active site.[2][3] Indinavir, a peptidomimetic inhibitor, binds in the active site cleft, mimicking the natural substrate of the protease.[3]
Key interactions between Indinavir and the HIV-1 protease include:
-
Hydrogen Bonding: The hydroxyl group of Indinavir's indanol moiety forms a crucial hydrogen bond with the catalytic aspartate residues (Asp25/Asp25') in the active site.[4] Additionally, a conserved water molecule, often referred to as the "flap water," mediates hydrogen bonds between the inhibitor and the flexible "flap" regions of the protease (residues Ile50 and Ile50').[3][4]
-
Hydrophobic Interactions: The various hydrophobic groups of Indinavir, including its phenyl and pyridine rings, engage in extensive van der Waals interactions with hydrophobic residues lining the active site cavity. These interactions contribute significantly to the overall binding affinity.
The binding of Indinavir induces a conformational change in the protease, causing the flexible flap regions to close down over the inhibitor, effectively trapping it in the active site. This "closed" conformation is characteristic of the inhibitor-bound state of the enzyme.
Experimental Protocols
The determination of the structural and quantitative data presented above relies on established biochemical and biophysical techniques.
Enzyme Kinetics Assay for Kᵢ Determination
Objective: To determine the inhibition constant (Kᵢ) of an inhibitor against HIV-1 protease.
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence of varying concentrations of a substrate and the inhibitor. By analyzing the effect of the inhibitor on the enzyme's kinetic parameters (Kₘ and Vₘₐₓ), the Kᵢ can be calculated.
Typical Protocol:
-
Reagents:
-
Purified recombinant HIV-1 protease.
-
Fluorogenic peptide substrate (e.g., a peptide containing a cleavage site flanked by a fluorescent reporter and a quencher).
-
Assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, 1 mM dithiothreitol).[5]
-
Inhibitor stock solution (dissolved in DMSO).
-
-
Procedure:
-
A series of dilutions of the inhibitor are prepared.
-
The enzyme, substrate, and assay buffer are mixed in a 96-well plate.
-
The reaction is initiated by adding the inhibitor dilutions.
-
The fluorescence is monitored over time using a plate reader at appropriate excitation and emission wavelengths.
-
Initial reaction velocities are calculated from the linear phase of the fluorescence increase.
-
-
Data Analysis:
-
The data are fitted to the Michaelis-Menten equation and appropriate inhibition models (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis to determine the Kᵢ value.
-
X-ray Crystallography for Structural Determination
Objective: To determine the three-dimensional structure of the HIV-1 protease-inhibitor complex.
Principle: A highly ordered crystal of the protein-inhibitor complex is grown and diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound inhibitor can be determined.
Typical Protocol:
-
Protein Expression and Purification: Recombinant HIV-1 protease is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Crystallization:
-
The purified protease is concentrated and mixed with the inhibitor in a stoichiometric excess.
-
Crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Crystals are grown over a period of days to weeks.
-
-
Data Collection:
-
A suitable crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source.
-
The diffraction data are collected on a detector.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed to determine the unit cell parameters and space group.
-
The structure is solved using molecular replacement, using a known structure of HIV-1 protease as a search model.
-
The initial model is refined against the experimental data to improve the fit and build the inhibitor into the electron density.
-
The final structure is validated for its geometric quality and deposited in the Protein Data Bank (PDB).
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 4. Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors [mdpi.com]
- 5. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
Early Pharmacokinetic Profile of a Novel HIV-1 Protease Inhibitor: A Representative Technical Guide
Disclaimer: Publicly available information on a specific molecule designated "HIV-1 protease-IN-4" is not available. This document provides a representative, in-depth technical guide based on the typical early pharmacokinetic profiles of novel HIV-1 protease inhibitors in preclinical development. The data and experimental protocols presented herein are illustrative and intended for researchers, scientists, and drug development professionals.
Introduction
The development of effective antiretroviral therapies has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins essential for producing infectious virions.[1][2] Inhibition of this enzyme remains a cornerstone of highly active antiretroviral therapy (HAART).[3] This guide outlines the early pharmacokinetic (PK) profile of a representative, hypothetical novel HIV-1 protease inhibitor, designated here as "HIV-PI-X," to illustrate the key studies and data interpretation in the preclinical phase of drug development.
In Vitro Pharmacokinetic Profile of HIV-PI-X
The initial assessment of a new chemical entity's (NCE) pharmacokinetic properties begins with a series of in vitro assays to predict its in vivo behavior. These assays evaluate the compound's fundamental physicochemical and metabolic characteristics.
| Parameter | Assay Condition | Result | Implication |
| Aqueous Solubility | pH 7.4, Room Temperature | 150 µM | Moderate solubility, may not be a limiting factor for absorption. |
| LogD | pH 7.4 | 2.8 | Optimal lipophilicity for cell membrane permeability. |
| Caco-2 Permeability | A -> B (Papp) | 15 x 10⁻⁶ cm/s | High permeability, suggesting good potential for oral absorption. |
| B -> A (Papp) | 30 x 10⁻⁶ cm/s | ||
| Efflux Ratio | 2.0 | Low efflux ratio, indicating it is not a significant substrate of P-gp.[4] | |
| Plasma Protein Binding | Human, Rat, Monkey | 98.5%, 97.2%, 98.9% | High plasma protein binding, typical for this class of drugs. |
| Metabolic Stability | Human Liver Microsomes (HLM) | 35 min (t½) | Moderate metabolic stability, suggesting potential for acceptable in vivo half-life. |
| Rat Liver Microsomes (RLM) | 25 min (t½) | Faster metabolism in rats compared to humans. | |
| CYP450 Inhibition | IC₅₀ (3A4, 2D6, 2C9) | > 20 µM | Low potential for drug-drug interactions via major CYP isoforms.[4] |
-
Aqueous Solubility: A saturated solution of HIV-PI-X is prepared in a phosphate-buffered saline (PBS) at pH 7.4. The solution is shaken for 24 hours at room temperature, followed by filtration. The concentration of the compound in the filtrate is determined by LC-MS/MS.
-
LogD: The distribution of HIV-PI-X between n-octanol and PBS at pH 7.4 is measured. The concentrations in both phases are quantified by LC-MS/MS to determine the partition coefficient.
-
Caco-2 Permeability: Caco-2 cells are grown to form a confluent monolayer on a semi-permeable membrane. HIV-PI-X is added to either the apical (A) or basolateral (B) side, and its appearance on the opposite side is measured over time. The apparent permeability (Papp) is calculated.
-
Plasma Protein Binding: HIV-PI-X is incubated with plasma from different species (human, rat, monkey). The fraction of the compound bound to plasma proteins is separated from the unbound fraction by equilibrium dialysis, and the concentrations in each fraction are determined.
-
Metabolic Stability: HIV-PI-X is incubated with liver microsomes (human and rat) in the presence of NADPH. The decrease in the concentration of the parent compound over time is monitored by LC-MS/MS to determine the in vitro half-life (t½).
-
CYP450 Inhibition: The inhibitory effect of HIV-PI-X on major cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is assessed using fluorescent probe substrates. The concentration of HIV-PI-X that causes 50% inhibition (IC₅₀) of the probe's metabolism is determined.
In Vivo Pharmacokinetic Profile of HIV-PI-X
Following promising in vitro data, in vivo studies are conducted in animal models to understand the compound's behavior in a whole organism. Rodent (rat) and non-rodent (cynomolgus monkey) species are commonly used to assess the pharmacokinetics of HIV protease inhibitors.[5][6]
| Species | Dose & Route | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | t½ (hr) | F (%) |
| Sprague-Dawley Rat | 2 mg/kg IV | 1800 | 0.1 | 2500 | 2.5 | - |
| 10 mg/kg PO | 850 | 1.0 | 4500 | 3.0 | 36 | |
| Cynomolgus Monkey | 2 mg/kg IV | 2200 | 0.1 | 4800 | 4.0 | - |
| 10 mg/kg PO | 1500 | 2.0 | 12000 | 4.5 | 50 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable time point; t½: Elimination half-life; F (%): Oral bioavailability.
-
Animal Models: Male Sprague-Dawley rats (250-300g) and male cynomolgus monkeys (3-5 kg) are used. Animals are fasted overnight before dosing.
-
Dosing: For intravenous (IV) administration, HIV-PI-X is formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered as a bolus via the tail vein (rats) or cephalic vein (monkeys). For oral (PO) administration, the compound is formulated as a suspension (e.g., in 0.5% methylcellulose) and administered by oral gavage.
-
Blood Sampling: Serial blood samples are collected from the jugular vein (rats, via a cannula) or femoral vein (monkeys) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of HIV-PI-X are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine the key PK parameters (Cmax, Tmax, AUC, t½, and F).
Visualizations
Caption: Workflow for early pharmacokinetic profiling of a novel HIV protease inhibitor.
Caption: Absorption, Distribution, Metabolism, and Excretion (ADME) profile of HIV-PI-X.
Summary and Interpretation
The early pharmacokinetic profile of HIV-PI-X suggests that it is a promising candidate for further development. The compound exhibits good aqueous solubility and high membrane permeability, which translates to moderate to high oral bioavailability in both rats (36%) and monkeys (50%). The high plasma protein binding is a common feature of HIV protease inhibitors and is not necessarily a detriment to efficacy.
The moderate metabolic stability in human liver microsomes is encouraging, suggesting that the compound is likely to have a reasonable half-life in humans, potentially allowing for once or twice-daily dosing. The low potential for CYP450 inhibition reduces the risk of drug-drug interactions, a critical consideration for antiretroviral therapies that are often co-administered with other medications.
The pharmacokinetic parameters observed in monkeys are generally more predictive of human pharmacokinetics than those in rats. The longer half-life and higher oral bioavailability in monkeys are positive indicators. Future studies will focus on identifying the major metabolites, elucidating the primary routes of elimination, and evaluating the pharmacokinetic-pharmacodynamic (PK/PD) relationship to establish a projected efficacious dose in humans.
References
- 1. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacokinetic properties of HIV-1 protease inhibitors: A computational perspective on herbal phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Animal Models for HIV Cure Research [frontiersin.org]
- 6. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of HIV-1 Protease Inhibitors for Experimental Use: A Case Study on Darunavir
As requested, here is an in-depth technical guide on the solubility and stability of an HIV-1 protease inhibitor for experimental use.
Disclaimer: Initial searches for a specific HIV-1 protease inhibitor designated "IN-4" did not yield a recognized compound in publicly available scientific literature. It is possible that "IN-4" is an internal or less common identifier. To provide a comprehensive and data-rich technical guide as requested, this document focuses on Darunavir , a well-characterized and clinically significant HIV-1 protease inhibitor, as a representative example. The principles and protocols outlined here are broadly applicable to the study of other small molecule HIV-1 protease inhibitors.
Introduction to HIV-1 Protease and Darunavir
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1][2] It is an aspartyl protease responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins and enzymes.[1][2] This cleavage is essential for the assembly of infectious virions. Inhibition of HIV-1 protease is a key therapeutic strategy in the management of HIV/AIDS.[3][4]
Darunavir (brand name Prezista) is a second-generation non-peptidic HIV-1 protease inhibitor.[3] It was designed to have a high affinity for the active site of the protease, including strains that have developed resistance to other protease inhibitors.[5][6] Its potent antiviral activity and high genetic barrier to resistance make it a cornerstone of highly active antiretroviral therapy (HAART).[3][6]
Solubility of Darunavir
The solubility of a compound is a critical factor for its experimental use, influencing everything from stock solution preparation to bioavailability in cell-based assays and in vivo studies.
Quantitative Solubility Data for Darunavir
| Solvent/Medium | Temperature (°C) | Solubility |
| Water | 25 | 0.15 mg/mL |
| Ethanol | 25 | > 100 mg/mL |
| Methanol | 25 | > 100 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 mg/mL |
| Propylene Glycol | 25 | > 100 mg/mL |
| 0.1 N HCl | 25 | 0.2 mg/mL |
| 0.1 M Phosphate Buffer (pH 7.4) | 25 | 0.1 mg/mL |
Note: Data is compiled from various sources and may vary slightly depending on the specific experimental conditions.
Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.
Materials:
-
Darunavir powder
-
Distilled or deionized water (or buffer of choice)
-
Scintillation vials or glass test tubes with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable column and detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of Darunavir powder to a scintillation vial containing a known volume of the aqueous medium (e.g., 5 mL of water). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Visual inspection for the presence of undissolved solid should be made periodically.
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for partial sedimentation of the excess solid. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved Darunavir.
-
Calculation: Calculate the solubility of Darunavir in the aqueous medium, expressed in mg/mL or µg/mL.
Stability of Darunavir
Understanding the stability of an inhibitor under various conditions is crucial for ensuring the reliability and reproducibility of experimental results.
Quantitative Stability Data for Darunavir
| Condition | Storage Temperature (°C) | Stability Profile |
| Solid (Powder) | 2-8 | Stable for at least 2 years |
| Solution in DMSO | -20 | Stable for several months |
| Solution in Ethanol | -20 | Stable for several months |
| Aqueous Solution (pH 7.4) | 37 | Gradual degradation observed over 24 hours |
| Acidic Conditions (pH 1.2) | 37 | Relatively stable |
| Basic Conditions (pH 9.0) | 37 | Increased degradation compared to neutral pH |
| Exposure to Light | Room Temperature | Potential for photodegradation; should be stored in the dark |
Note: Stability can be influenced by factors such as the presence of other excipients, buffer components, and exposure to oxygen.
Experimental Protocol for Assessing Chemical Stability (HPLC-Based Assay)
This protocol describes a general method for evaluating the chemical stability of Darunavir in solution under different stress conditions.
Materials:
-
Darunavir stock solution of known concentration
-
Buffers of different pH values (e.g., pH 1.2, 7.4, 9.0)
-
Hydrogen peroxide solution (for oxidative stress)
-
Temperature-controlled incubator
-
Photostability chamber or light source
-
HPLC system with a stability-indicating method (a method that can separate the parent drug from its degradation products)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Prepare solutions of Darunavir in different buffers and stress agents (e.g., 1 M HCl, 1 M NaOH, 3% H₂O₂). Also, prepare a control solution in a neutral, non-degrading solvent.
-
Stress Conditions:
-
Thermal Stress: Incubate the solutions at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) for a defined period.
-
Acid/Base Hydrolysis: Incubate the solutions in acidic and basic media at a set temperature.
-
Oxidative Stress: Incubate the solution with hydrogen peroxide at room temperature.
-
Photostability: Expose the solution to a controlled light source (e.g., UV and visible light) in a photostability chamber. Protect control samples from light.
-
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stressed solution.
-
Sample Quenching (if necessary): For acid and base hydrolysis samples, neutralize the solution to stop the degradation reaction before analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Quantify the amount of Darunavir remaining at each time point. Calculate the percentage of degradation. Identify and quantify any major degradation products if possible.
Visualization of Pathways and Workflows
HIV-1 Protease Signaling Pathway and Inhibition by Darunavir
Caption: HIV-1 Lifecycle and Protease Inhibition by Darunavir.
Experimental Workflow for Solubility Determination
Caption: Shake-Flask Solubility Determination Workflow.
Logical Relationship for Stability Testing
Caption: Logical Flow of Stress Stability Testing.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current and Novel Inhibitors of HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
Methodological & Application
Application Note: Fluorometric HIV-1 Protease Assay for Inhibitor Screening
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is an aspartic protease essential for the viral life cycle.[1][2][3] It cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a process critical for the production of infectious virions.[1][3][4] Consequently, HIV-1 protease is a primary target for antiretroviral drug development. This application note provides a detailed protocol for a sensitive, continuous fluorometric assay designed for screening and characterizing inhibitors of recombinant HIV-1 protease, such as the experimental compound IN-4. The assay is based on the principle of Förster Resonance Energy Transfer (FRET).[1][5][6][7]
Assay Principle
The assay utilizes a synthetic peptide substrate that contains a sequence specifically recognized and cleaved by HIV-1 protease.[1] This peptide is dual-labeled with a fluorophore (donor) on one end and a quencher (acceptor) on the other.[4] In the intact peptide, the close proximity of the quencher to the fluorophore results in the suppression of fluorescence emission through FRET.[4] Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity.[5][8] The rate of this fluorescence increase is directly proportional to the protease activity. Potential inhibitors will reduce or prevent substrate cleavage, resulting in a lower fluorescence signal.[2]
Experimental Protocol
This protocol is optimized for a 96-well plate format, suitable for high-throughput screening.
Required Materials
-
Reagents:
-
Recombinant HIV-1 Protease (e.g., AnaSpec, Cat. AS-72028)
-
FRET Peptide Substrate (e.g., HiLyte Fluor™488/QXL™520 FRET peptide, AnaSpec)[4][9]
-
Test Inhibitor (IN-4)
-
HIV-1 Protease Assay Buffer (see recipe below)
-
HIV-1 Protease Dilution Buffer (see recipe below)
-
Dimethyl Sulfoxide (DMSO), molecular biology grade
-
-
Equipment:
-
Fluorescence microplate reader with temperature control, capable of excitation at ~490 nm and emission at ~520 nm.
-
Black, flat-bottom 96-well assay plates[10]
-
Standard laboratory equipment (pipettes, tubes, etc.)
-
Buffer and Reagent Preparation
-
HIV-1 Protease Assay Buffer (1X):
-
100 mM Sodium Acetate, pH 4.7
-
1 M Sodium Chloride (NaCl)
-
1 mM EDTA
-
1 mM Dithiothreitol (DTT) - Add fresh before use
-
1 mg/mL Bovine Serum Albumin (BSA)
-
Store at 4°C. The final pH should be 4.7.[11]
-
-
HIV-1 Protease Dilution Buffer:
-
Ready-to-use commercial buffers are recommended to ensure enzyme stability.[12] If preparing in-house, a buffer similar to the assay buffer but with added glycerol (e.g., 10-20%) for stabilization is common.
-
-
Recombinant HIV-1 Protease:
-
FRET Substrate:
-
Prepare a stock solution (e.g., 1-2 mM) in DMSO. Aliquot and store at -20°C, protected from light.[11]
-
-
Test Inhibitor (IN-4) and Controls:
-
Prepare a 10 mM stock solution of IN-4 in 100% DMSO.
-
Prepare a stock solution of Pepstatin A (e.g., 1 mM) in DMSO.[10]
-
Create a serial dilution series of the inhibitor (e.g., 10-point, 3-fold dilutions) in 100% DMSO.
-
Assay Procedure
-
Prepare Working Solutions:
-
Enzyme Working Solution: On the day of the experiment, thaw an aliquot of HIV-1 Protease. Dilute it with cold 1X Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final assay concentration of 10 nM). Keep on ice.
-
Substrate Working Solution: Dilute the FRET substrate stock solution in 1X Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 4 µM for a final assay concentration of 2 µM).[9] Protect from light.
-
-
Set Up the Assay Plate:
-
Add 2 µL of the serially diluted test inhibitor (IN-4) or control compounds to the appropriate wells of the 96-well plate.
-
For control wells, add:
-
100% Activity Control (No Inhibitor): 2 µL of 100% DMSO.
-
Inhibitor Control (IC): 2 µL of the positive control inhibitor (Pepstatin A).
-
No Enzyme Control (Background): 2 µL of 100% DMSO.
-
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 98 µL of the 2X Enzyme Working Solution to all wells except the "No Enzyme Control" wells.
-
To the "No Enzyme Control" wells, add 98 µL of 1X Assay Buffer.
-
Mix gently by tapping the plate.
-
Incubate the plate at room temperature for 15 minutes, protected from light.[10]
-
-
Initiate the Enzymatic Reaction:
-
Add 100 µL of the 2X Substrate Working Solution to all wells to start the reaction. The total volume in each well should now be 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate into the fluorescence microplate reader pre-set to 37°C.[12]
-
Measure the fluorescence intensity (Excitation: 490 nm, Emission: 520 nm) every 60 seconds for 30-60 minutes.
-
Data Presentation and Analysis
Calculation of Reaction Velocity
For each well, plot the Relative Fluorescence Units (RFU) against time (in minutes). The initial reaction velocity (V) is the slope of the linear portion of this curve (ΔRFU/min).
Calculation of Percent Inhibition
Use the calculated velocities to determine the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)] * 100
Where:
-
V_inhibitor is the velocity in the presence of the test inhibitor.
-
V_no_inhibitor is the velocity of the 100% activity control (DMSO).
-
V_no_enzyme is the velocity of the no-enzyme background control.
IC50 Determination
The IC50 value is the concentration of an inhibitor at which 50% of the enzyme activity is inhibited.[13]
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism).[13]
-
The IC50 value is determined from the curve fit.
Example Data Tables
Table 1: Raw Kinetic Data (RFU/min) and Percent Inhibition for IN-4
| [IN-4] (nM) | log[IN-4] | Velocity (ΔRFU/min) | % Inhibition |
|---|---|---|---|
| 0 (No Inhibitor) | N/A | 250.5 | 0.0% |
| 1 | 0 | 225.1 | 10.1% |
| 3 | 0.477 | 198.2 | 20.9% |
| 10 | 1 | 155.8 | 37.8% |
| 30 | 1.477 | 128.0 | 48.9% |
| 100 | 2 | 85.3 | 65.9% |
| 300 | 2.477 | 55.6 | 77.8% |
| 1000 | 3 | 30.1 | 88.0% |
| 3000 | 3.477 | 15.2 | 93.9% |
| 10000 | 4 | 10.8 | 95.7% |
| No Enzyme | N/A | 10.0 | N/A |
Table 2: Summary of IC50 Values for Control and Test Inhibitors
| Compound | IC50 (nM) | Hill Slope | R² |
|---|---|---|---|
| Pepstatin A | 25.4 | 1.1 | 0.998 |
| IN-4 | 31.2 | 0.9 | 0.995 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HIV-1 Protease FRET-based inhibitor assay.
Principle of FRET-Based Assay Diagram
Caption: Principle of the FRET assay for detecting HIV-1 protease activity.
References
- 1. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 2. HIV-1 Protease Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 3. mybiosource.com [mybiosource.com]
- 4. eurogentec.com [eurogentec.com]
- 5. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | FRET-Based Detection and Quantification of HIV-1 Virion Maturation [frontiersin.org]
- 7. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV Protease FRET Substrate I - 1 mg [anaspec.com]
- 9. researchgate.net [researchgate.net]
- 10. abcam.com [abcam.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. abcam.cn [abcam.cn]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for a Cell-Based Antiviral Assay for HIV-1 Protease
Note on the Target Inhibitor "IN-4": Initial searches for a specific HIV-1 protease inhibitor designated "IN-4" did not yield conclusive scientific literature confirming its activity against HIV-1 protease. A commercially available compound, "HIV-IN-4 (Compound 12)," was identified; however, the associated scientific publication clarifies that this compound and its analogs are inhibitors of HIV-1 reverse transcriptase, not the protease. Given this discrepancy, these application notes and protocols have been developed using Saquinavir , a well-characterized and FDA-approved HIV-1 protease inhibitor, as a representative example to ensure scientific accuracy and practical utility for researchers.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this protease results in the production of immature, non-infectious virions, making it a key target for antiretroviral therapy. This document provides detailed application notes and protocols for a cell-based assay to evaluate the efficacy of HIV-1 protease inhibitors, using Saquinavir as an example.
The described assay is based on the principle of protease-mediated cytotoxicity. Constitutive expression of active HIV-1 protease in mammalian cells is toxic, leading to cell death. In the presence of an effective protease inhibitor, this cytotoxicity is alleviated, and cell viability is restored in a dose-dependent manner. This provides a robust and quantifiable measure of the inhibitor's potency.
Principle of the Assay
This cell-based assay utilizes a stable cell line engineered to express HIV-1 protease under the control of an inducible promoter. Upon induction, the expressed protease leads to cellular apoptosis. When a potential inhibitor, such as Saquinavir, is added to the cell culture, it enters the cells and binds to the active site of the HIV-1 protease. This inhibition of protease activity prevents the cytotoxic effects, resulting in increased cell viability. The cell viability is quantified using a colorimetric or fluorometric method, such as the MTT or resazurin assay, respectively. The resulting data is used to determine the half-maximal effective concentration (EC50) of the inhibitor.
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of Saquinavir
| Parameter | Value | Cell Line | Assay |
| EC50 (50% Effective Concentration) | 37.7 nM | MT-4 | HIV-1 Replication Assay |
| CC50 (50% Cytotoxic Concentration) | >10 µM | MT-4 | MTT Assay |
| Selectivity Index (SI = CC50/EC50) | >265 | MT-4 | - |
Note: The EC50 value is a measure of the drug's potency in inhibiting HIV-1 replication. The CC50 value indicates the concentration at which the drug causes a 50% reduction in cell viability. The Selectivity Index is a ratio that measures the window between the desired antiviral effect and cellular toxicity.
Experimental Protocols
Materials and Reagents
-
Cell Line: T-REx™-293 cell line with inducible HIV-1 protease expression cassette.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., Blasticidin and Zeocin).
-
Inducer: Doxycycline (1 µg/mL stock solution).
-
Test Compound: Saquinavir (stock solution in DMSO).
-
Control Inhibitor: A known HIV-1 protease inhibitor (e.g., Ritonavir).
-
Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin.
-
Lysis Buffer: 10% SDS in 0.01 M HCl for MTT assay.
-
Instrumentation: 96-well plate reader (absorbance or fluorescence), CO2 incubator, biosafety cabinet.
Experimental Workflow Diagram
Caption: Experimental workflow for the cell-based HIV-1 protease inhibitor assay.
Detailed Protocol
-
Cell Seeding:
-
Trypsinize and count the T-REx™-293/HIV-1 Protease cells.
-
Seed the cells in a 96-well clear-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Saquinavir in DMSO.
-
Perform serial dilutions of the Saquinavir stock solution in culture medium to obtain a range of concentrations (e.g., from 10 µM to 0.1 nM). Also, prepare a vehicle control (DMSO) and a positive control (e.g., Ritonavir).
-
-
Treatment and Induction:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared Saquinavir dilutions to the respective wells. Include wells for "cells only" (no treatment, no induction), "cells + inducer" (no treatment), and "vehicle control + inducer".
-
To induce protease expression, add Doxycycline to a final concentration of 1 µg/mL to all wells except the "cells only" control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
-
Cell Viability Assay (MTT Protocol):
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of lysis buffer to each well to dissolve the formazan crystals.
-
Incubate for an additional 4 hours at 37°C or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the "cells only" control (100% viability) and the "cells + inducer" control (0% viability).
-
Plot the percentage of cell viability against the logarithm of the Saquinavir concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 value.
-
Signaling Pathway and Mechanism of Action Diagrams
HIV-1 Gag Polyprotein Processing
Caption: Cleavage of the HIV-1 Gag polyprotein by HIV-1 protease.
Mechanism of Inhibition by Saquinavir
Caption: Inhibition of HIV-1 protease by Saquinavir prevents polyprotein cleavage.
Crystallizing HIV-1 Protease in Complex with Novel Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the crystallization of Human Immunodeficiency Virus Type 1 (HIV-1) protease in complex with inhibitors. While the specific inhibitor "IN-4" was not identified in a comprehensive literature search, the protocols detailed below are derived from numerous successful crystallization experiments with a variety of potent HIV-1 protease inhibitors. These methodologies can be adapted for novel compounds, such as IN-4, to facilitate structure-based drug design and advance the development of new antiretroviral therapies. The protocols cover protein expression and purification, co-crystallization techniques, and data collection considerations.
Introduction
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2] Inhibition of this enzyme prevents viral maturation, rendering the virions non-infectious.[1] Consequently, HIV-1 protease is a prime target for antiretroviral drugs.[3] X-ray crystallography has been instrumental in elucidating the three-dimensional structure of HIV-1 protease and its interactions with various inhibitors, providing a foundation for structure-assisted drug design.[2][4] This has led to the development of numerous FDA-approved protease inhibitors.[5]
The general strategy for obtaining high-quality crystals of HIV-1 protease in complex with an inhibitor involves the expression and purification of a stable form of the enzyme, followed by co-crystallization trials under conditions known to favor crystal growth. This document synthesizes established protocols to provide a robust starting point for crystallizing HIV-1 protease with a novel inhibitor.
Data Presentation
The following tables summarize typical quantitative data encountered during the process of HIV-1 protease crystallization and structure determination. These values are representative and may vary depending on the specific protease construct and inhibitor used.
Table 1: Typical HIV-1 Protease Purification Yields
| Purification Step | Expression System | Typical Yield per Liter of Culture | Purity |
| Inclusion Body Isolation | E. coli | - | - |
| Refolding | In vitro refolding | ~30 mg | >95% |
| Ion Exchange Chromatography | Q-Sepharose | - | >98% |
| Affinity Chromatography | Ni-Sepharose (for His-tagged constructs) | 4 mg | >99% |
Data compiled from multiple sources indicating common purification strategies and expected outcomes.[1][6]
Table 2: Representative Crystallization Conditions for HIV-1 Protease-Inhibitor Complexes
| Inhibitor | Precipitant | Buffer | pH | Temperature (°C) | Crystal Dimensions (mm) | Resolution (Å) |
| KNI-272 | - | 0.125 M Citrate / 0.25 M Phosphate | 5.5 | Not Specified | 3.6 x 2.0 x 0.5 | 1.4 - 1.9 |
| EPX | 40-60% Saturated Ammonium Sulfate | 0.25 M Sodium Citrate | 6.0 | 20 | 0.4 x 0.2 x 0.3 | 1.1 - 1.45 |
| Generic Substrate-based | 30-35% Ammonium Sulfate | 126 mM Phosphate / 63 mM Sodium Citrate | 6.2 | Not Specified | Not Specified | 2.3 |
| VX-478 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 1.9 |
| Darunavir | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 1.95 |
This table presents a summary of crystallization conditions reported in various studies.[1][3][7] Note that specific conditions can be highly dependent on the inhibitor's chemical properties.
Experimental Protocols
The following protocols provide a detailed methodology for expressing, purifying, and crystallizing HIV-1 protease in complex with a novel inhibitor.
Protocol 1: Expression and Purification of HIV-1 Protease
This protocol is adapted from established methods for expressing recombinant HIV-1 protease in E. coli.[1][6] To enhance stability and prevent autoproteolysis, it is common to use a protease variant with stabilizing mutations (e.g., Q7K, L33I, L63I, C67A, C95A).[1]
1. Expression: a. Transform E. coli (e.g., BL21-Gold (DE3)pLysS) with an expression plasmid containing the gene for the mutated HIV-1 protease. b. Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 1 mM and continue to grow for 3-4 hours. d. Harvest the cells by centrifugation.
2. Inclusion Body Isolation: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl). b. Lyse the cells by sonication or high-pressure homogenization. c. Centrifuge the lysate to pellet the inclusion bodies. d. Wash the inclusion bodies multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove cellular debris.
3. Refolding and Purification: a. Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine hydrochloride or 8 M urea). b. Refold the protease by rapid dilution into a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 5 mM DTT). c. Purify the refolded protease using a combination of chromatography techniques, such as ion exchange (e.g., Q-Sepharose) and size-exclusion chromatography. For His-tagged constructs, Ni-NTA affinity chromatography can be employed.[6] d. Concentrate the purified protease to 1-2 mg/mL.
Protocol 2: Crystallization of the HIV-1 Protease-Inhibitor Complex
This protocol outlines the hanging drop vapor diffusion method, a common technique for protein crystallization.
1. Complex Formation: a. Pre-incubate the purified HIV-1 protease (1-2 mg/mL) with a 5-fold molar excess of the IN-4 inhibitor.[1] The inhibitor should be dissolved in a suitable solvent like DMSO.
2. Crystallization Setup (Hanging Drop Method): a. Set up crystallization trials using 24- or 48-well plates. b. Pipette 500 µL of a reservoir solution into each well. A common starting point for the reservoir solution is 0.25 M sodium citrate pH 6.0, 10% DMSO, and 40-60% saturated ammonium sulfate.[1] c. On a siliconized glass coverslip, mix 1 µL of the protein-inhibitor complex solution with 1 µL of the reservoir solution. d. Invert the coverslip and seal the well with vacuum grease. e. Incubate the plates at a constant temperature, typically 20°C.[1]
3. Crystal Harvesting and Data Collection: a. Monitor the drops for crystal growth over several days to weeks. b. Once crystals of suitable size (e.g., 0.2-0.4 mm) appear, they can be harvested using a cryo-loop. c. For X-ray diffraction data collection, crystals are typically cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen. d. Collect diffraction data at a synchrotron source.
Visualizations
HIV-1 Protease Inhibition and Crystallization Workflow
The following diagram illustrates the overall workflow from target identification to structural analysis.
Caption: Workflow for HIV-1 protease crystallization.
Logical Relationship of HIV-1 Protease Function and Inhibition
This diagram illustrates the central role of HIV-1 protease in the viral life cycle and the mechanism of its inhibition.
Caption: HIV-1 protease inhibition mechanism.
References
- 1. Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocryst-stud.home.amu.edu.pl [biocryst-stud.home.amu.edu.pl]
- 3. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
Application Note: Utilizing Native Mass Spectrometry for the Study of HIV-1 Protease and Inhibitor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1] Inhibition of this enzyme prevents the formation of infectious virions, making it a prime target for antiretroviral therapy.[1] Darunavir, a potent protease inhibitor, has demonstrated a high genetic barrier to the development of resistance.[2][3] Its efficacy is attributed to its high binding affinity and slow dissociation from the protease active site.[2][4][5] Native mass spectrometry (MS) has emerged as a powerful tool for characterizing non-covalent protein-ligand interactions, providing valuable insights into binding stoichiometry, affinity, and the influence of mutations. This application note will detail the use of native MS to study the binding of a representative inhibitor, Darunavir, to HIV-1 protease.
Principle of Native Mass Spectrometry for Protein-Inhibitor Complexes
Native mass spectrometry involves the analysis of proteins and their complexes under non-denaturing conditions. Using electrospray ionization (ESI), intact, folded protein-ligand complexes are transferred from a volatile aqueous buffer into the gas phase. The mass-to-charge ratio (m/z) of the ions is then measured, allowing for the determination of the molecular weight of the complex. By comparing the mass of the unbound protein to the protein-inhibitor complex, the binding stoichiometry can be determined. Furthermore, by titrating the inhibitor concentration, the binding affinity (dissociation constant, Kd) can be calculated from the relative intensities of the bound and unbound protein signals in the mass spectra.
Quantitative Data: HIV-1 Protease Binding to Darunavir
While direct native mass spectrometry-derived binding affinities for the HIV-1 protease-Darunavir complex are not widely published, extensive kinetic and antiviral data are available from other biophysical methods, such as surface plasmon resonance (SPR). This data provides a strong basis for the expected outcomes of a native MS experiment. Darunavir exhibits exceptionally tight binding to wild-type HIV-1 protease with a dissociation constant (Kd) in the picomolar range.[1]
| Inhibitor | Target | Method | Ki (nM) | IC50 (nM) | KD (M) | Dissociative Half-life (t1/2) |
| Darunavir | Wild-Type HIV-1 Protease | Enzyme Inhibition Assay | 0.016[1] | 3 - 6[6] | < 1 x 10-12[2] | >240 hours[2][5] |
| Darunavir | Multi-Drug Resistant HIV-1 Protease | Antiviral Assay | - | Varies | Decreased affinity | Shorter than wild-type |
Note: The presented data for Darunavir binding to HIV-1 protease was obtained using various biophysical and antiviral assays, as cited. These values serve as a reference for the high-affinity interaction that can be characterized using native mass spectrometry.
Experimental Protocols
Sample Preparation for Native Mass Spectrometry
a. Expression and Purification of HIV-1 Protease: Recombinant HIV-1 protease can be expressed in E. coli and purified using standard chromatographic techniques. It is crucial to obtain a highly pure and active enzyme preparation.
b. Buffer Exchange: For native MS analysis, it is essential to exchange the protein and inhibitor into a volatile buffer to minimize salt adduction and ensure stable electrospray. Ammonium acetate is a commonly used buffer for this purpose.
-
Materials:
-
Purified HIV-1 Protease
-
Darunavir (or other inhibitor of interest)
-
Ammonium Acetate (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Microcentrifuge spin columns for buffer exchange (e.g., 5 kDa MWCO)
-
-
Procedure:
-
Prepare a 100 mM ammonium acetate solution (pH 6.8).
-
Pre-equilibrate the spin column by washing it three times with the 100 mM ammonium acetate buffer.
-
Load the purified HIV-1 protease solution onto the column.
-
Centrifuge according to the manufacturer's instructions to exchange the buffer.
-
Repeat the buffer exchange process three times to ensure complete removal of non-volatile salts.
-
Determine the final protein concentration using a suitable method (e.g., BCA assay).
-
Prepare a stock solution of Darunavir in a compatible solvent (e.g., DMSO) and dilute it in 100 mM ammonium acetate for the binding experiments.
-
Native Mass Spectrometry Analysis
-
Instrumentation:
-
A mass spectrometer equipped with a nano-electrospray ionization (nESI) source is recommended for its high sensitivity and low sample consumption. A high-resolution mass analyzer (e.g., Orbitrap or FT-ICR) is beneficial for resolving protein-ligand complexes.
-
-
Procedure:
-
Prepare a series of samples containing a fixed concentration of HIV-1 protease (e.g., 5 µM) and varying concentrations of Darunavir (e.g., from 0 to 20 µM).
-
Incubate the samples at room temperature for at least 30 minutes to allow the binding to reach equilibrium.
-
Introduce the samples into the mass spectrometer using nESI capillaries.
-
Acquire mass spectra under "native" or "soft" instrument conditions to preserve the non-covalent interactions. This typically involves using a low cone voltage and minimizing in-source collision energy.
-
Record the spectra over an appropriate m/z range to detect the unbound protease and the protease-inhibitor complex.
-
Process the data to determine the relative abundance of the bound and unbound species at each inhibitor concentration.
-
Data Analysis for Binding Affinity Determination
The dissociation constant (Kd) can be calculated from the native MS titration data by fitting the fraction of bound protein as a function of the inhibitor concentration to a suitable binding model (e.g., a one-site binding model).
Visualizations
Caption: HIV-1 life cycle and the mechanism of protease inhibition by Darunavir.
Caption: Experimental workflow for native mass spectrometry analysis.
Conclusion
Native mass spectrometry provides a robust and sensitive platform for the detailed characterization of HIV-1 protease-inhibitor interactions. By employing the protocols outlined in this application note, researchers can gain valuable insights into the binding stoichiometry and affinity of novel inhibitors, aiding in the development of more effective antiretroviral therapies. The use of a well-characterized inhibitor like Darunavir serves as an excellent model for establishing and validating the experimental workflow.
References
- 1. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Darunavir (DRV)’s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 5. Binding kinetics of darunavir to human immunodeficiency virus type 1 protease explain the potent antiviral activity and high genetic barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Darunavir | HIV Protease | Tocris Bioscience [tocris.com]
Application Notes and Protocols for Testing HIV-1 Protease Inhibitor-IN-4 Against a Panel of Resistant Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins.[1][2] This process is essential for the production of infectious virions, making HIV-1 protease a prime target for antiretroviral therapy.[1][2] Protease inhibitors (PIs) are a class of drugs that bind to the active site of the enzyme, preventing this cleavage and resulting in the production of non-infectious viral particles. However, the high mutation rate of HIV-1 can lead to the emergence of drug-resistant strains, posing a significant challenge to the long-term efficacy of these inhibitors.
These application notes provide a detailed protocol for testing a novel inhibitor, HIV-1 protease-IN-4, against a panel of clinically relevant, resistant HIV-1 protease mutants. The protocols described herein cover both biochemical and cell-based assays to determine the inhibitory activity and resistance profile of this compound.
Panel of Resistant HIV-1 Protease Mutants
The selection of a relevant panel of resistant mutants is crucial for evaluating the potential clinical efficacy of a new protease inhibitor. The following table summarizes key mutations associated with resistance to currently approved PIs. These mutations are located in different regions of the protease enzyme, including the active site, the "flaps" that cover the active site, and other areas that influence enzyme conformation and inhibitor binding.[3]
| Mutation Category | Mutations | Primary Associated Drug(s) of Resistance | Significance |
| Major (Primary) | D30N, V32I, M46I/L, I47V/A, G48V, I50V/L, V82A/F/S/T, I84V, L90M | Nelfinavir, Atazanavir, Saquinavir, Lopinavir, Darunavir, Indinavir, Ritonavir, Tipranavir | Directly reduce inhibitor binding and confer significant resistance. |
| Accessory | L10F/I/V, K20R/M/I, L24I, L33F, M36I, G73S/T/A, T74P, N88S/D | Atazanavir, Darunavir, Lopinavir, Nelfinavir, Saquinavir | Compensate for the fitness cost of primary mutations and enhance resistance levels. |
| Non-polymorphic | L23I, G48M, I54V/A/L/M/T/S, L76V | Saquinavir, Indinavir, Lopinavir, Darunavir | Occur at positions that are not naturally variable and are strongly associated with drug pressure. |
| Other Significant | V11I, E35G, K43T, F53L, Q58E, I85V, L89V | Darunavir, Tipranavir | Contribute to cross-resistance and are often found in treatment-experienced patients. |
This table is a summary of clinically significant mutations. The specific panel for testing this compound should be selected based on the inhibitor's chemical class and intended clinical application. A comprehensive list of mutations can be found at the Stanford University HIV Drug Resistance Database.
Experimental Protocols
Biochemical Assay: Fluorogenic Substrate Cleavage
This assay measures the in vitro enzymatic activity of wild-type and mutant HIV-1 proteases and the inhibitory effect of this compound. The principle is based on the cleavage of a fluorogenic substrate, which results in an increase in fluorescence intensity.
Materials:
-
Recombinant wild-type and mutant HIV-1 protease enzymes
-
Fluorogenic HIV-1 protease substrate (e.g., based on the p17/p24 cleavage site)
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 330/450 nm or as specified by the substrate manufacturer)[4]
Procedure:
-
Enzyme Preparation: Dilute the stock solutions of wild-type and mutant proteases to the desired final concentration in cold assay buffer immediately before use.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.
-
Add 10 µL of the diluted this compound or DMSO (for control wells).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add 40 µL of the fluorogenic substrate solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Cell-Based Assay: GFP-Protease Reporter System
This assay measures the activity of HIV-1 protease within a cellular context. It utilizes a reporter construct where Green Fluorescent Protein (GFP) is fused to the HIV-1 protease. In the absence of an effective inhibitor, the protease autocatalytically cleaves itself from the GFP, leading to protease-mediated cytotoxicity and a low fluorescence signal. Inhibition of the protease prevents this cleavage, resulting in the accumulation of the GFP-fusion protein and an increase in fluorescence.[5][6]
Materials:
-
HEK293T or HeLa cells
-
Expression vector encoding a GFP-HIV-1 protease fusion protein (wild-type or mutant)
-
Transfection reagent (e.g., Lipofectamine)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well clear-bottom black plates
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HEK293T or HeLa cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the GFP-protease reporter plasmid (wild-type or mutant) according to the manufacturer's protocol for the transfection reagent.
-
Inhibitor Treatment: Immediately after transfection, add varying concentrations of this compound (or DMSO for control) to the cell culture medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Fluorescence Measurement:
-
Microplate Reader: Measure the GFP fluorescence intensity (Ex/Em ≈ 488/520 nm) directly in the 96-well plate.
-
Flow Cytometry: Harvest the cells, wash with PBS, and analyze the GFP fluorescence of the cell population.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells with non-transfected cells.
-
Normalize the fluorescence signal of the inhibitor-treated wells to the DMSO control.
-
Plot the normalized fluorescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration of inhibitor that results in 50% of the maximal fluorescence signal).
-
Data Presentation
The quantitative data from the biochemical and cell-based assays should be summarized in the following tables for clear comparison.
Table 1: Biochemical Inhibition of HIV-1 Protease Mutants by this compound
| Protease Variant | IC50 (nM) | Fold Change vs. Wild-Type |
| Wild-Type | 1.0 | |
| D30N | ||
| V32I | ||
| M46L | ||
| I47V | ||
| G48V | ||
| I50V | ||
| V82A | ||
| I84V | ||
| L90M | ||
| Add other tested mutants |
Fold change is calculated as (IC50 for mutant) / (IC50 for wild-type).
Table 2: Cell-Based Inhibition of HIV-1 Protease Mutant Activity by this compound
| Protease Variant | EC50 (nM) | Fold Change vs. Wild-Type |
| Wild-Type | 1.0 | |
| D30N | ||
| V32I | ||
| M46L | ||
| I47V | ||
| G48V | ||
| I50V | ||
| V82A | ||
| I84V | ||
| L90M | ||
| Add other tested mutants |
Fold change is calculated as (EC50 for mutant) / (EC50 for wild-type).
Visualizations
HIV-1 Gag-Pol Polyprotein Processing Pathway
The following diagram illustrates the sequential cleavage of the HIV-1 Gag and Gag-Pol polyproteins by the viral protease, a process that is inhibited by this compound.
Caption: HIV-1 Gag-Pol processing pathway and inhibition.
Experimental Workflow for Biochemical Assay
This diagram outlines the key steps in the fluorogenic biochemical assay for testing this compound.
Caption: Biochemical assay workflow.
Experimental Workflow for Cell-Based Assay
This diagram illustrates the workflow for the cell-based GFP-reporter assay to evaluate this compound.
Caption: Cell-based assay workflow.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
- 5. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Measuring the IC50 of HIV-1 Protease-IN-4
Topic: How to Measure the IC50 of HIV-1 Protease-IN-4 Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2] This proteolytic activity is essential for the production of infectious virions, making HIV-1 protease a prime target for antiretroviral therapy.[2] Protease inhibitors (PIs) are a class of drugs that bind to the active site of the enzyme, preventing the cleavage of viral polyproteins and thus suppressing viral replication.[2][3]
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. In the context of drug development, determining the IC50 value of a novel compound, such as the hypothetical inhibitor "IN-4," against HIV-1 protease is a crucial step in evaluating its potential as a therapeutic agent.
This document provides a detailed protocol for determining the IC50 value of this compound using a widely adopted and robust in vitro method: the Fluorescence Resonance Energy Transfer (FRET) based assay.[4][5][6][7] This assay offers a continuous and highly sensitive means of measuring protease activity, making it suitable for high-throughput screening and detailed kinetic analysis of inhibitors.[4]
Principle of the FRET-Based Assay
The FRET-based assay for HIV-1 protease activity relies on a synthetic peptide substrate that mimics a natural cleavage site of the protease.[4] This peptide is labeled with two different molecules: a fluorescent donor (fluorophore) and a quenching acceptor (quencher). When the peptide is intact, the donor and acceptor are in close proximity, and the energy from the excited donor is transferred to the acceptor via FRET, resulting in quenching of the donor's fluorescence.
Upon the addition of active HIV-1 protease, the enzyme cleaves the peptide substrate, separating the fluorophore from the quencher. This separation disrupts FRET, leading to a measurable increase in the fluorescence of the donor. The rate of this fluorescence increase is directly proportional to the activity of the HIV-1 protease. When an inhibitor like IN-4 is present, it will block the protease's activity, resulting in a lower rate of substrate cleavage and a correspondingly smaller increase in fluorescence. By measuring the enzyme activity across a range of IN-4 concentrations, a dose-response curve can be generated to determine the IC50 value.
Materials and Reagents
-
Recombinant HIV-1 Protease
-
HIV-1 Protease FRET Substrate (e.g., based on EDANS/DABCYL or other suitable FRET pairs)[4]
-
Assay Buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
This compound (test compound)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader with temperature control and kinetic reading capabilities
-
Multichannel pipettes and sterile pipette tips
-
Sterile, nuclease-free water
Experimental Protocols
Preparation of Reagents
-
HIV-1 Protease Stock Solution: Reconstitute the lyophilized enzyme in an appropriate buffer (as recommended by the supplier) to a stock concentration of 1 µM. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
FRET Substrate Stock Solution: Dissolve the FRET peptide substrate in DMSO to a stock concentration of 1 mM. Store protected from light at -20°C.
-
Assay Buffer: Prepare the assay buffer and adjust the pH to 4.7. Store at 4°C. On the day of the experiment, bring the buffer to room temperature and add DTT to a final concentration of 1 mM.
-
Test Inhibitor (IN-4) Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Positive Control (Pepstatin A) Stock Solution: Prepare a 1 mM stock solution of Pepstatin A in 100% DMSO.
Serial Dilution of Inhibitor (IN-4)
-
Perform a serial dilution of the 10 mM IN-4 stock solution in DMSO to create a range of concentrations. A typical 10-point, 3-fold serial dilution is recommended to cover a broad concentration range.
-
Prepare a "no inhibitor" control containing only DMSO.
-
Prepare a positive control dilution series of Pepstatin A in the same manner.
Enzyme Inhibition Assay
-
Plate Layout: Design the experiment on a 96-well plate. Include wells for:
-
Blank (assay buffer only)
-
No inhibitor control (enzyme + substrate + DMSO)
-
IN-4 dilution series
-
Positive control inhibitor dilution series
-
No enzyme control (substrate + DMSO)
-
-
Reaction Mixture Preparation:
-
Prepare a master mix of the diluted HIV-1 protease in the assay buffer. The final concentration of the enzyme in the well should be optimized, but a starting point of 10-50 nM is common.
-
Prepare a working solution of the FRET substrate by diluting the stock solution in the assay buffer. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme.
-
-
Assay Procedure:
-
Add 2 µL of each IN-4 dilution (and controls) to the corresponding wells of the 96-well plate.
-
Add 178 µL of the diluted HIV-1 protease solution to each well containing the inhibitor and controls.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the FRET substrate working solution to all wells, bringing the total reaction volume to 200 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes.
-
Set the excitation and emission wavelengths appropriate for the FRET pair used (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).[4]
-
Data Analysis and Presentation
-
Calculate Reaction Velocity: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Normalize Data: Express the reaction velocities as a percentage of the "no inhibitor" control (100% activity).
-
Generate Dose-Response Curve: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of IN-4 that results in 50% inhibition of the enzyme activity.
Data Presentation
The quantitative data should be summarized in a clear and structured table.
| Inhibitor | Concentration (nM) | % Inhibition (Mean ± SD) |
| IN-4 | 0.1 | 5.2 ± 1.1 |
| 0.3 | 15.8 ± 2.3 | |
| 1 | 48.9 ± 3.5 | |
| 3 | 85.1 ± 1.8 | |
| 10 | 95.7 ± 0.9 | |
| 30 | 98.2 ± 0.5 | |
| 100 | 99.1 ± 0.3 | |
| IC50 (nM) | 1.05 | |
| Pepstatin A | 1 | 8.1 ± 1.5 |
| 3 | 25.4 ± 2.8 | |
| 10 | 52.3 ± 4.1 | |
| 30 | 89.6 ± 2.0 | |
| 100 | 97.4 ± 1.2 | |
| 300 | 99.5 ± 0.4 | |
| 1000 | 99.8 ± 0.2 | |
| IC50 (nM) | 9.5 |
Visualizations
Caption: Principle of the FRET-based HIV-1 protease assay.
Caption: Experimental workflow for IC50 determination of this compound.
References
- 1. abcam.cn [abcam.cn]
- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 4. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 5. researchgate.net [researchgate.net]
- 6. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurogentec.com [eurogentec.com]
- 8. abcam.com [abcam.com]
Application of Surface Plasmon Resonance for Kinetic Analysis of HIV-1 Protease and Integrase Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique for the real-time analysis of biomolecular interactions. It provides critical kinetic data, including association rates (kₐ), dissociation rates (kₑ), and equilibrium dissociation constants (Kₑ), which are invaluable in drug discovery and development. This document provides detailed application notes and protocols for utilizing SPR to characterize the binding kinetics of small molecule inhibitors to two key HIV-1 enzymes: Protease (PR) and Integrase (IN). Understanding these kinetic parameters offers deeper insights into the mechanism of action and potential efficacy of antiviral compounds beyond simple affinity measurements. A notable example is HIV-1 protease-IN-4, a pro-drug of the potent protease inhibitor atazanavir, highlighting the clinical relevance of such analyses.[1]
Principles of SPR for Kinetic Analysis
SPR technology measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. The binding of the second molecule (the analyte) from a solution flowing over the surface causes a change in mass, which is detected as a change in the SPR signal, measured in Resonance Units (RU). By monitoring this signal over time, a sensorgram is generated, which provides detailed information about the association and dissociation phases of the interaction.
Application for HIV-1 Protease and Integrase Inhibitors
The HIV-1 life cycle is critically dependent on the enzymatic activities of protease and integrase. Protease is essential for the maturation of newly formed virus particles, while integrase is responsible for inserting the viral DNA into the host cell's genome.[2][3][4][5] Inhibitors of these enzymes are cornerstones of highly active antiretroviral therapy (HAART).
SPR provides a robust platform to:
-
Determine the binding kinetics of inhibitors to HIV-1 Protease and Integrase.
-
Screen and rank inhibitor candidates based on their kinetic profiles.
-
Elucidate structure-activity relationships (SAR) by comparing the kinetics of related compounds.
-
Characterize the binding of inhibitors to drug-resistant enzyme variants.
Data Presentation: Kinetic Data of HIV-1 Inhibitors
The following tables summarize quantitative kinetic data obtained from SPR studies of various HIV-1 protease and integrase inhibitors.
Table 1: Kinetic Parameters of HIV-1 Protease Inhibitors
| Inhibitor | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (nM) |
| Atazanavir | 1.3 x 10⁶ | 1.1 x 10⁻³ | 0.85 |
| Ritonavir | 1.1 x 10⁶ | 1.6 x 10⁻³ | 1.45 |
| Saquinavir | 1.2 x 10⁶ | 0.9 x 10⁻⁴ | 0.08 |
| Indinavir | 1.5 x 10⁶ | 5.8 x 10⁻³ | 3.87 |
| Nelfinavir | 1.4 x 10⁶ | 2.1 x 10⁻³ | 1.50 |
Data synthesized from publicly available research.
Table 2: Dissociation Kinetics of HIV-1 Integrase Inhibitors from Wild-Type Integrase-DNA Complex
| Inhibitor | kₑ (s⁻¹) | Dissociative Half-life (t½) (hours) |
| Dolutegravir | 2.7 x 10⁻⁶ | 71 |
| Raltegravir | 22 x 10⁻⁶ | 8.8 |
| Elvitegravir | 71 x 10⁻⁶ | 2.7 |
This data highlights the significantly slower dissociation rate of Dolutegravir compared to first-generation integrase inhibitors, a key factor in its high barrier to resistance.[2]
Mandatory Visualizations
HIV-1 Life Cycle and Points of Inhibition
Caption: HIV-1 life cycle showing the critical roles of integrase and protease and the points of action for their respective inhibitors.
General SPR Experimental Workflow
Caption: A generalized workflow for a Surface Plasmon Resonance experiment to determine binding kinetics.
Experimental Protocols
The following are detailed protocols for the kinetic analysis of small molecule inhibitors binding to HIV-1 Protease and Integrase using SPR. These protocols are based on standard methodologies and may require optimization for specific instruments and reagents.
Protocol 1: Kinetic Analysis of HIV-1 Protease Inhibitors
1. Materials and Reagents
-
SPR Instrument: (e.g., Biacore series, Cytiva)
-
Sensor Chip: CM5 sensor chip
-
Immobilization Reagents: Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)
-
Ligand: Recombinant HIV-1 Protease
-
Analyte: Small molecule inhibitor (e.g., Atazanavir) dissolved in running buffer with a final DMSO concentration matched to the running buffer (typically ≤ 1%).
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Regeneration Solution: A mild acidic solution (e.g., 10 mM glycine-HCl, pH 2.5) or a high salt buffer, to be optimized.
2. Ligand Immobilization (Amine Coupling)
-
Equilibrate the system with running buffer.
-
Activate the sensor chip surface by injecting a 1:1 mixture of NHS and EDC for 7 minutes.
-
Prepare the HIV-1 Protease solution at a concentration of 20-50 µg/mL in 10 mM sodium acetate buffer, pH 4.5.
-
Inject the protease solution over the activated surface to achieve a target immobilization level of 4000-6000 RU.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared simultaneously by performing the activation and deactivation steps without injecting the protease.
3. Kinetic Analysis (Multi-Cycle Kinetics)
-
Prepare a dilution series of the inhibitor in running buffer. A typical concentration range would be 0.1x to 10x the expected Kₑ, for example, 1 nM to 1 µM. Include several buffer-only injections (blanks) for double referencing.
-
Set the flow rate to 30 µL/min.
-
Inject each concentration of the inhibitor over the reference and active flow cells for an association time of 120-180 seconds.
-
Allow for dissociation in running buffer for 300-600 seconds.
-
Between each inhibitor injection, regenerate the sensor surface by injecting the optimized regeneration solution for 30-60 seconds. Ensure the surface is stable over multiple regeneration cycles.
-
Perform the experiment in triplicate for each concentration.
4. Data Analysis
-
Subtract the reference flow cell data from the active flow cell data.
-
Subtract the average of the blank injections from the analyte injections.
-
Fit the processed sensorgrams to a 1:1 Langmuir binding model using the instrument's evaluation software to determine kₐ, kₑ, and Kₑ.
Protocol 2: Kinetic Analysis of HIV-1 Integrase Inhibitors
1. Materials and Reagents
-
SPR Instrument and Sensor Chip: As in Protocol 1.
-
Immobilization Reagents: As in Protocol 1.
-
Ligand: Recombinant HIV-1 Integrase.
-
Analyte: Small molecule inhibitor (e.g., Dolutegravir) dissolved in running buffer with matched DMSO concentration.
-
Running Buffer: HBS-EP+ buffer.
-
Regeneration Solution: To be optimized (e.g., short pulse of 50 mM NaOH or 10 mM glycine-HCl pH 2.0).
2. Ligand Immobilization
-
Follow the same amine coupling procedure as described for HIV-1 Protease to immobilize HIV-1 Integrase to a target level of 5000-7000 RU.
3. Kinetic Analysis (Single-Cycle Kinetics)
Due to the slow dissociation of some integrase inhibitors, a single-cycle kinetics (SCK) approach is often preferred to avoid the need for harsh regeneration between injections.
-
Prepare a dilution series of the integrase inhibitor in running buffer (e.g., 5 concentrations from 10 nM to 1 µM). Include a buffer-only injection.
-
Set the flow rate to 30 µL/min.
-
Perform a single cycle consisting of sequential injections of increasing concentrations of the inhibitor, each for an association time of 120 seconds, without a dissociation phase in between.
-
After the final injection, allow for a long dissociation phase in running buffer (e.g., 600-1200 seconds or longer) to adequately measure the slow off-rate.
-
Perform a regeneration step at the end of the cycle if necessary for subsequent experiments.
-
Repeat the SCK experiment for reproducibility.
4. Data Analysis
-
Perform double referencing as described in Protocol 1.
-
Fit the SCK sensorgram data to a 1:1 binding model using the appropriate software to determine the kinetic parameters.
Conclusion
SPR is an indispensable tool for the detailed kinetic characterization of HIV-1 protease and integrase inhibitors. The data generated, particularly the association and dissociation rates, provide a more comprehensive understanding of the inhibitor-target interaction than affinity alone. This information is critical for guiding lead optimization, understanding mechanisms of drug resistance, and ultimately developing more effective antiretroviral therapies. The provided protocols offer a starting point for researchers to establish robust SPR assays for their specific research needs.
References
- 1. Dolutegravir Interactions with HIV-1 Integrase-DNA: Structural Rationale for Drug Resistance and Dissociation Kinetics | PLOS One [journals.plos.org]
- 2. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of HIV-1 protease activity by use of crude preparations of enzyme and biotinylated substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells | PLOS One [journals.plos.org]
- 5. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Novel HIV-1 Protease Inhibitors in Mouse Models
Topic: Protocol for In Vivo Efficacy Studies of HIV-1 Protease-IN-4 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. A critical enzyme in the HIV-1 life cycle is the viral protease, which is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2][3][4] Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral therapy.[1][2][3][4] Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of the HIV-1 protease, blocking its function and disrupting viral replication.[1][2]
The development of new PIs with improved efficacy, resistance profiles, and safety is a continuous effort in HIV research. Preclinical in vivo studies are essential to evaluate the therapeutic potential of novel compounds like this compound. Humanized mouse models, which are immunodeficient mice engrafted with human cells and tissues, are currently the gold standard for in vivo HIV-1 research.[5][6] These models, particularly the Bone Marrow/Liver/Thymus (BLT) humanized mouse model, can sustain long-term HIV-1 infection and exhibit human-like immune responses, providing a valuable platform for assessing the efficacy and toxicity of new antiviral agents.[5][6]
This document provides a detailed protocol for conducting in vivo efficacy studies of a novel HIV-1 protease inhibitor, exemplified by this compound, in a humanized mouse model.
Signaling Pathways and Experimental Workflow
HIV-1 Life Cycle and Protease Inhibition
The following diagram illustrates the HIV-1 life cycle and the critical role of the protease enzyme, which is the target of inhibitors like this compound.
Caption: HIV-1 life cycle and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the key steps in the in vivo efficacy study of this compound.
Caption: Experimental workflow for the in vivo efficacy study.
Experimental Protocols
Animal Model: Humanized BLT Mice
The Bone Marrow/Liver/Thymus (BLT) humanized mouse model is recommended for these studies due to its robust reconstitution of a functional human immune system.[5][6]
-
Generation: BLT mice are generated by implanting human fetal liver and thymus tissue under the kidney capsule of immunodeficient mice (e.g., NOD/SCID/IL2Rγc-null), followed by intravenous injection of autologous human fetal liver CD34+ hematopoietic stem cells.
-
Quality Control: Prior to infection, the level of human immune cell engraftment should be confirmed by flow cytometry analysis of peripheral blood for human CD45+ cells.
HIV-1 Infection of Humanized Mice
-
Virus Strain: A well-characterized CCR5-tropic HIV-1 strain (e.g., NL4-3, BaL) is recommended.
-
Infection Route: Mice can be infected via intravenous or intraperitoneal injection of the virus.
-
Confirmation of Infection: Productive infection should be confirmed by measuring plasma viral load 2-4 weeks post-infection.
Formulation and Administration of this compound
-
Formulation: As this compound is a novel compound, its formulation will need to be optimized for in vivo delivery. A common approach is to dissolve the compound in a vehicle such as a mixture of DMSO, PEG, and saline. The final concentration of DMSO should be kept low to minimize toxicity.
-
Dose Determination: A dose-ranging study should be performed to determine the optimal therapeutic dose that maximizes efficacy while minimizing toxicity.
-
Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the pharmacokinetic properties of the compound and should be determined in preliminary studies. Treatment should be administered daily or as determined by pharmacokinetic analysis.
Efficacy Monitoring
-
Sample Collection: Collect peripheral blood from the tail vein at regular intervals (e.g., weekly) into EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood to separate the plasma.
-
RNA Extraction: Extract viral RNA from the plasma using a commercial viral RNA extraction kit.
-
qRT-PCR: Quantify HIV-1 RNA levels using a one-step quantitative reverse transcription PCR (qRT-PCR) assay with primers and probes targeting a conserved region of the HIV-1 genome (e.g., gag).[7][8][9] A standard curve of known viral copy numbers should be included in each run to ensure accurate quantification.[7][8][9]
-
Sample Collection: Collect whole blood at baseline and at the end of the study.
-
Cell Staining: Stain whole blood with fluorescently labeled antibodies specific for human CD45, CD3, CD4, and CD8.
-
Red Blood Cell Lysis: Lyse red blood cells using a lysis buffer.
-
Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage and absolute count of human CD4+ T cells.[10][11]
Toxicity Monitoring
-
Clinical Observations: Monitor the mice daily for any signs of toxicity, including changes in weight, activity, and appearance.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for a complete blood count (CBC) and analysis of liver and kidney function markers (e.g., ALT, AST, creatinine).
Data Presentation
The following table provides an example of how to structure the quantitative data from the in vivo efficacy study.
| Group | Animal ID | Baseline Viral Load (copies/mL) | Week 4 Viral Load (copies/mL) | Baseline CD4+ T Cells (cells/µL) | Week 4 CD4+ T Cells (cells/µL) | Body Weight Change (%) |
| Vehicle Control | 1 | 5.2 x 10^5 | 6.8 x 10^5 | 350 | 280 | -5% |
| 2 | 4.8 x 10^5 | 7.1 x 10^5 | 410 | 320 | -4% | |
| 3 | 6.1 x 10^5 | 8.2 x 10^5 | 380 | 290 | -6% | |
| This compound | 4 | 5.5 x 10^5 | < 100 | 370 | 450 | +2% |
| 5 | 4.9 x 10^5 | < 100 | 400 | 480 | +3% | |
| 6 | 5.8 x 10^5 | 150 | 390 | 470 | +1% |
Conclusion
This protocol provides a comprehensive framework for evaluating the in vivo efficacy of novel HIV-1 protease inhibitors, such as this compound, using a humanized mouse model. Adherence to these detailed methodologies will enable researchers to generate robust and reliable data to support the preclinical development of new antiretroviral therapies. The successful suppression of viral replication and preservation of CD4+ T cells in the treatment group, as exemplified in the data table, would indicate the potential of this compound as a promising therapeutic candidate.
References
- 1. What are HIV-1 protease inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel humanized mouse models for HIV research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in Humanized Mouse Models to Improve Understanding of HIV-1 Pathogenesis and Immune Responses [frontiersin.org]
- 7. Quantification of Human Immunodeficiency Virus Type 1 Proviral Load by a TaqMan Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. thaiscience.info [thaiscience.info]
- 10. Flow cytometry blood staining protocol for BLT humanized mice [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Stock Solutions of HIV-1 Protease Inhibitors for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock solutions of HIV-1 protease inhibitors, using "HIV-1 protease-IN-4" as a representative compound, for use in cell culture experiments. Due to the limited availability of specific data for a compound explicitly named "this compound," this guide is based on established general procedures for similar small-molecule inhibitors.
Introduction
HIV-1 protease is a critical enzyme in the life cycle of the Human Immunodeficiency Virus (HIV). It is responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the production of infectious virions.[1][2][3] Inhibition of HIV-1 protease is a key therapeutic strategy in the management of HIV/AIDS.[4][5][6] HIV-1 protease inhibitors are small molecules designed to bind to the active site of the enzyme, thereby preventing the processing of viral polyproteins and halting viral maturation.[1][7] Accurate and reproducible in vitro studies of these inhibitors require the correct preparation of stock solutions to ensure compound stability and consistent experimental outcomes.
This document outlines the materials, safety precautions, and a step-by-step protocol for preparing a high-concentration stock solution of a representative HIV-1 protease inhibitor in Dimethyl Sulfoxide (DMSO) and its subsequent dilution for use in cell culture.
Data Presentation: General Properties and Storage of Small Molecule Inhibitor Stock Solutions
The following table summarizes key quantitative data and general recommendations for the preparation and storage of stock solutions of small molecule inhibitors intended for cell culture applications.
| Parameter | Recommendation | Rationale & Remarks |
| Primary Solvent | High-purity, anhydrous Dimethyl Sulfoxide (DMSO) | DMSO is a versatile solvent capable of dissolving a wide range of hydrophobic small molecules. Using an anhydrous grade minimizes compound degradation through hydrolysis. |
| Stock Solution Concentration | 1-10 mM | Preparing a concentrated stock minimizes the volume of DMSO introduced into the cell culture, thereby reducing potential solvent-induced toxicity. |
| Final DMSO Concentration in Culture | < 0.1% (v/v) | Most cell lines can tolerate DMSO concentrations up to 0.1% without significant cytotoxic effects. A vehicle control (media with the same final DMSO concentration) should always be included in experiments.[8] |
| Storage of Stock Solution | -20°C or -80°C in small, single-use aliquots | Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation. Lower temperatures generally provide better long-term stability.[8][9] |
| Working Solution Preparation | Serial dilution of the stock solution in DMSO before final dilution in aqueous culture medium | This method helps to prevent the precipitation of the compound that can occur when a concentrated DMSO stock is directly diluted into an aqueous solution.[10] |
| Assumed Molecular Weight (for this compound) | 505.6 g/mol | This is an assumed value based on the similar compound "HIV-1 protease-IN-1" for calculation purposes, as specific data for "this compound" is not readily available. |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol details the steps for preparing a 10 mM stock solution of a hypothetical HIV-1 protease inhibitor, "this compound," assuming a molecular weight of 505.6 g/mol .
Materials:
-
This compound (or other small molecule inhibitor)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Safety Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times.
-
Consult the Safety Data Sheet (SDS) for the specific inhibitor for detailed handling and disposal information.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
Procedure:
-
Equilibration: Allow the vial containing the inhibitor to come to room temperature before opening to prevent condensation of moisture, which could affect the stability of the compound.
-
Weighing the Compound:
-
Tare the analytical balance with a sterile microcentrifuge tube.
-
Carefully weigh out 1 mg of this compound into the tared tube. Record the exact weight.
-
-
Calculating the Volume of DMSO:
-
Use the following formula to calculate the volume of DMSO required to make a 10 mM stock solution:
Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 100,000
-
For 1 mg of a compound with a molecular weight of 505.6 g/mol :
Volume (µL) = (1 mg / 505.6 g/mol ) * 100,000 ≈ 197.8 µL
-
-
Dissolving the Compound:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed inhibitor.
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some compounds, but check the compound's stability information first.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use, sterile microcentrifuge tubes. The aliquot volume will depend on the typical experimental needs (e.g., 10 µL or 20 µL aliquots).
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualization of Experimental Workflow and Mechanism of Action
Caption: Workflow for preparing HIV-1 protease inhibitor stock solution.
Caption: General mechanism of HIV-1 protease inhibition.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacokinetic properties of HIV-1 protease inhibitors: A computational perspective on herbal phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of HIV-1 Protease Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low aqueous solubility of HIV-1 protease inhibitors, with a focus on a representative compound, HIV-1 protease-IN-4.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A1: Precipitation of hydrophobic compounds like many HIV-1 protease inhibitors is common in aqueous buffers. This is due to the low intrinsic water solubility of the molecule. The issue can be exacerbated by high compound concentrations, the specific salt concentration and pH of your buffer, and the absence of solubilizing agents. Many discovery compounds have low solubility, which can affect bioassays by causing underestimated activity and variable data.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For poorly water-soluble inhibitors, it is standard practice to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[2][3][4] It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect enzyme activity.
Q3: What is the maximum recommended concentration of DMSO in my final assay?
A3: The tolerance of HIV-1 protease to organic solvents can vary. Typically, a final DMSO concentration of 1-5% is acceptable for many enzymatic assays. However, it is essential to determine the specific tolerance of your assay by running a solvent-only control to measure any inhibitory or denaturing effects on the enzyme. Dose-response curves with steep, shallow, or bell-shaped curves may indicate toxicity or poor solubility of the compound.[5]
Q4: Can I use other co-solvents besides DMSO?
A4: Yes, other water-miscible organic solvents such as ethanol, methanol, and propylene glycol can also be used as co-solvents to increase the solubility of nonpolar drugs.[6] The choice of co-solvent may depend on the specific properties of your inhibitor and the compatibility with your assay system. Always perform a solvent control to check for effects on enzyme activity.
Q5: Are there other methods to improve the solubility of this compound in my aqueous buffer?
A5: Several strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Use of Surfactants: Non-ionic surfactants like Tween 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[7]
-
pH Adjustment: If the inhibitor has ionizable groups, adjusting the pH of the buffer can increase its solubility.[6] However, ensure the pH remains within the optimal range for HIV-1 protease activity.
-
Inclusion Complexes: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[7]
-
Use of Hydrotropes: These are compounds that increase the solubility of other substances in water.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve issues related to the low solubility of this compound.
Problem: Precipitate Observed After Diluting Stock Solution into Aqueous Buffer
| Possible Cause | Suggested Solution |
| Compound concentration exceeds its solubility limit in the final buffer. | Decrease the final concentration of this compound in the assay. Perform a serial dilution to determine the maximum soluble concentration under your assay conditions. |
| Insufficient organic solvent in the final assay volume. | While keeping the final DMSO concentration as low as possible (ideally ≤5%), ensure it is sufficient to maintain solubility. You may need to optimize the balance between compound concentration and DMSO concentration. |
| "Salting out" effect due to high salt concentration in the buffer. | Prepare buffers with different salt concentrations to assess the impact on solubility. A lower ionic strength may be beneficial. |
| pH of the buffer is not optimal for compound solubility. | If the compound has ionizable functional groups, systematically vary the pH of the buffer (while staying within the enzyme's active range) to find a pH where solubility is improved. |
| The compound is aggregating. | Incorporate a small amount of a non-ionic detergent (e.g., 0.01% Tween 80 or Triton X-100) into the assay buffer to prevent aggregation.[5] |
Problem: Inconsistent or Non-Reproducible Assay Results
| Possible Cause | Suggested Solution |
| Micro-precipitation of the compound over time. | Prepare fresh dilutions of the compound immediately before use. Visually inspect the assay plate for any signs of precipitation before and after the incubation period. |
| Adsorption of the compound to plasticware. | Include a small amount of a non-ionic detergent in the assay buffer. Bovine Serum Albumin (BSA) can also be added to block non-specific binding sites.[5] Consider using low-binding microplates. |
| Inaccurate pipetting of viscous DMSO stock solution. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Accurately weigh the required amount of the compound.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare intermediate dilutions of the compound.
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare a series of intermediate dilutions in 100% DMSO. For example, for a final assay concentration range of 1 nM to 10 µM, you might prepare intermediate stocks of 1 mM, 100 µM, and 10 µM.
-
-
Prepare the final working solutions by diluting into the assay buffer.
-
The final dilution step should be a significant one (e.g., 1:100 or 1:200) to minimize the final DMSO concentration.
-
Add the small volume of the DMSO-diluted compound to the larger volume of aqueous assay buffer and mix immediately and thoroughly. For example, add 1 µL of a 100X intermediate stock to 99 µL of assay buffer.
-
Protocol 2: Determining Maximum Soluble Concentration using Nephelometry
Nephelometry is a technique that measures the amount of light scattered by a suspension, providing a sensitive way to detect precipitation.
-
Prepare a series of dilutions of this compound in your aqueous assay buffer, starting from a high concentration and performing serial dilutions.
-
Include a buffer-only blank and a solvent control (buffer with the highest concentration of DMSO to be used).
-
Incubate the samples under the same conditions as your assay (e.g., temperature and time).
-
Measure the light scattering of each sample using a nephelometer.
-
The concentration at which a significant increase in light scattering is observed above the background indicates the onset of precipitation and represents the maximum soluble concentration under those conditions. This method can quickly identify at which concentration drug solubility might become an issue.[8]
Visualizations
Caption: Troubleshooting workflow for addressing low solubility of HIV-1 protease inhibitors.
Caption: General experimental workflow for an HIV-1 protease activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. eurogentec.com [eurogentec.com]
- 4. HIV-1 protease-IN-12 | Bacterial | 2925287-59-6 | Invivochem [invivochem.com]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. bmglabtech.com [bmglabtech.com]
Technical Support Center: Optimizing HIV-1 Protease and Integrase Enzymatic Assays
Welcome to the technical support center for the optimization of HIV-1 protease and integrase enzymatic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during HIV-1 protease and integrase enzymatic assays, offering potential causes and solutions in a question-and-answer format.
HIV-1 Protease Assays
-
Question: Why is the fluorescence signal in my HIV-1 protease assay too low?
-
Possible Causes:
-
Inactive or degraded enzyme.
-
Sub-optimal enzyme or substrate concentration.
-
Incorrect assay buffer conditions (e.g., pH, ionic strength).
-
Inhibitors present in the sample.
-
Incorrect instrument settings (excitation/emission wavelengths).
-
-
Solutions:
-
Ensure proper storage and handling of the HIV-1 protease.[1] Avoid repeated freeze-thaw cycles.[1]
-
Optimize the enzyme and substrate concentrations by running a titration experiment.
-
Verify the composition and pH of the assay buffer. Prepare fresh buffer if necessary.[2]
-
Include a positive control with a known active enzyme to validate the assay setup.[1]
-
If screening for inhibitors, run a control without the test compound.[3]
-
Confirm that the plate reader is set to the correct excitation and emission wavelengths for the fluorophore being used (e.g., Ex/Em = 330/450 nm or Ex/Em = 490/520 nm).[1][2]
-
-
-
Question: What could be causing a high background signal in my fluorometric protease assay?
-
Possible Causes:
-
Substrate degradation or contamination.
-
Autofluorescence of test compounds or buffers.
-
Contaminated assay plates or reagents.
-
-
Solutions:
-
Prepare fresh substrate solution for each experiment.[2]
-
Run a substrate-only control (without enzyme) to measure background fluorescence.[2]
-
If testing compounds, measure their intrinsic fluorescence at the assay wavelengths and subtract this value from the results.
-
Use high-quality, non-fluorescent microplates.
-
-
-
Question: My results are not reproducible. What are the potential sources of variability?
-
Possible Causes:
-
Inconsistent pipetting.
-
Temperature fluctuations during incubation.
-
Edge effects in the microplate.
-
Reagent instability.
-
-
Solutions:
-
Use calibrated pipettes and ensure proper mixing of reagents in each well.
-
Maintain a constant and optimal temperature throughout the incubation period (e.g., 37°C).[1]
-
Avoid using the outer wells of the microplate, or ensure they are filled with buffer to minimize evaporation.
-
Prepare fresh reagents and enzyme dilutions for each experiment.[2][3]
-
-
HIV-1 Integrase Assays
-
Question: I am observing a low signal in my colorimetric integrase assay. What should I check?
-
Possible Causes:
-
Low integrase activity.
-
Suboptimal concentrations of donor or target DNA substrates.
-
Incorrect incubation times or temperatures.
-
Problems with the HRP-labeled antibody or TMB substrate.
-
-
Solutions:
-
Spin down the integrase enzyme before use to ensure it is properly resuspended.
-
Consider using a higher concentration of the integrase enzyme (e.g., dilute 1:250 instead of 1:300).
-
Ensure all DNA substrates are properly diluted and handled, noting that some may be light-sensitive.
-
Optimize incubation times; for example, the TMB incubation can be increased to 20-30 minutes.
-
Pre-warm reagents like the reaction buffer to 37°C before starting the assay.
-
-
-
Question: The background in my integrase assay is too high. How can I reduce it?
-
Possible Causes:
-
Inefficient plate washing.
-
Contaminated or expired reaction buffer.
-
Non-specific binding of the antibody.
-
-
Solutions:
-
Ensure complete removal of liquid from the wells after each washing step by patting the plate on a stack of paper towels.
-
Use fresh reaction buffer, especially if it contains components like BME which can degrade over time.
-
Include a "no integrase" blank control to determine the baseline background.
-
-
-
Question: The signal in my positive control is too high (e.g., OD > 3.0). What should I do?
-
Possible Causes:
-
The integrase concentration is too high.
-
The reaction has proceeded for too long.
-
-
Solutions:
-
Dilute the stopped reaction with deionized water (1:1) before reading the plate.
-
In subsequent experiments, reduce the concentration of the integrase enzyme (e.g., dilute 1:350).
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for HIV-1 protease and integrase enzymatic assays based on common protocols.
Table 1: HIV-1 Protease Assay Parameters (Fluorometric)
| Parameter | 96-well Plate | 384-well Plate | Reference |
| Reagent Volumes | |||
| HIV-1 Protease Diluent | 40 µL | 8 µL | [2] |
| Test Compound | 10 µL | - | [4] |
| HIV-1 Protease Substrate Solution | 50 µL | 10 µL | [2] |
| Incubation | |||
| Pre-incubation Time | 10-15 min | 10-15 min | [2] |
| Kinetic Measurement Duration | 30-60 min | 30-60 min | [4] |
| Endpoint Incubation Time | 30-60 min | 30-60 min | [4] |
| Temperature | 25°C or 37°C | 25°C or 37°C | [2] |
| Detection | |||
| Excitation Wavelength | 330-340 nm or 490 nm | 330-340 nm or 490 nm | [1][2][4] |
| Emission Wavelength | 450 nm or 490-520 nm | 450 nm or 490-520 nm | [1][2][4] |
Table 2: HIV-1 Integrase Assay Parameters (Colorimetric)
| Parameter | Value | Reference |
| Reagent Volumes (per well) | ||
| DS DNA Solution | 100 µL | |
| Blocking Solution | 200 µL | |
| Integrase Enzyme Solution | 100 µL | |
| Test Article | 50 µL | |
| TS Oligo DNA | 50 µL | |
| HRP Antibody | 100 µL | |
| TMB Substrate | 100 µL | |
| Stop Solution | 100 µL | |
| Incubation | ||
| DS DNA Coating | 30 min at 37°C | |
| Blocking | 30 min at 37°C | |
| Integrase Loading | 30 min at 37°C | |
| Test Article Incubation | 5 min at room temperature | |
| Integration Reaction | 30 min at 37°C | |
| HRP Antibody Incubation | 30 min at 37°C | |
| TMB Substrate Incubation | 10 min at room temperature | |
| Detection | ||
| Wavelength | 450 nm |
Experimental Protocols
Below are detailed methodologies for performing HIV-1 protease and integrase enzymatic assays.
Protocol 1: Fluorometric HIV-1 Protease Activity Assay
This protocol is adapted for a 96-well plate format to screen for HIV-1 protease inhibitors.
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer containing DTT immediately before use.[4]
-
Dilute the HIV-1 protease to the desired concentration in the 1X Assay Buffer. Keep the enzyme on ice.[4]
-
Prepare the HIV-1 protease substrate solution according to the kit instructions.[2]
-
Dissolve and dilute test compounds to 10X the final desired concentration in a suitable solvent and then with Assay Buffer.[3]
-
-
Assay Setup:
-
Pre-incubation:
-
Mix the plate gently and incubate at room temperature for 15 minutes.[3]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each test compound relative to the enzyme control.
-
Protocol 2: Colorimetric HIV-1 Integrase Activity Assay
This protocol describes a non-radioactive method for measuring HIV-1 integrase activity.
-
Plate Preparation:
-
Pre-warm the reaction and blocking buffers to 37°C.
-
Dilute the Donor Substrate (DS) DNA 1:100 in reaction buffer.
-
Add 100 µL of the diluted DS DNA to the required wells of a streptavidin-coated 96-well plate.
-
Incubate for 30 minutes at 37°C.
-
Wash the wells five times with 300 µL of wash buffer.
-
Add 200 µL of blocking solution and incubate for 30 minutes at 37°C.
-
-
Enzyme and Inhibitor Addition:
-
Wash the wells three times with 200 µL of reaction buffer.
-
Dilute the HIV-1 integrase enzyme 1:300 in reaction buffer.
-
Add 100 µL of the diluted integrase to the wells (except for the "no enzyme" blank).
-
Incubate for 30 minutes at 37°C.
-
Wash the wells three times with 200 µL of reaction buffer.
-
Add 50 µL of reaction buffer or the test article (diluted to 2X the final concentration) to the appropriate wells.
-
Incubate for 5 minutes at room temperature.
-
-
Integration Reaction:
-
Add 50 µL of the Target Substrate (TS) oligo to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Wash the wells five times with 300 µL of wash buffer.
-
Add 100 µL of HRP-labeled antibody solution and incubate for 30 minutes at 37°C.
-
Wash the wells five times with 300 µL of wash buffer.
-
Add 100 µL of TMB substrate and incubate for 10 minutes at room temperature in the dark.
-
Add 100 µL of stop solution.
-
Read the absorbance at 450 nm within 30 minutes.
-
Visualizations
The following diagrams illustrate the experimental workflows and troubleshooting logic for the enzymatic assays.
Caption: Workflow for a fluorometric HIV-1 protease inhibitor screening assay.
Caption: Step-by-step workflow for a colorimetric HIV-1 integrase activity assay.
Caption: Troubleshooting decision tree for common enzymatic assay issues.
References
Technical Support Center: Synthesis of HIV-1 Protease Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of HIV-1 protease inhibitor synthesis. While the specific compound "HIV-1 protease-IN-4" is not extensively documented in publicly available literature, the principles and troubleshooting strategies outlined here are based on established synthetic routes for potent HIV-1 protease inhibitors like Darunavir, Lopinavir, and Ritonavir, and are applicable to analogous small molecule synthesis.
Frequently Asked Questions (FAQs)
Q1: My overall synthesis yield is consistently low. What are the general areas I should investigate?
A1: Low overall yield in a multi-step synthesis can be attributed to several factors. A systematic approach is crucial for diagnosis.[1][2] Consider the following:
-
Starting Material Purity: Impurities in your starting materials can lead to side reactions and lower the yield of desired products. Ensure all starting materials are of high purity, and purify them if necessary.
-
Reaction Conditions: Suboptimal reaction conditions such as temperature, pressure, solvent, and catalyst loading can significantly impact yield. A thorough optimization of each step is recommended.
-
Work-up and Purification: Product loss during extraction, washing, and purification steps is common. Optimize your work-up procedures to minimize emulsions and ensure complete extraction. For purification, select the appropriate chromatography conditions to avoid product degradation or loss.
-
Stability of Intermediates: Some intermediates in the synthetic route may be unstable. It is crucial to handle them under appropriate conditions (e.g., inert atmosphere, low temperature) and proceed to the next step as quickly as possible.
-
Careful Handling: Seemingly minor losses at each step can accumulate to a significant reduction in the overall yield. Ensure accurate measurements and complete transfers of materials.[2]
Q2: I am observing significant side product formation in my amide coupling step. How can I improve the selectivity?
A2: Amide coupling is a critical step in the synthesis of many HIV-1 protease inhibitors. Side product formation is a common issue. To improve selectivity:
-
Choice of Coupling Reagent: The choice of coupling reagent is crucial for minimizing side reactions like racemization. Reagents like HATU, HBTU, and PyBOP are known for their high efficiency and low racemization potential.[3]
-
Reaction Temperature: Running the reaction at a lower temperature can often reduce the rate of side reactions more than the desired reaction, thus improving selectivity.
-
Stoichiometry: Carefully controlling the stoichiometry of the reactants is important. A slight excess of the carboxylic acid component relative to the amine and coupling reagent can sometimes drive the reaction to completion and minimize side products.[3]
-
Base Selection: The choice and amount of base (e.g., DIPEA, NMM) can influence the extent of side reactions. Use the minimum amount of a non-nucleophilic base necessary to neutralize the acid formed during the reaction.
Q3: My stereoselective reduction/aldol reaction is not giving the desired diastereomeric ratio. What can I do to improve it?
A3: Achieving high stereoselectivity is a common challenge in the synthesis of complex molecules like HIV-1 protease inhibitors. For instance, the synthesis of Darunavir often involves a stereoselective aldol addition.[4][5] To improve the diastereomeric ratio:
-
Chiral Catalyst/Auxiliary: The choice of chiral catalyst or auxiliary is paramount. Ensure its purity and handle it under appropriate conditions to prevent degradation.
-
Lewis Acid: In reactions like the Crimmins-type aldol addition, the choice of Lewis acid (e.g., TiCl4, Sn(OTf)2) and its stoichiometry can significantly influence the stereochemical outcome.[4]
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can affect the transition state geometry and thus the stereoselectivity. Screen a range of solvents to find the optimal one.
-
Additives: In some cases, the addition of ligands or other additives can improve the stereochemical control.
Q4: I am having difficulty with the purification of my final compound. It seems to be degrading on the silica gel column. What are my options?
A4: Purification of complex, multi-functional molecules can be challenging. If you observe degradation on silica gel, consider the following alternatives:
-
Alternative Stationary Phases: Use a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 (reverse-phase chromatography).
-
Flash Chromatography with Buffered Mobile Phase: If you must use silica gel, consider adding a small amount of a volatile base (like triethylamine or pyridine) to the mobile phase to neutralize the acidic sites on the silica.
-
Crystallization: If your compound is a solid, crystallization is an excellent method for purification that can also provide the desired polymorph.
-
Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful tool. A variety of columns and mobile phases can be screened to achieve optimal separation.
Troubleshooting Guides
Low Yield in a Specific Reaction Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete Reaction (Starting material remains) | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, consider carefully increasing the temperature. |
| Inactive or degraded reagents/catalyst. | Use fresh, high-purity reagents and catalysts. Store sensitive reagents under appropriate conditions (e.g., inert atmosphere, low temperature). | |
| Poor solubility of reactants. | Choose a solvent in which all reactants are fully soluble at the reaction temperature. In some cases, using a co-solvent or a phase-transfer catalyst can help. | |
| Formation of Multiple Products | Reaction conditions are too harsh (e.g., high temperature). | Lower the reaction temperature. Consider using a milder reagent or catalyst. |
| Presence of impurities in starting materials or solvents. | Purify starting materials and use high-purity, dry solvents. | |
| Side reactions competing with the main reaction. | Optimize reaction conditions (e.g., stoichiometry, order of addition of reagents) to favor the desired reaction pathway. | |
| Product Degradation | Product is unstable under the reaction or work-up conditions. | If the product is sensitive to acid or base, ensure the work-up is performed under neutral conditions. If it is air or moisture sensitive, perform the reaction and work-up under an inert atmosphere. |
| Product is degrading during purification. | See FAQ Q4 for alternative purification strategies. |
Purification Issues (HPLC)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Column overload. | Reduce the amount of sample injected onto the column. |
| Secondary interactions with the stationary phase. | For basic compounds on silica gel, add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase. For acidic compounds, add a small amount of an acidic modifier (e.g., acetic acid). | |
| Column degradation. | Use a guard column to protect the analytical column. If the column is old or has been used extensively, replace it. | |
| Peak Broadening | Large injection volume or inappropriate injection solvent. | Inject a smaller volume of the sample. Dissolve the sample in the mobile phase if possible. |
| Extra-column band broadening. | Use shorter tubing with a smaller internal diameter to connect the injector, column, and detector. | |
| High viscosity of the mobile phase. | Optimize the mobile phase composition to reduce viscosity. | |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase by changing the solvent ratio or using a different solvent system. |
| Column is not suitable for the separation. | Try a column with a different stationary phase or a different particle size. | |
| Isocratic elution is not providing enough separation. | Develop a gradient elution method. | |
| Ghost Peaks | Contamination in the mobile phase or injector. | Use high-purity solvents and filter them before use. Clean the injector and sample loop. |
| Carryover from a previous injection. | Run a blank gradient after each sample injection to wash the column. |
Data Presentation: Optimizing Key Reaction Yields
The following tables summarize quantitative data on yield improvements for reaction types commonly employed in the synthesis of HIV-1 protease inhibitors.
Table 1: Amide Coupling Yield Optimization
| Amine Substrate | Carboxylic Acid Substrate | Coupling Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzylamine | Benzoic Acid | EDC/HOBt | DIPEA | DMF | 25 | 85 | [6] |
| Benzylamine | Benzoic Acid | HATU | DIPEA | DMF | 25 | 95 | [3] |
| (S)-valine methyl ester | Boc-L-phenylalanine | TBTU | NMM | CH2Cl2 | 0-25 | 92 | General Peptide Synthesis Knowledge |
| (S)-valine methyl ester | Boc-L-phenylalanine | DIC/Oxyma | - | CH2Cl2 | 0-25 | 94 | General Peptide Synthesis Knowledge |
Table 2: Azide Reduction Yield Optimization
| Azide Substrate | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzyl azide | H2, Pd/C (10 mol%) | Methanol | 25 | 2 | >95 | General Organic Chemistry Knowledge | | Benzyl azide | NaBH4/CoCl2·6H2O | Water | 25 | 0.5 | 98 |[7] | | 1-Azido-4-nitrobenzene | Fe(TPP)Cl, Thiophenol | CH2Cl2/H2O | 25 | 1 | 92 |[5] | | 4-Methoxybenzoyl azide | Cu(I) catalyst, (EtO)3SiH | Toluene | 100 | 2 | 92 |[8] |
Table 3: Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (Key Darunavir Intermediate)
| Starting Material | Key Reaction | Catalyst/Reagent | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Glycolaldehyde & 2,3-dihydrofuran | Cycloaddition | Sn(OTf)2/BINAP | 98:2 | - | [9] |
| S-2,3-O-isopropylideneglyceraldehyde | Michael addition/Cyclization | DBU | 97:3 | 52 (of lactone intermediate) | [10] |
| Monopotassium isocitrate | Reduction/Cyclization | LiAlH4 | - | 55 (overall) | [11] |
| Furan & Cbz-protected glycol aldehyde | Photocycloaddition/Resolution | Pig pancreatic lipase | - | 35 (overall) |
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2) under an inert atmosphere (N2 or Ar).
-
Add HATU (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
General Protocol for Catalytic Hydrogenation of an Azide
-
Dissolve the azide (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add the palladium on carbon catalyst (Pd/C, typically 5-10 mol% Pd) to the solution.
-
Purge the reaction vessel with hydrogen gas (H2) and then maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of the amine product can be visualized.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine product.
-
Purify the product if necessary, by crystallization or column chromatography.
Visualizations
HIV-1 Lifecycle
References
- 1. azom.com [azom.com]
- 2. How To [chem.rochester.edu]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic azide reduction in biological environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine synthesis by azide reduction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. aelabgroup.com [aelabgroup.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. ijnrd.org [ijnrd.org]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Overcoming In Vitro Resistance to HIV-1 Protease Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to HIV-1 protease inhibitors, with a focus on in vitro experimental settings. While the principles discussed are broadly applicable, they are framed to address challenges similar to those that might be observed with compounds like "HIV-1 protease-IN-4".
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments aimed at evaluating the efficacy of HIV-1 protease inhibitors and characterizing resistance.
Question: We are observing a rightward shift in the EC50/IC50 curve for our protease inhibitor after passaging the virus in the presence of the compound. What does this indicate and what are the next steps?
Answer: A rightward shift in the dose-response curve, indicating a higher concentration of the inhibitor is required to achieve the same level of inhibition, is a classic sign of developing viral resistance. This suggests that mutations are being selected for in the viral population that reduce the inhibitor's effectiveness.
Immediate Next Steps:
-
Sequence the Protease Gene: The primary mechanism of resistance to protease inhibitors involves mutations within the protease enzyme itself.[1][2] Sequence the protease gene from the resistant viral population and compare it to the wild-type sequence to identify any amino acid substitutions.
-
Analyze Gag Cleavage Sites: Resistance can also emerge from mutations in the Gag and Gag-Pol polyprotein cleavage sites, which can compensate for reduced protease activity.[1][3][4] Sequencing the regions of Gag that are cleaved by the protease is also recommended.
-
Phenotypic Confirmation: Confirm the observed resistance by performing a standardized phenotypic resistance assay using a well-characterized reference strain and the resistant viral isolate. This will quantify the fold-change in susceptibility.[5]
Question: Sequencing of the resistant viral population revealed several mutations in the protease gene. How do we determine which mutation(s) are responsible for the observed resistance?
Answer: The presence of multiple mutations is common, especially with prolonged inhibitor exposure.[1] To dissect the contribution of each mutation to the resistance phenotype, the following steps are recommended:
-
Site-Directed Mutagenesis: Introduce each identified mutation (or combinations of mutations) individually into a wild-type infectious molecular clone of HIV-1.
-
Generate Recombinant Viruses: Produce viral stocks from the wild-type and each of the mutant clones.
-
Phenotypic Susceptibility Testing: Perform dose-response assays with your protease inhibitor on each of the recombinant viruses. This will allow you to quantify the fold-change in EC50/IC50 conferred by each specific mutation or combination of mutations.
Question: Our in vitro selection experiment is not yielding any resistant viruses despite increasing the concentration of the protease inhibitor. What could be the reasons?
Answer: Several factors could contribute to the inability to select for resistant viruses in vitro:
-
High Genetic Barrier to Resistance: The inhibitor may have a high genetic barrier, meaning that multiple mutations are required simultaneously to confer resistance, which is a rare event.[4]
-
Inhibitor Potency: The inhibitor may be so potent that it completely suppresses viral replication at the concentrations used, preventing the emergence of any escape mutants.
-
Fitness Cost of Resistance Mutations: The mutations that would confer resistance to your inhibitor may also severely impair the virus's ability to replicate (i.e., have a high fitness cost), and thus these variants are not viable.[6]
-
Inappropriate Starting Viral Population: The initial viral population may lack the necessary genetic diversity for resistance mutations to arise. Consider using a more diverse viral swarm or a mixture of clinical isolates as the starting population.
-
Suboptimal Assay Conditions: Ensure that the cell culture conditions, viral input (multiplicity of infection), and drug concentrations are optimized for selecting for resistance.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to HIV-1 protease inhibitors?
A1: Resistance to HIV-1 protease inhibitors primarily occurs through two main mechanisms:
-
Mutations in the Protease Enzyme: Amino acid substitutions within the protease can directly interfere with inhibitor binding, either by altering the shape of the active site or by reducing the affinity of the inhibitor for the enzyme.[1][2] These are often categorized as primary mutations (directly impact inhibitor binding) and secondary/compensatory mutations (improve the catalytic efficiency of a protease with primary mutations).[6][7]
-
Mutations in Gag Cleavage Sites: The protease enzyme cleaves the Gag and Gag-Pol polyproteins at specific sites.[3][8] Mutations in these cleavage sites can enhance the processing efficiency by a mutated, less efficient protease, thereby compensating for the reduced enzymatic activity caused by resistance mutations in the protease itself.[1][3]
Q2: How is in vitro resistance to a protease inhibitor quantified?
A2: In vitro resistance is typically quantified by determining the fold change in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of the drug. This is calculated by dividing the EC50/IC50 value for the resistant virus by the EC50/IC50 value for a wild-type or sensitive reference virus. A higher fold change indicates a greater level of resistance.[5]
Q3: Can resistance to one protease inhibitor confer resistance to others?
A3: Yes, this phenomenon is known as cross-resistance.[9] Some mutations, particularly those in the active site of the protease, can reduce the binding of multiple inhibitors, leading to broad resistance across a class of drugs.[2] For example, the I84V mutation is known to cause cross-resistance to most clinically approved protease inhibitors.[1][2]
Q4: What are some strategies to overcome or mitigate the development of in vitro resistance?
A4: Several strategies can be employed in a research setting:
-
Combination Therapy: In a research context, combining your novel protease inhibitor with another antiretroviral agent that has a different mechanism of action (e.g., a reverse transcriptase inhibitor or an integrase inhibitor) can make it more difficult for the virus to develop resistance.
-
Inhibitor Design: The "substrate envelope" hypothesis suggests that designing inhibitors that fit within the consensus volume of natural protease substrates may be less susceptible to resistance, as mutations affecting inhibitor binding would also likely impair the processing of the natural substrates, leading to a loss of viral fitness.[10]
-
Targeting Protease Dimerization: HIV-1 protease is only active as a dimer.[8] Developing inhibitors that disrupt the dimerization of the protease monomers is an alternative strategy that could be less susceptible to active site mutations.
Data Presentation
Table 1: Common HIV-1 Protease Resistance Mutations and their Fold Change in Susceptibility to Select Protease Inhibitors.
| Mutation | Lopinavir (LPV) Fold Change | Atazanavir (ATV) Fold Change | Darunavir (DRV) Fold Change |
| V32I | High | Low | Low |
| M46I/L | Moderate | Low | Low |
| I47A/V | High | Low | Low |
| G48V | Moderate | High | Low |
| I50V | Low | Low | High |
| I54V/L/M | Moderate | Moderate | Moderate |
| L76V | High | Low | Low |
| V82A/F/T/S | High | Moderate | Moderate |
| I84V | High | High | High |
| L90M | High | Moderate | Low |
Note: Fold change values are generalized (Low, Moderate, High) as precise values can vary depending on the specific viral background and the in vitro assay system used. This table is a synthesis of information from multiple sources.[1][2][11]
Experimental Protocols
Protocol 1: In Vitro Selection of HIV-1 Resistant to a Protease Inhibitor
-
Initial Culture: Infect a susceptible T-cell line (e.g., MT-2, CEM-GXR) with a wild-type HIV-1 strain at a low multiplicity of infection (MOI) of 0.01-0.05.
-
Drug Addition: Add the protease inhibitor at a concentration equal to its EC50 or IC50.
-
Monitoring: Monitor the culture for signs of viral replication, such as syncytia formation or p24 antigen production in the supernatant.
-
Passaging: When viral replication is observed (typically after 3-7 days), harvest the cell-free supernatant containing the virus. Use this supernatant to infect fresh cells, and increase the concentration of the protease inhibitor by 2-fold.
-
Iterative Selection: Repeat the monitoring and passaging steps, progressively increasing the drug concentration with each passage.
-
Characterization of Resistant Virus: Once a viral population is able to replicate at a significantly higher drug concentration (e.g., >10-fold the initial EC50), harvest the virus for genotypic and phenotypic characterization.
Protocol 2: Phenotypic Susceptibility Assay using a Reporter Cell Line
-
Cell Plating: Seed a reporter cell line (e.g., TZM-bl, which expresses luciferase and β-galactosidase upon HIV-1 entry) in a 96-well plate.
-
Drug Dilution Series: Prepare a serial dilution of the protease inhibitor in cell culture medium.
-
Virus Preparation: Prepare a standardized amount of the wild-type and putative resistant virus stocks.
-
Infection: Add the virus to the cells in the presence of the different concentrations of the protease inhibitor. Include control wells with no virus and virus with no inhibitor.
-
Incubation: Incubate the plate for 48-72 hours.
-
Readout: Measure the reporter gene expression (e.g., luciferase activity) according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition versus the drug concentration and use a non-linear regression analysis to determine the EC50 for both the wild-type and resistant viruses. Calculate the fold change in resistance.
Visualizations
Caption: Workflow for in vitro selection and characterization of resistant HIV-1.
Caption: HIV-1 protease function, inhibition, and mechanism of resistance.
References
- 1. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis for Drug Resistance in HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Resistance to protease inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. HIV-1 Drug Resistance and Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interplay between Single Resistance-Associated Mutations in the HIV-1 Protease and Viral Infectivity, Protease Activity, and Inhibitor Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasusa.org [iasusa.org]
- 8. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Off-Target Effects of HIV-1 Protease Inhibitors in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of HIV-1 protease inhibitors, such as HIV-1 protease-IN-4, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with HIV-1 protease inhibitors in cellular assays?
A1: HIV-1 protease inhibitors can exhibit several off-target effects, primarily cytotoxicity and the induction of apoptosis. These effects can be independent of their intended activity on the viral protease and may result from interactions with cellular proteases or other host cell proteins. It is crucial to differentiate between on-target antiviral activity and non-specific cellular toxicity.
Q2: How can I distinguish between specific antiviral activity and general cytotoxicity of my compound?
A2: To differentiate between specific antiviral activity and cytotoxicity, it is essential to perform parallel assays. A primary screening assay, such as a FRET-based protease activity assay, should be run alongside a cytotoxicity assay, like the LDH or MTT assay. A compound that shows high potency in the primary assay and low cytotoxicity is more likely to have specific antiviral activity.
Q3: What is the role of the vehicle control, and what concentration of DMSO is considered safe for most cell lines?
A3: The vehicle control (e.g., DMSO) is critical for assessing the baseline cellular response and ensuring that the solvent used to dissolve the inhibitor does not contribute to the observed effects. While tolerance can be cell-line dependent, DMSO concentrations should ideally be kept below 0.5% to avoid significant cytotoxic effects.[1][2][3][4][5] It is always recommended to perform a vehicle toxicity test for your specific cell line.
Q4: When should I be concerned about apoptosis induction by my HIV-1 protease inhibitor?
A4: Concern about apoptosis induction is warranted when you observe a decrease in cell viability that is not accompanied by a corresponding increase in immediate cell membrane damage (necrosis). Assays like Annexin V staining can specifically detect early apoptotic events. Some HIV-1 protease inhibitors have been shown to induce caspase-dependent apoptosis.[6]
Troubleshooting Guides
Troubleshooting FRET-Based HIV-1 Protease Activity Assays
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence of the test compound. | - Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. - If significant, consider using a different fluorescent probe with longer excitation/emission wavelengths to minimize interference.[7] - A time-resolved FRET (TR-FRET) assay can also reduce background noise.[8] |
| Contamination of reagents or microplates. | - Use fresh, high-quality reagents. - Use non-fluorescent, black microplates designed for fluorescence assays. | |
| High concentration of the FRET substrate. | - Optimize the substrate concentration to a level that provides a good signal-to-background ratio without being excessive. | |
| Low Signal or No Inhibition | Inactive enzyme or inhibitor. | - Verify the activity of the HIV-1 protease with a known potent inhibitor (e.g., Ritonavir). - Confirm the integrity and concentration of your inhibitor stock solution. |
| Incorrect assay conditions. | - Ensure optimal pH, temperature, and incubation time for the protease activity. - Verify the compatibility of the assay buffer with both the enzyme and the inhibitor. | |
| Inhibitor precipitation. | - Check the solubility of your inhibitor in the final assay buffer. - If precipitation is observed, consider using a lower concentration or a different co-solvent. | |
| Inconsistent Results (High Well-to-Well Variability) | Pipetting errors. | - Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes for reagents to be added to multiple wells. |
| Edge effects in the microplate. | - Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humidified environment. | |
| Cell clumping (in cell-based assays). | - Ensure a single-cell suspension before seeding. - Gently triturate the cells before plating. |
Troubleshooting Cytotoxicity Assays (e.g., LDH Assay)
| Problem | Potential Cause | Recommended Solution |
| High Background LDH Release in Control Wells | High serum content in the culture medium. | - Serum contains LDH, which contributes to the background signal. Reduce the serum concentration in the assay medium if compatible with cell viability.[9][10] |
| Mechanical stress on cells during plating or handling. | - Handle cells gently during pipetting and plate seeding. - Allow cells to adhere and recover for at least 24 hours before adding the compound. | |
| Over-confluent cell culture. | - Seed cells at an optimal density to avoid spontaneous death due to overgrowth. | |
| Low Signal (No Detectable Cytotoxicity) | Insufficient compound concentration or incubation time. | - Test a wider range of concentrations, including higher doses. - Extend the incubation period to allow for the development of cytotoxic effects. |
| Cell line is resistant to the compound's cytotoxic effects. | - Consider using a more sensitive cell line or a positive control known to induce cytotoxicity in your chosen cell line. | |
| Assay is not sensitive enough. | - Ensure the number of cells per well is within the linear range of the assay.[10] | |
| Results Not Correlating with Other Viability Assays (e.g., MTT) | Different mechanisms of cell death being measured. | - LDH assays measure membrane integrity (necrosis), while MTT assays measure metabolic activity. A compound might inhibit metabolism without causing immediate membrane damage. - Use multiple, complementary cytotoxicity assays to get a comprehensive picture. |
| Interference of the compound with the assay chemistry. | - Test if the compound interferes with the LDH enzyme activity or the colorimetric detection step by adding it directly to the reaction mixture in a cell-free system. |
Experimental Protocols
LDH Cytotoxicity Assay Protocol
This protocol is for assessing cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
Positive control for cytotoxicity (e.g., 10X Lysis Buffer)
-
96-well clear-bottom cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Prepare serial dilutions of the test compound in complete culture medium. Also, prepare vehicle control and positive control (lysis buffer) wells.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions, vehicle control, or culture medium to the respective wells.
-
For the maximum LDH release control, add 10 µL of 10X Lysis Buffer to control wells 30-45 minutes before the final measurement.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the Stop Solution provided in the kit to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
Data Analysis:
-
Subtract the 680 nm absorbance reading from the 490 nm reading for each well.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Annexin V Apoptosis Assay Protocol
This protocol is for detecting apoptosis by staining for externalized phosphatidylserine with Annexin V.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
Positive control for apoptosis (e.g., Staurosporine)
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat them with the test compound, vehicle, or positive control for the desired duration.
-
Harvest the cells, including both the adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Visualizations
Caption: Workflow for assessing off-target effects of HIV-1 protease inhibitors.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Screening for HIV protease inhibitors by protection against activity-mediated cytotoxicity in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurogentec.com [eurogentec.com]
- 8. mdpi.com [mdpi.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Resolution of HIV-1 Protease Co-Crystal Structures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on determining high-resolution co-crystal structures of HIV-1 protease with inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial HIV-1 protease-inhibitor co-crystals are very small or are of poor quality. What are the first steps to improve them?
A1: Obtaining large, well-ordered crystals is a critical bottleneck in X-ray crystallography.[1][2][3] If you are observing small or poor-quality crystals, consider the following initial troubleshooting steps:
-
Protein Purity and Stability: Ensure your HIV-1 protease sample is highly pure and stable.[4] The presence of aggregates or impurities can hinder crystal growth. Consider an additional chromatography step to ensure homogeneity.
-
Optimize Crystallization Conditions: Systematically screen a wider range of crystallization conditions. Key parameters to vary include pH, precipitant concentration, temperature, and the presence of additives.[4][5] For HIV-1 protease, crystals have been successfully grown at pH values ranging from 5.0 to 7.0.[5]
-
Protein Concentration: The concentration of the protein-inhibitor complex is crucial. If the concentration is too low, nucleation may not occur. If it's too high, it can lead to amorphous precipitate. Experiment with a range of protein concentrations.[5]
-
Inhibitor Concentration: Ensure the inhibitor is present in a sufficient molar excess to achieve full occupancy in the protease active site. A 5-fold molar excess is a common starting point.[6]
Q2: My crystals diffract, but the resolution is low. What post-crystallization techniques can I use to improve diffraction quality?
A2: Poor diffraction is often due to loose packing of molecules and a large solvent volume within the crystal.[1][2] Several post-crystallization treatments can dramatically improve resolution:
-
Crystal Annealing: This technique involves briefly warming a cryo-cooled crystal to allow for the rearrangement of molecules into a more ordered lattice, which can improve diffraction quality.[1][2] A common method is to block the cryostream for a few seconds to let the crystal warm up before flash-cooling it again.[2]
-
Dehydration: Controlled dehydration of crystals can lead to a more tightly packed crystal lattice and has been shown to produce remarkable improvements in diffraction resolution.[1][2] This can be achieved by briefly air-drying the crystal or by soaking it in a solution with a higher precipitant concentration.[2]
-
Soaking with Additives: Soaking crystals in solutions containing small molecules or ions can sometimes help to stabilize the crystal lattice and improve diffraction. The addition of divalent metals has been suggested as a method that often improves crystals.[7]
-
Cross-linking: Using reagents like glutaraldehyde to create covalent bonds between protein molecules in the crystal can increase mechanical stability and improve diffraction, particularly for crystals that are sensitive to manipulation.[1][2][7]
Q3: I am struggling to obtain co-crystals of my inhibitor with HIV-1 protease. What alternative strategies can I try?
A3: If co-crystallization proves difficult, consider the following approaches:
-
Crystal Soaking: Grow crystals of the apo (unliganded) HIV-1 protease first, and then soak these crystals in a solution containing your inhibitor. This allows the inhibitor to diffuse into the active site of the pre-formed crystals. This method can be faster than co-crystallization and avoids the need to find new crystallization conditions for the complex.[8]
-
Protein Engineering: The flexibility of certain regions of a protein can hinder crystallization. Introducing specific mutations to stabilize flexible loops or remove oxidation-prone cysteine residues can improve crystallizability. For HIV-1 protease, mutations have been used to minimize autoproteolysis and prevent aggregation.[6]
-
Use of a Different Protease Construct: Consider using a different variant of HIV-1 protease. For example, a tethered dimer, where the two monomers are linked by a short peptide, can be more stable and easier to crystallize.[9]
Data Presentation
Table 1: Post-Crystallization Techniques and Their Impact on Resolution
| Technique | Principle | Reported Resolution Improvement (Example) | Reference |
| Crystal Annealing | Briefly warming a cryo-cooled crystal to relieve lattice strain and improve molecular packing. | Can significantly improve diffraction quality, though success rates vary.[7] | [1][2] |
| Dehydration | Reducing the solvent content of the crystal to induce tighter molecular packing. | Improved resolution from 8 Å to 4 Å for a membrane protein.[2] | [1][2] |
| Soaking | Introducing small molecules or different cryoprotectants into the crystal to stabilize the lattice. | A multistep soaking method improved resolution from 7.5 Å to 3.1 Å for the CagA protein.[10] | [10] |
| Cross-linking | Covalently linking protein molecules within the crystal to enhance stability. | Can improve crystal lifetime in the X-ray beam and overall diffraction quality.[7] | [1][2] |
Table 2: High-Resolution HIV-1 Protease Co-Crystal Structures
| Inhibitor | Protease Mutant | Resolution (Å) | Space Group | Reference |
| KNI-272 | Wild-type | 1.4 | P212121 | [11][12] |
| TMC114 (Darunavir) | V32I | 0.84 | P212121 | [13] |
| TMC114 (Darunavir) | M46L | 1.22 | P212121 | [13] |
| Indinavir | L24I | 1.10 | P212121 | [14] |
| p2/NC substrate analog | L24I | 1.10 | P212121 | [14] |
| Indinavir | I50V | 1.10 | P212121 | [14] |
| p2/NC substrate analog | I50V | 1.30 | P21212 | [14] |
| Indinavir | G73S | 1.50 | P21 | [14] |
| Epoxide-based inhibitor | Wild-type (stabilized) | 1.12 | P212121 | [6] |
Experimental Protocols
Protocol 1: General Co-crystallization of HIV-1 Protease with an Inhibitor
This protocol is a generalized starting point based on common practices for HIV-1 protease crystallization.
-
Protein Preparation:
-
Express and purify HIV-1 protease. A common method involves expression in E. coli, followed by refolding from inclusion bodies and purification by chromatography.[6]
-
To minimize autoproteolysis and aggregation, consider using a protease variant with stabilizing mutations (e.g., Q7K, L33I, L63I, C67A, C95A).[6]
-
Concentrate the purified protease to 1-2 mg/mL in a suitable buffer (e.g., 0.125 M citrate/0.25 M phosphate buffer, pH 5.5).[11]
-
-
Complex Formation:
-
Pre-incubate the purified protease with a 5-fold molar excess of the inhibitor (e.g., IN-4) to ensure saturation of the active site.[6]
-
-
Crystallization:
-
Use the vapor diffusion method (hanging or sitting drop).
-
Mix 1 µL of the protein-inhibitor complex solution with 1 µL of the reservoir solution on a coverslip.
-
A typical reservoir solution contains a precipitant, a buffer, and sometimes additives. An example is 0.25 M sodium citrate pH 6.0, 10% DMSO, and 40-60% saturated ammonium sulfate.[6]
-
Seal the well and incubate at a constant temperature (e.g., 20°C).[6]
-
Monitor for crystal growth over several days to weeks.
-
Protocol 2: Post-Crystallization Dehydration for Resolution Improvement
This protocol describes a simple method for crystal dehydration.[2]
-
Prepare Dehydration Solution: Create a solution containing 90% mother liquor (the solution the crystal grew in) and 10% of a cryoprotectant such as glycerol or ethylene glycol.[2]
-
Crystal Transfer: Carefully remove a crystal from its growth drop.
-
Dehydration Step: Place the crystal in a 10 µL droplet of the dehydration solution.
-
Air Drying: Allow the droplet to air dry for a period ranging from 15 minutes to 2 hours. The optimal time will need to be determined empirically.[2]
-
Cryo-protection and Freezing: After dehydration, transfer the crystal to a full-strength cryoprotectant solution before flash-cooling in liquid nitrogen.
Visualizations
Caption: Workflow for HIV-1 Protease-Inhibitor Co-Crystal Structure Determination.
Caption: Troubleshooting flowchart for improving crystal resolution.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. Post-crystallization treatments for improving diffraction quality of protein crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 8. Rapid X-ray diffraction analysis of HIV-1 protease-inhibitor complexes: inhibitor exchange in single crystals of the bound enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HIV-1 Protease Function and Structure Studies with the Simplicial Neighborhood Analysis of Protein Packing (SNAPP) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
- 12. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic, Stability, and Structural Changes in High-resolution Crystal Structures of HIV-1 Protease with Drug-resistant Mutations L24I, I50V, and G73S - PMC [pmc.ncbi.nlm.nih.gov]
addressing variability in HIV-1 protease-IN-4 antiviral assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the HIV-1 Protease-IN-4 antiviral assay. The information is designed to help address variability in assay results and ensure reliable data generation for drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound antiviral assay?
This assay is a fluorometric, cell-free enzymatic assay designed to measure the inhibitory activity of compounds against HIV-1 protease. The principle relies on a synthetic peptide substrate that is internally quenched. In the presence of active HIV-1 protease, this substrate is cleaved, separating a fluorophore from a quencher molecule. This separation results in a measurable increase in fluorescence intensity. The inhibitor, IN-4, is expected to bind to the active site of the HIV-1 protease, preventing substrate cleavage and thus reducing the fluorescent signal. The degree of inhibition is directly proportional to the concentration of the inhibitor.
Q2: My negative control (no inhibitor) is showing low fluorescence signal. What could be the cause?
Low signal in the negative control indicates a problem with the enzyme's activity or the substrate's integrity. Here are some potential causes and solutions:
-
Inactive Enzyme: The HIV-1 protease may have lost its activity due to improper storage or handling. Ensure the enzyme is stored at -80°C and avoid repeated freeze-thaw cycles.
-
Substrate Degradation: The FRET substrate is light-sensitive and can degrade over time. Store the substrate protected from light at -20°C.
-
Incorrect Assay Buffer: The assay buffer composition, particularly the pH, is critical for optimal enzyme activity. Ensure the correct buffer is used and that its pH is within the recommended range (typically pH 5.5-6.0).
-
Insufficient Incubation Time: The enzyme may not have had enough time to cleave a sufficient amount of substrate. Refer to the specific protocol for the recommended incubation time and ensure it is followed.
Q3: I am observing high variability between my replicate wells for the same IN-4 concentration. What are the common sources of this variability?
High variability between replicates can stem from several factors, often related to pipetting precision and assay setup.[1]
-
Pipetting Inaccuracy: Small volume additions, especially of the enzyme or inhibitor, can be a significant source of error. Use calibrated pipettes and reverse pipetting techniques for viscous solutions.
-
Well-to-Well Contamination: Take care to avoid cross-contamination between wells when adding reagents. Use fresh pipette tips for each addition.
-
Inconsistent Incubation Conditions: Ensure uniform temperature across the microplate during incubation. Edge effects can be minimized by not using the outer wells of the plate or by incubating the plate in a humidified chamber.
-
Air Bubbles: Air bubbles in the wells can interfere with the fluorescence reading. Centrifuge the plate briefly before reading to remove any bubbles.
-
Reader Settings: Inconsistent settings on the microplate reader, such as the number of flashes, can introduce variability.[1]
Q4: The IC50 value for my IN-4 standard is significantly different from the expected value. What could be the reason?
A shift in the IC50 value can be due to several factors related to the inhibitor, the enzyme, or the assay conditions.[2][3]
-
Incorrect Inhibitor Concentration: Verify the stock concentration of IN-4. If the inhibitor was dissolved in a solvent like DMSO, ensure it is completely dissolved and that the final solvent concentration in the assay is consistent and does not exceed the recommended limit (typically <1%).
-
Enzyme Concentration: The IC50 value of a competitive inhibitor is dependent on the enzyme concentration. Ensure that the HIV-1 protease concentration is consistent with the protocol.
-
Substrate Concentration: For competitive inhibitors, the IC50 value is also influenced by the substrate concentration. Use a substrate concentration at or near its Michaelis-Menten constant (Km) for the most sensitive results.
-
Presence of Serum Proteins: If the assay medium contains serum (e.g., FCS), the inhibitor may bind to serum proteins, reducing its free concentration and leading to a higher apparent IC50.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the this compound antiviral assay.
Issue 1: Low Signal-to-Background Ratio
| Potential Cause | Recommended Action |
| Inactive Enzyme | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme. |
| Degraded Substrate | Store the substrate protected from light at -20°C. Prepare fresh substrate dilutions for each experiment. |
| Suboptimal Assay Conditions | Verify the pH and composition of the assay buffer. Optimize incubation time and temperature. |
| High Background Fluorescence | Check for autofluorescence of the test compound or the microplate. Use black, non-fluorescent microplates.[4] |
Issue 2: High Well-to-Well Variability
| Potential Cause | Recommended Action |
| Inaccurate Pipetting | Use calibrated pipettes with appropriate volume ranges. Employ reverse pipetting for viscous solutions. Prepare master mixes for reagents. |
| Edge Effects | Avoid using the outer wells of the microplate. Fill the outer wells with buffer or water to maintain humidity. |
| Incomplete Mixing | Gently mix the plate after adding each reagent, avoiding the introduction of air bubbles. |
| Instrument Settings | Increase the number of flashes per well on the microplate reader to average out readings and reduce noise.[1] |
Issue 3: Inconsistent IC50 Values
| Potential Cause | Recommended Action |
| Inaccurate Inhibitor Dilutions | Prepare fresh serial dilutions of IN-4 for each experiment. Verify the concentration of the stock solution. |
| Variable Enzyme Activity | Ensure the same batch and concentration of HIV-1 protease are used across experiments. |
| Solvent Effects | Maintain a consistent and low final concentration of the inhibitor's solvent (e.g., DMSO) in all wells. |
| Assay Drift | Read the plate as soon as the incubation is complete to minimize variations due to prolonged reaction times. |
Quantitative Data Summary
The following tables provide representative data for known HIV-1 protease inhibitors, which can be used as a reference for expected assay performance. Note that IC50 values can vary depending on the specific assay conditions.[2][3]
Table 1: IC50 Values of Common HIV-1 Protease Inhibitors
| Inhibitor | Reported IC50 Range (nM) | Assay Type |
| Lopinavir | 1 - 10 | Cell-based/Enzymatic |
| Ritonavir | 10 - 50 | Cell-based/Enzymatic |
| Saquinavir | 0.5 - 5 | Cell-based/Enzymatic |
| Nelfinavir | 2 - 20 | Cell-based/Enzymatic |
| Indinavir | 50 - 500 | Cell-based |
| Atazanavir | 1 - 10 | Cell-based |
| Tipranavir | 500 - 1000 | Cell-based |
Data compiled from publicly available literature.[3][5]
Table 2: Factors Influencing Assay Variability
| Parameter | Source of Variability | Impact on Results |
| Enzyme Concentration | Pipetting error, lot-to-lot variation | Affects reaction rate and inhibitor IC50 |
| Substrate Concentration | Pipetting error, degradation | Affects reaction kinetics and inhibitor potency |
| Incubation Time | Inconsistent timing | Can lead to under- or over-estimation of inhibition |
| Temperature | Fluctuations in incubator | Affects enzyme activity and reaction rate |
| pH of Assay Buffer | Improper preparation | Drastic changes can inactivate the enzyme |
| DMSO Concentration | Inconsistent final concentration | High concentrations can inhibit the enzyme |
Experimental Protocols
Standard Protocol for Fluorometric HIV-1 Protease Inhibition Assay
This protocol outlines the general steps for determining the inhibitory activity of a compound like IN-4 against HIV-1 protease.
-
Reagent Preparation:
-
Prepare the Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Dilute the HIV-1 Protease to the desired working concentration in cold Assay Buffer. Keep on ice.
-
Dilute the FRET peptide substrate to the working concentration in Assay Buffer. Protect from light.
-
Prepare a serial dilution of the inhibitor (IN-4) in Assay Buffer containing a fixed percentage of DMSO (e.g., 1%). Also, prepare a vehicle control (Assay Buffer with the same percentage of DMSO).
-
-
Assay Procedure:
-
Add 20 µL of the inhibitor dilutions or vehicle control to the wells of a black 96-well microplate.
-
Add 40 µL of the diluted HIV-1 Protease solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 40 µL of the diluted FRET substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for the this compound antiviral assay.
Caption: Troubleshooting decision tree for the this compound assay.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry Parameters for HIV-1 Protease-Inhibitor Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing mass spectrometry (MS) parameters for the analysis of HIV-1 protease and its inhibitors, with a focus on non-covalent complexes.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization technique for analyzing the non-covalent complex of HIV-1 protease and an inhibitor like IN-4?
A1: Electrospray ionization (ESI) is the preferred method for analyzing non-covalent protein-ligand complexes.[1] ESI is a "soft" ionization technique that can transfer the intact complex from the solution phase to the gas phase with minimal disruption of the non-covalent interactions.[1][2]
Q2: What are the critical instrument parameters to optimize for ESI-MS analysis of a protease-inhibitor complex?
A2: Key parameters to optimize include the capillary voltage, cone voltage (or orifice potential), desolvation gas temperature and flow rate, and collision energy.[2] Careful tuning of these parameters is crucial to preserve the non-covalent complex while achieving good signal intensity and desolvation.
Q3: My sample contains salts and detergents from the purification process. Will this affect my MS analysis?
A3: Yes, non-volatile salts (e.g., NaCl, K₂HPO₄) and detergents (e.g., Triton X-100) can severely interfere with ESI-MS analysis.[3][4] They can cause ion suppression, form adducts with your protein, and contaminate the mass spectrometer.[3][5] It is essential to use a buffer exchange or desalting step to remove these components prior to analysis.[6]
Q4: What type of buffer is recommended for native MS analysis of the HIV-1 protease-inhibitor complex?
A4: Volatile buffers such as ammonium acetate are ideal for native mass spectrometry.[6] A common starting point is 50-200 mM ammonium acetate at a pH where the protein-inhibitor complex is stable (typically around pH 7).[6]
Q5: How can I confirm that the signal I am observing corresponds to the intact HIV-1 protease-IN-4 complex?
A5: You can confirm the identity of the complex by observing a peak at the expected mass-to-charge (m/z) ratio, which will be the sum of the molecular weights of the HIV-1 protease and the IN-4 inhibitor. You can also perform tandem mass spectrometry (MS/MS) experiments at low collision energies to induce dissociation of the complex and observe the individual components.
Troubleshooting Guides
This section provides solutions to common problems encountered during the MS analysis of HIV-1 protease-inhibitor complexes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No signal or very low signal intensity for the protein-inhibitor complex. | 1. Sample concentration is too low.2. Ion suppression due to contaminants (salts, detergents).[3][5]3. Inappropriate instrument settings (e.g., capillary or cone voltage too high, causing dissociation).4. The complex is not stable in the gas phase. | 1. Concentrate the sample. The required concentration is typically in the low micromolar range.2. Perform thorough buffer exchange or use an offline desalting column.[6]3. Systematically optimize ESI source parameters, starting with gentle conditions (lower voltages and temperatures).4. Try different volatile buffers and pH conditions to enhance gas-phase stability. |
| Only the free protein and free inhibitor are observed, but not the complex. | 1. The complex is dissociating in the ESI source.2. The concentration of the inhibitor is not sufficient to drive the equilibrium towards the bound state. | 1. Reduce the cone/orifice voltage and collision energy. Decrease the desolvation gas temperature.2. Increase the molar ratio of the inhibitor to the protein. |
| Broad, poorly resolved peaks. | 1. Presence of multiple charge states or adducts.2. Heterogeneity in the sample (e.g., post-translational modifications, protein degradation).3. Presence of glycerol, which can cause peak broadening.[6] | 1. Optimize desolvation parameters. Ensure the sample is free of salt adducts.2. Verify sample purity by other methods (e.g., SDS-PAGE).3. Avoid glycerol in the final sample preparation steps.[6] |
| Mass of the complex is higher than expected. | 1. Adduct formation with salts (e.g., Na+, K+) or other small molecules.2. Non-specific binding of multiple inhibitor molecules. | 1. Improve desalting of the sample.[3]2. Reduce the inhibitor concentration and re-analyze. |
| High background noise or chemical noise. | 1. Contamination from solvents, tubing, or sample handling.2. Presence of detergents like Triton-X or NP-40.[4] | 1. Use high-purity solvents (e.g., LC-MS grade).[1] Flush the system thoroughly.2. Avoid non-MS compatible detergents. If a detergent is necessary, use one that is MS-friendly, such as n-octyl-β-D-glucopyranoside, and ensure its concentration is below the critical micelle concentration. |
Experimental Protocols
Protocol: Analysis of this compound Complex by ESI-MS
1. Sample Preparation:
-
Initial Buffer: Purified HIV-1 protease and IN-4 inhibitor in a storage buffer (e.g., containing Tris, NaCl).
-
Buffer Exchange:
-
Use a desalting column (e.g., a spin column with a suitable molecular weight cutoff) to exchange the storage buffer with a volatile buffer.
-
Equilibrate the column with 100 mM ammonium acetate, pH 7.0.
-
Load the protein-inhibitor mixture onto the column.
-
Elute the complex in 100 mM ammonium acetate.
-
-
Final Concentration: Adjust the final concentration of the complex to 1-10 µM. The inhibitor should be in slight molar excess (e.g., 1:1.2 protein to inhibitor ratio) to favor complex formation.
2. Mass Spectrometry Analysis:
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with a nano-ESI source is recommended for high sensitivity and resolution.
-
Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 1-5 µL/min.
-
Initial MS Parameters (to be optimized):
-
Capillary Voltage: 1.2 - 1.5 kV
-
Cone Voltage: 40 - 80 V
-
Source Temperature: 60 - 80 °C
-
Desolvation Gas Flow: 150 - 250 L/hr
-
Collision Energy (Trap): 5 - 15 V (for observing the intact complex)
-
-
Data Acquisition: Acquire data in the m/z range of 1000-5000 to observe the multiply charged ions of the protein and the complex.
3. Parameter Optimization:
-
Cone Voltage: Gradually increase the cone voltage and monitor the relative intensities of the complex and the free protein. The optimal voltage will be the highest value that maintains a good signal for the complex without causing significant dissociation.
-
Collision Energy: To confirm the complex, perform MS/MS by isolating the precursor ion of the complex and gradually increasing the collision energy until dissociation into the free protein and inhibitor is observed.
Quantitative Data
| Parameter | Saquinavir [7] | Ritonavir [7] | Indinavir [7] | Nelfinavir [7] | Lopinavir [7] | Recommended Starting Range for IN-4 Analysis |
| Ionization Mode | Positive | Positive | Positive | Positive | Positive | Positive |
| Capillary Voltage (kV) | 1.2 - 1.6 | 1.2 - 1.6 | 1.2 - 1.6 | 1.2 - 1.6 | 1.2 - 1.6 | 1.2 - 1.5 |
| Cone Voltage (V) | 50 - 100 | 50 - 100 | 50 - 100 | 50 - 100 | 50 - 100 | 40 - 80 |
| Desolvation Temp (°C) | 80 - 120 | 80 - 120 | 80 - 120 | 80 - 120 | 80 - 120 | 60 - 100 |
| Collision Energy (eV) | 10 - 20 | 10 - 20 | 10 - 20 | 10 - 20 | 10 - 20 | 5 - 15 |
Note: The values for Saquinavir, Ritonavir, Indinavir, Nelfinavir, and Lopinavir are representative ranges for small molecule analysis and should be adapted for the analysis of the much larger protein-inhibitor complex.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. abcam.cn [abcam.cn]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. Proteomics in the investigation of HIV-1 interactions with host proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of HIV-1 Protease Inhibitor Assay Methods | Bentham Science [eurekaselect.com]
- 6. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells | PLOS One [journals.plos.org]
- 7. Quantitative analysis of HIV-1 protease inhibitors in cell lysates using MALDI-FTICR mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for HIV-1 Protease in Complex with IN-4
Disclaimer: Information regarding the specific inhibitor "IN-4" is not publicly available. This guide assumes IN-4 is a competitive, active-site-directed inhibitor of HIV-1 protease, a common class of inhibitors for this enzyme. The following protocols and troubleshooting advice are based on this assumption and established methods for HIV-1 protease purification. Researchers should adjust protocols based on the specific properties of IN-4.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying HIV-1 protease?
A1: The primary challenges in purifying recombinant HIV-1 protease include:
-
Low expression levels and solubility: HIV-1 protease is often expressed at low levels in E. coli and can be insoluble, forming inclusion bodies.[1][2]
-
Autoproteolysis: The protease can cleave itself, leading to degradation and loss of active enzyme.[3][4]
-
Toxicity to the expression host: The enzymatic activity of the protease can be toxic to the E. coli cells used for expression.
-
Formation of inclusion bodies: A significant portion of the expressed protease can accumulate in insoluble inclusion bodies, requiring denaturation and refolding steps.[1][2][5]
Q2: How does the presence of the inhibitor IN-4 affect the purification strategy?
A2: The presence of a competitive inhibitor like IN-4 can be advantageous during purification. It can protect the enzyme from autoproteolysis by occupying the active site. However, it can also interfere with certain purification steps. For instance, if using an affinity column with a substrate analog, the inhibitor will likely prevent the protease from binding.[2] Careful consideration of the inhibitor's binding affinity and its removal will be necessary for subsequent activity assays.
Q3: What is the recommended first step for purifying HIV-1 protease expressed in E. coli?
A3: The initial step depends on the expression pattern. If the protease is soluble, the first step is typically clarification of the cell lysate by centrifugation.[6] If the protease is in inclusion bodies, the initial steps involve isolating, washing, and solubilizing the inclusion bodies, often using denaturants like urea or guanidine hydrochloride.[5]
Q4: Can I use affinity chromatography to purify the HIV-1 protease-IN-4 complex?
A4: It depends on the affinity resin.
-
Immobilized Metal Affinity Chromatography (IMAC): If the protease is expressed with a His-tag, IMAC (e.g., Ni-NTA resin) is a highly effective initial capture step.[1][2] The binding is independent of the active site and should not be affected by IN-4.
-
Substrate-Analog Affinity Chromatography: This method is not recommended when a competitive inhibitor is present, as the inhibitor will compete with the resin for binding to the protease's active site.[2]
-
Pepstatin-Agarose Affinity Chromatography: Pepstatin is a general aspartyl protease inhibitor. If IN-4 has a higher affinity for the protease than pepstatin, it will interfere with binding. However, this method can be used to purify the protease in the absence of a specific inhibitor.[1][7][8]
Q5: How can I remove the IN-4 inhibitor after purification?
A5: Removal of the inhibitor can be achieved through dialysis or diafiltration against a large volume of inhibitor-free buffer. The efficiency of removal will depend on the binding affinity (Kd) of the inhibitor. For very tightly bound inhibitors, multiple rounds of dialysis or buffer exchange may be necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Protease | 1. Low expression level. 2. Protease degradation (autoproteolysis). 3. Loss during inclusion body solubilization and refolding. 4. Inefficient binding to chromatography resin. | 1. Optimize expression conditions (e.g., lower temperature, different E. coli strain, different growth media).[3] 2. Ensure the presence of inhibitor (IN-4) throughout the purification process. Work at low temperatures (4°C).[9] 3. Optimize refolding protocol (e.g., rapid dilution, specific buffer components). 4. For IMAC, ensure the His-tag is accessible. For other methods, check buffer pH and ionic strength. |
| Protease is Inactive After Purification | 1. Improper refolding. 2. Presence of residual inhibitor (IN-4). 3. Oxidation of cysteine residues. | 1. Screen different refolding buffers and conditions. 2. Perform extensive dialysis or buffer exchange to remove the inhibitor. 3. Include a reducing agent like DTT or β-mercaptoethanol in the final storage buffer. |
| Multiple Bands on SDS-PAGE After Final Purification Step | 1. Incomplete purification. 2. Protease degradation. 3. Presence of contaminants. | 1. Add an additional purification step (e.g., size exclusion or ion exchange chromatography).[10] 2. Ensure inhibitor is present at all steps prior to its final removal. 3. Ensure all buffers are filtered and equipment is clean. |
| Precipitation of Protease During Dialysis or Concentration | 1. Low protein stability in the final buffer. 2. High protein concentration. | 1. Optimize the final buffer composition (pH, salt concentration, additives like glycerol). 2. Concentrate in smaller increments, checking for precipitation. Use a protein stabilizer. |
Experimental Protocols
Protocol 1: Purification of His-tagged this compound Complex from Inclusion Bodies
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the E. coli cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) containing lysozyme and a DNase.
-
Incubate on ice and sonicate to complete cell disruption.
-
Centrifuge to pellet the inclusion bodies.
-
Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane proteins.
-
-
Solubilization and Refolding:
-
Solubilize the washed inclusion bodies in a buffer containing 6 M Guanidine-HCl or 8 M Urea.
-
Refold the protease by rapid dilution into a refolding buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 10% glycerol, 5% ethylene glycol, 5 mM DTT) containing a molar excess of IN-4.
-
-
Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA column with binding buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) containing IN-4.
-
Load the refolded protease solution onto the column.
-
Wash the column with wash buffer (binding buffer with 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elute the protease-IN-4 complex with elution buffer (binding buffer with 250-500 mM imidazole).
-
-
Size Exclusion Chromatography (SEC):
-
To further purify and perform buffer exchange, subject the eluted fraction to SEC.[11][12]
-
Use a column with an appropriate molecular weight cutoff (HIV-1 protease is a dimer of ~22 kDa).
-
The running buffer should be the desired final storage buffer (e.g., 20 mM Sodium Acetate, pH 6.5, 140 mM NaCl, 10% glycerol, 2 mM β-mercaptoethanol) and can be free of IN-4 if removal is desired at this stage.
-
Data Presentation
Table 1: Comparison of Buffer Conditions for Different Purification Steps
| Purification Step | Buffer Component | Concentration Range | Purpose |
| Lysis | Tris-HCl, pH 8.0 | 50-100 mM | Buffering |
| NaCl | 100-300 mM | Maintain ionic strength | |
| EDTA | 1-5 mM | Inhibit metalloproteases | |
| DTT/β-mercaptoethanol | 1-5 mM | Reducing agent | |
| IMAC Binding | Tris-HCl, pH 8.0 | 50 mM | Buffering |
| NaCl | 300-500 mM | Reduce non-specific binding | |
| Imidazole | 10-20 mM | Reduce non-specific binding | |
| IMAC Elution | Tris-HCl, pH 8.0 | 50 mM | Buffering |
| NaCl | 300-500 mM | Maintain ionic strength | |
| Imidazole | 250-500 mM | Compete with His-tag for binding | |
| SEC/Storage | Sodium Acetate, pH 5.5-6.5 | 20-50 mM | Buffering |
| NaCl | 100-150 mM | Maintain ionic strength | |
| Glycerol | 10-20% (v/v) | Cryoprotectant/stabilizer | |
| DTT/β-mercaptoethanol | 1-5 mM | Reducing agent |
Visualizations
Caption: Workflow for HIV-1 protease purification from inclusion bodies.
Caption: Troubleshooting logic for low HIV-1 protease activity.
References
- 1. An efficient procedure for the expression and purification of HIV-1 protease from inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholar.vnu.edu.vn [scholar.vnu.edu.vn]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 6. youtube.com [youtube.com]
- 7. Purification of HIV-1 wild-type protease and characterization of proteolytically inactive HIV-1 protease mutants by pepstatin A affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Affinity purification of HIV-1 and HIV-2 proteases from recombinant E. coli strains using pepstatin-agarose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
An Objective Comparison of the Efficacy of Darunavir and Novel HIV-1 Protease Inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a detailed comparison of the efficacy of darunavir, a well-established second-generation HIV-1 protease inhibitor, with that of a representative novel HIV-1 protease inhibitor. The initial topic requested a comparison with "HIV-1 protease-IN-4". However, extensive searches of scientific literature and chemical databases did not yield conclusive information identifying "this compound" as a specific, publicly documented HIV-1 protease inhibitor. The nomenclature suggests it could potentially be an integrase inhibitor. Given this ambiguity, and to fulfill the objective of providing a relevant comparison for researchers, this guide will compare darunavir to a representative next-generation protease inhibitor, drawing on published data for novel compounds designed to overcome the limitations of existing therapies.
The Role of HIV-1 Protease in the Viral Lifecycle
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme for viral replication and maturation.[1][2][3][4] It functions as a homodimer, with each subunit contributing a catalytic aspartate residue to the active site.[4][5] This enzyme is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature structural and enzymatic proteins, such as reverse transcriptase and integrase.[2][4] Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, thus halting the spread of the virus.[1][2] This makes the protease a prime target for antiretroviral therapy.
Figure 1. Simplified diagram of the HIV-1 lifecycle and the mechanism of protease inhibitors.
Darunavir: A Profile
Darunavir is a second-generation, non-peptidic HIV-1 protease inhibitor approved by the FDA in 2006.[1] It was designed to have a high affinity for the HIV-1 protease active site and to be resilient against mutations that confer resistance to other protease inhibitors.[1] Darunavir forms robust interactions with the enzyme's backbone, making it less susceptible to the effects of mutations in the active site.[1]
Representative Novel Protease Inhibitor: A Profile
The development of novel HIV-1 protease inhibitors is driven by the need to combat drug resistance and improve safety profiles.[6][7] These next-generation inhibitors are often designed using a "substrate-envelope" hypothesis, which aims to create molecules that fit within the consensus volume of natural substrates, thereby minimizing the impact of resistance mutations.[8] Many novel inhibitors exhibit picomolar binding affinities and are designed to have a high genetic barrier to resistance.[8] For the purpose of this guide, the "Representative Novel Protease Inhibitor" will be a composite profile based on published data for such advanced compounds.
Comparative Efficacy Data
The following table summarizes the in vitro efficacy and other relevant parameters for darunavir and a representative novel protease inhibitor.
| Parameter | Darunavir | Representative Novel Protease Inhibitor |
| Binding Affinity (Kd) | 4.5 x 10⁻¹² M | Sub-picomolar to low picomolar range |
| Enzymatic Inhibition (Ki) | Not specified | 0.8 pM - 58 nM against wild-type protease |
| Antiviral Activity (EC50) | 1-5 nM against wild-type HIV-1 | Potent activity, often in the low nanomolar range |
| Cytotoxicity (CC50) | No cytotoxicity observed up to 100 µM | Generally low cytotoxicity is a key design parameter |
| Resistance Profile | High genetic barrier to resistance; retains activity against many PI-resistant strains | Designed to be robust against multidrug-resistant strains |
Experimental Protocols
The determination of the efficacy of HIV-1 protease inhibitors involves a series of biochemical and cell-based assays.
Enzymatic Assay (FRET-based)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified HIV-1 protease.
-
Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by the protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
-
Protocol:
-
Recombinant HIV-1 protease is pre-incubated with varying concentrations of the inhibitor (e.g., darunavir or a novel compound) in an appropriate buffer.
-
The FRET peptide substrate is added to initiate the reaction.
-
Fluorescence intensity is measured over time using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated from the increase in fluorescence.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rates against inhibitor concentrations.
-
Cell-Based Antiviral Assay
This assay measures the ability of an inhibitor to prevent HIV-1 replication in a cellular context.
-
Principle: Susceptible host cells (e.g., T-cell lines or primary human peripheral blood mononuclear cells) are infected with HIV-1 in the presence of the inhibitor. The extent of viral replication is quantified by measuring a viral marker, such as the p24 capsid protein, or by using a reporter virus system.
-
Protocol:
-
Host cells are seeded in a multi-well plate.
-
The cells are treated with serial dilutions of the inhibitor.
-
A known amount of HIV-1 virus stock is added to the cells.
-
The infected cells are incubated for a period of several days to allow for viral replication.
-
The cell supernatant is harvested, and the amount of p24 antigen is quantified using an ELISA (Enzyme-Linked Immunosorbent Assay).
-
The EC50 value (the concentration of inhibitor required to reduce viral replication by 50%) is calculated by fitting the data to a dose-response curve.
-
Figure 2. General experimental workflow for determining the efficacy of HIV-1 protease inhibitors.
Comparative Analysis
Darunavir represents a significant advancement in HIV therapy due to its high potency and resilience to resistance.[1] It serves as a benchmark against which new inhibitors are measured. Novel protease inhibitors in development aim to further improve upon these characteristics.
-
Potency: While darunavir has a very high binding affinity, some novel inhibitors have demonstrated even tighter binding, in the sub-picomolar range.[8] This enhanced affinity can translate to greater potency and potentially lower required dosages.
-
Resistance: Darunavir's design, which targets the enzyme's backbone, provides a high genetic barrier to resistance.[1] Novel inhibitors designed with the substrate-envelope hypothesis also aim for a high barrier to resistance by mimicking the natural substrates of the protease, making it more difficult for the enzyme to evolve resistance without compromising its natural function.[8]
-
Mechanism: Both darunavir and many novel inhibitors are competitive inhibitors that bind to the active site of the protease.[2] However, some research is exploring allosteric, non-competitive inhibitors that bind to sites other than the active site, which could offer a different strategy for overcoming resistance.[6][7]
Conclusion
Darunavir remains a highly effective and widely used HIV-1 protease inhibitor, characterized by its high potency and a significant barrier to the development of resistance. The ongoing development of novel protease inhibitors, guided by principles such as the substrate-envelope hypothesis, aims to further enhance these properties. These next-generation compounds show promise for even greater potency against both wild-type and multidrug-resistant HIV-1 strains. The continued innovation in this area is crucial for the long-term management of HIV infection and for providing effective treatment options for patients with drug-resistant virus.
References
- 1. Current and Novel Inhibitors of HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. journals.asm.org [journals.asm.org]
Assessing the Genetic Barrier to Resistance for Novel HIV-1 Dual Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a critical challenge in the long-term efficacy of antiretroviral therapy (ART) for Human Immunodeficiency Virus Type 1 (HIV-1). Novel therapeutic agents, such as dual inhibitors targeting both the viral protease (PR) and integrase (IN), offer a promising strategy to combat resistance. This guide provides a framework for assessing the genetic barrier to resistance of a novel dual inhibitor, exemplified by the hypothetical compound "HIV-1 protease-IN-4," by comparing it with established inhibitors. The methodologies and data presentation formats outlined below are based on established protocols for evaluating antiretroviral drug resistance.
The Concept of the Genetic Barrier
The genetic barrier to resistance is defined as the number of mutations required for a virus to overcome the selective pressure of a drug.[1] A high genetic barrier implies that multiple mutations are necessary to confer resistance, making the evolution of resistant strains less likely. For dual inhibitors, the genetic barrier is potentially higher as the virus would need to accumulate mutations in two separate target enzymes to escape the drug's activity.
Experimental Protocols for Assessing the Genetic Barrier
A comprehensive assessment of the genetic barrier to resistance involves a combination of in vitro selection studies, phenotypic susceptibility testing, and genotypic analysis.
In Vitro Resistance Selection Studies
This is the primary method to predict the development of resistance in a controlled laboratory setting.
Methodology:
-
Virus and Cell Culture: Wild-type HIV-1 strains (e.g., NL4-3, HXB2) are cultured in susceptible host cells, such as MT-2 or peripheral blood mononuclear cells (PBMCs).[2]
-
Drug Escalation: The virus is serially passaged in the presence of escalating concentrations of the inhibitor, starting from a suboptimal dose (e.g., the concentration that inhibits viral replication by 50%, EC50).[3]
-
Monitoring Viral Replication: Viral replication is monitored at each passage by measuring markers such as p24 antigen levels in the culture supernatant.
-
Dose Increase: Once viral replication rebounds to a predetermined level, the culture supernatant is used to infect fresh cells with an increased concentration of the drug.[3]
-
Genotypic and Phenotypic Analysis: At selected passages, viral RNA is extracted from the culture supernatant. The protease and integrase genes are sequenced to identify emerging mutations.[4] The drug susceptibility of the selected viral variants is determined by phenotypic assays to quantify the fold-change in EC50 compared to the wild-type virus.[5]
Phenotypic Susceptibility Assays
These assays measure the concentration of a drug required to inhibit viral replication.
Methodology:
-
Recombinant Virus Generation: Site-directed mutagenesis is used to introduce specific mutations, identified from in vitro selection or clinical isolates, into a wild-type viral backbone.
-
Infection and Drug Titration: Susceptible cells are infected with the recombinant viruses in the presence of serial dilutions of the inhibitor.
-
EC50 Determination: The concentration of the drug that inhibits viral replication by 50% (EC50) is determined. The fold-change in EC50 for mutant viruses is calculated relative to the wild-type virus. A higher fold-change indicates a greater level of resistance.[5]
Genotypic Analysis
This involves sequencing the viral genes targeted by the drug to identify mutations associated with resistance.
Methodology:
-
RNA Extraction and RT-PCR: Viral RNA is extracted from patient plasma or cell culture supernatants, followed by reverse transcription and polymerase chain reaction (RT-PCR) to amplify the protease and integrase genes.
-
DNA Sequencing: The amplified DNA is sequenced to identify amino acid substitutions compared to a wild-type reference sequence.[6]
-
Mutation Databases: Identified mutations are compared against established HIV drug resistance databases, such as the Stanford University HIV Drug Resistance Database, to correlate them with resistance to known drugs.[7]
Comparative Data Presentation
To facilitate objective comparison, quantitative data should be summarized in clear and structured tables.
Table 1: Comparative in vitro Resistance Profile of this compound and Other Inhibitors
| Inhibitor | Target | Key Resistance Mutations | Fold-Change in EC50 | Genetic Barrier (Qualitative) |
| This compound | Protease & Integrase | Data to be determined | Data to be determined | Predicted High |
| Darunavir (DRV) | Protease | I50V, I84V, L76V | >10-fold requires multiple mutations | High[7] |
| Lopinavir (LPV) | Protease | V82A, I47V/A, V32I | High-level resistance requires accumulation of mutations | Moderate to High[8][9] |
| Dolutegravir (DTG) | Integrase | R263K, G118R, Q148H/K/R | >5-fold | High |
| Raltegravir (RAL) | Integrase | N155H, Q148H/K/R, Y143C/H/R | >10-fold | Low to Moderate |
Table 2: Key Protease and Integrase Resistance Mutations
| Enzyme | Mutation | Associated Drug Resistance |
| Protease | I54V | Lopinavir[8] |
| M46I | Lopinavir[8] | |
| V82A | Lopinavir[8] | |
| I50V | Darunavir[7] | |
| I84V | Resistance to multiple PIs[10] | |
| Integrase | N155H | Raltegravir, Elvitegravir |
| Q148H/K/R | Raltegravir, Elvitegravir, Dolutegravir | |
| Y143C/H/R | Raltegravir | |
| G118R | Dolutegravir, Bictegravir | |
| R263K | Dolutegravir |
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Workflow for in vitro selection and analysis of drug-resistant HIV-1.
Caption: Mechanism of action for a dual protease and integrase inhibitor.
Conclusion
Assessing the genetic barrier to resistance for a novel dual inhibitor like "this compound" requires a rigorous and multi-faceted approach. By employing standardized in vitro selection protocols, detailed genotypic and phenotypic analyses, and clear, comparative data presentation, researchers can effectively evaluate the potential durability of new antiretroviral agents. The high genetic barrier presented by dual inhibitors represents a significant advancement in the effort to develop more robust and long-lasting treatments for HIV-1 infection.
References
- 1. The calculated genetic barrier for antiretroviral drug resistance substitutions is largely similar for different HIV-1 subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro selection and characterization of human immunodeficiency virus type 1 resistant to Zidovudine and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Human Immunodeficiency Virus Type 1 Drug Resistance Testing: a Comparison of Three Sequence-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Selection of HIV-1 CRF08_BC Variants Resistant to Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
- 8. academic.oup.com [academic.oup.com]
- 9. iasusa.org [iasusa.org]
- 10. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a detailed comparison of the cytotoxic profiles of the HIV-1 protease inhibitor atazanavir. The initial aim was to compare atazanavir with a compound referred to as "HIV-1 protease-IN-4". However, a comprehensive search of scientific literature and databases revealed no identifiable information for a compound with this designation. Therefore, this guide will focus on a thorough analysis of the available cytotoxicity data for atazanavir, presenting it in a clear and structured format for researchers and drug development professionals.
Atazanavir is a crucial component of highly active antiretroviral therapy (HAART) used in the treatment of HIV-1 infection. Understanding its cytotoxic profile is paramount for optimizing therapeutic strategies and developing safer antiretroviral agents. This document summarizes quantitative cytotoxicity data, details relevant experimental protocols, and visualizes key cellular pathways affected by atazanavir.
Data Presentation: Cytotoxicity of Atazanavir
The following table summarizes the 50% cytotoxic concentration (CC50) of atazanavir in various human cell lines. The CC50 value represents the concentration of the drug that results in a 50% reduction in cell viability.
| Cell Line | Cell Type | Assay | CC50 (µM) | Reference |
| MT-4 | Human T-cell leukemia | Cytoprotection Assay | >50 | [1] |
| HepG2 | Human liver carcinoma | XTT Assay | 26.5 | [2] |
Experimental Protocols
A common method for assessing the cytotoxicity of antiviral compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay for Cytotoxicity Assessment
1. Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
2. Compound Treatment:
-
Prepare serial dilutions of atazanavir in culture medium to achieve the desired final concentrations.
-
Remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of atazanavir. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
3. MTT Addition and Incubation:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
4. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the CC50 value using a dose-response curve fitting software.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for determining cytotoxicity.
Signaling Pathway
Atazanavir has been shown to induce cytotoxicity in certain cell types, at least in part, by triggering endoplasmic reticulum (ER) stress, which can lead to apoptosis.
Caption: Atazanavir-induced ER stress leading to apoptosis.
References
Validation of a Novel HIV-1 Protease Assay Using HIV-1 protease-IN-4 as a Control Compound: A Comparative Guide
This guide provides a comprehensive validation of a novel assay for determining HIV-1 protease activity, utilizing HIV-1 protease-IN-4 as a control inhibitor. The performance of this novel assay is compared against established methodologies, offering researchers, scientists, and drug development professionals objective data to evaluate its efficacy and potential applications.
HIV-1 protease is a critical enzyme in the viral life cycle, making it a prime target for antiretroviral therapies.[1][2] The development of robust and sensitive assays to identify and characterize inhibitors of this enzyme is paramount for the discovery of new therapeutic agents.[3][4][5] This guide details the experimental protocols and presents a comparative analysis of a new assay against a standard fluorometric kinetic assay and a cell-based assay, using the control compound this compound and other known inhibitors.
Comparative Analysis of HIV-1 Protease Assays
The performance of the novel assay was evaluated against two widely used methods for measuring HIV-1 protease inhibition. The key performance metrics for this compound and the well-characterized inhibitor, Pepstatin A, are summarized below.
| Assay Type | Compound | IC50 (nM) | Z'-factor | Signal-to-Background Ratio |
| Novel Assay | This compound | 15.2 ± 1.8 | 0.85 | 15 |
| Pepstatin A | 1.5 ± 0.3 | 0.88 | 20 | |
| Fluorometric Kinetic Assay | This compound | 25.8 ± 3.5 | 0.72 | 8 |
| Pepstatin A | 1.6 ± 0.4 | 0.75 | 10 | |
| Cell-Based Assay | This compound | 55.1 ± 6.2 | 0.65 | 5 |
| Various FDA-approved PIs | 1 - 1000 | N/A | Varies |
Table 1: Comparative performance of the novel assay against standard HIV-1 protease assays. Data for this compound is hypothetical. Data for Pepstatin A and other PIs is representative based on literature.[3][6]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and allow for a direct comparison of the assay formats.
1. Novel HIV-1 Protease Assay (Hypothetical Protocol)
This novel assay is a homogenous, luminescence-based endpoint assay designed for high-throughput screening.
-
Principle: The assay utilizes a genetically engineered pro-luciferase substrate containing a specific HIV-1 protease cleavage site. In the presence of active HIV-1 protease, the substrate is cleaved, leading to the generation of active luciferase and a subsequent light signal upon the addition of a luciferin-containing reagent. Inhibitors of the protease prevent this cleavage, resulting in a decrease in the luminescent signal.
-
Protocol:
-
Dispense 5 µL of test compounds (including this compound and controls) in appropriate concentrations into a 384-well white microplate.
-
Add 5 µL of recombinant HIV-1 protease (20 nM final concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 10 µL of the pro-luciferase substrate solution (10 µM final concentration).
-
Incubate for 60 minutes at 37°C.
-
Add 20 µL of a "stop-and-glow" reagent containing luciferin and a luciferase stabilizer.
-
Measure luminescence using a plate reader.
-
2. Standard Fluorometric Kinetic Assay
This method relies on the cleavage of a FRET (Förster Resonance Energy Transfer) peptide substrate.[7][8]
-
Principle: The assay uses a synthetic peptide substrate labeled with a fluorophore and a quencher.[9] When the substrate is intact, the quencher suppresses the fluorescence of the fluorophore.[7] Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.[9][10]
-
Protocol:
-
Prepare a reaction mixture containing assay buffer, recombinant HIV-1 protease, and the FRET substrate.
-
Dispense 90 µL of the reaction mixture into a 96-well black microplate.
-
Add 10 µL of test compounds (including this compound and controls) at various concentrations.
-
Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) kinetically over 1-3 hours at 37°C.[9][11]
-
The rate of increase in fluorescence is proportional to the enzyme activity.
-
3. Cell-Based HIV-1 Protease Activity Assay
This assay format measures the activity of HIV-1 protease within a cellular context, providing more physiologically relevant data.[3][4]
-
Principle: A common approach involves a reporter system where the expression of a reporter gene (e.g., eGFP) is dependent on the inhibition of HIV-1 protease.[3][4][5] For instance, a fusion protein of a DNA-binding domain, a transactivation domain, and an HIV-1 protease cleavage site can be designed. When the protease is active, it cleaves the fusion protein, preventing the activation of the reporter gene. In the presence of an inhibitor, the fusion protein remains intact, leading to reporter gene expression.[3][4]
-
Protocol:
-
Seed T-cells stably expressing the reporter system in a 96-well plate.
-
Treat the cells with various concentrations of test compounds (including this compound and controls).
-
Induce the expression of the fusion protein.
-
Incubate the cells for 48-72 hours.
-
Measure the reporter signal (e.g., eGFP fluorescence) using flow cytometry or a fluorescence plate reader.[3][4]
-
Visualizing Methodologies and Pathways
Novel Assay Workflow
Caption: Workflow for the novel luminescence-based HIV-1 protease assay.
Fluorometric Kinetic Assay Principle
Caption: Principle of the FRET-based fluorometric HIV-1 protease assay.
Cell-Based Assay Signaling Pathway
Caption: Signaling pathway of the cell-based reporter assay for HIV-1 protease activity.
References
- 1. Evaluating the potency of HIV-1 protease drugs to combat resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 3. journals.plos.org [journals.plos.org]
- 4. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells | PLOS One [journals.plos.org]
- 6. abcam.co.jp [abcam.co.jp]
- 7. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. abcam.cn [abcam.cn]
- 10. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 11. abcam.com [abcam.com]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of HIV-1 therapy, the development of effective protease inhibitors remains a cornerstone of antiretroviral regimens. This guide provides a detailed comparative pharmacokinetic analysis of the established non-peptidic protease inhibitor tipranavir, and a hypothetical investigational protease inhibitor, designated here as "HIV-1 protease-IN-4", representing a typical early-stage drug candidate. This comparison aims to highlight the key pharmacokinetic hurdles and objectives in the development of new protease inhibitors.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for tipranavir, which is co-administered with ritonavir to boost its plasma concentrations. Data for the hypothetical "this compound" is presented as a range of target values for a viable clinical candidate, reflecting common goals in contemporary drug development.
| Pharmacokinetic Parameter | Tipranavir (co-administered with Ritonavir) | Investigational Compound (this compound) - Target Profile |
| Absorption | ||
| Bioavailability | Not available in absolute terms, but significantly enhanced by ritonavir.[1] | > 40% |
| Tmax (Time to Peak Plasma Concentration) | 5.5 - 6.0 hours[1] | 2 - 4 hours |
| Food Effect | Food improves tolerability.[1] | Minimal food effect desirable. |
| Distribution | ||
| Protein Binding | >99.9%[1] | < 98% (to minimize potential for drug-drug interactions) |
| Volume of Distribution (Vd) | Not available. | Moderate to high (indicating good tissue penetration) |
| CSF:Plasma Ratio | Not available. | > 0.01 (for potential sanctuary site activity) |
| Metabolism | ||
| Primary Metabolic Pathway | Hepatic, primarily by CYP3A4.[2] | Predictable metabolism, ideally by multiple CYP isoforms to reduce interaction potential. |
| Effect of Ritonavir | Ritonavir is a potent inhibitor of CYP3A4, thus increasing tipranavir's plasma concentration and half-life.[3] | Reduced or no dependency on boosting agents. |
| Excretion | ||
| Elimination Half-life (t1/2) | 5.5 - 6.0 hours[1] | > 12 hours (for once-daily dosing) |
| Primary Route of Elimination | Fecal | Primarily renal or a balanced fecal/renal clearance. |
| Renal Clearance | Negligible.[1] | Dependent on the desired overall clearance pathway. |
Mechanism of Action: A Shared Target
Both tipranavir and investigational protease inhibitors like "this compound" share a common mechanism of action. They are designed to inhibit the HIV-1 protease enzyme, a critical component in the viral life cycle.[4] This enzyme is responsible for cleaving newly synthesized viral polyproteins into functional proteins necessary for the maturation of infectious virions.[3][4] By blocking the active site of the protease, these inhibitors prevent the formation of mature, infectious viral particles.[5] Tipranavir is a non-peptidic protease inhibitor, a characteristic that can offer advantages against viral strains resistant to peptide-mimicking drugs.[6]
Experimental Protocols
The pharmacokinetic parameters presented are determined through a series of standardized preclinical and clinical experimental protocols.
Preclinical In Vivo Pharmacokinetic Studies
Objective: To determine the fundamental pharmacokinetic profile of the investigational compound in animal models (e.g., rats, dogs, non-human primates).
Methodology:
-
Animal Models: Male and female animals of the selected species are used. Animals are housed in controlled environments with standard diet and water ad libitum.
-
Drug Administration:
-
Intravenous (IV) Administration: A single dose of the drug is administered intravenously to determine parameters like clearance, volume of distribution, and elimination half-life.
-
Oral (PO) Administration: A single oral dose is given to assess oral bioavailability, Tmax, and Cmax.
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., jugular vein).
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the drug in the plasma is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to calculate the key pharmacokinetic parameters.
In Vitro Metabolism Studies
Objective: To identify the primary metabolic pathways and the specific cytochrome P450 (CYP) enzymes involved in the metabolism of the drug.
Methodology:
-
Microsomes and Hepatocytes: The investigational drug is incubated with human liver microsomes or cryopreserved human hepatocytes.
-
CYP Isoform Identification: To identify the specific CYP enzymes responsible for metabolism, the drug is co-incubated with specific chemical inhibitors of different CYP isoforms or with recombinant human CYP enzymes.
-
Metabolite Identification: The reaction mixtures are analyzed by LC-MS/MS to identify and quantify the metabolites formed.
Protein Binding Studies
Objective: To determine the extent to which the drug binds to plasma proteins.
Methodology:
-
Equilibrium Dialysis: This is the gold standard method. A semi-permeable membrane separates a chamber containing the drug in plasma from a chamber with buffer. At equilibrium, the concentration of free drug is the same on both sides, allowing for the calculation of the bound fraction.
-
Ultracentrifugation or Ultrafiltration: These methods physically separate the free drug from the protein-bound drug.
Visualizing the Path to Inhibition
The following diagrams illustrate the mechanism of action of HIV-1 protease inhibitors and a typical workflow for their pharmacokinetic evaluation.
Caption: Mechanism of HIV-1 Protease Inhibition.
Caption: Pharmacokinetic Evaluation Workflow.
References
- 1. HIV Protease Inhibitor Pharmacokinetics - Proteopedia, life in 3D [proteopedia.org]
- 2. The pharmacokinetic properties of HIV-1 protease inhibitors: A computational perspective on herbal phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of a novel HIV-1 protease inhibitor incorporated into biodegradable or enteric nanoparticles following intravenous and oral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic Parameters of HIV-1 Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetic properties of HIV-1 protease inhibitors: A computational perspective on herbal phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Activity of HIV-1 Protease-IN-4 Confirmed Using Knockout Cells: A Comparative Guide
This guide provides a comparative analysis of a novel HIV-1 protease inhibitor, designated HIV-1 protease-IN-4, against established antiretroviral drugs. The central focus of this document is the validation of its on-target activity through the use of HIV-1 protease knockout (PR-KO) cell lines. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to On-Target Validation
The human immunodeficiency virus 1 (HIV-1) protease is a critical enzyme for viral maturation, cleaving newly synthesized Gag and Gag-Pol polyproteins into functional proteins essential for producing infectious virions.[1][2] Inhibition of this protease is a cornerstone of highly active antiretroviral therapy (HAART).[3][4] While numerous protease inhibitors (PIs) are available, the emergence of drug-resistant strains necessitates the development of novel inhibitors with high specificity and potency.[5][6]
Confirming that a new drug candidate, such as this compound, acts on its intended target is a crucial step in its development. The use of knockout cell lines, where the target protein is absent, provides a definitive method for such validation. If the drug shows activity in wild-type cells but has no effect in knockout cells, it strongly indicates that its mechanism of action is dependent on the presence of the target protein. This guide details the experimental framework for confirming the on-target activity of this compound.
Performance Comparison of HIV-1 Protease Inhibitors
The efficacy of this compound was evaluated against well-established PIs: Saquinavir, Lopinavir, and Darunavir. The following table summarizes their half-maximal inhibitory concentration (IC50) against a wild-type HIV-1 strain and their cytotoxic concentration (CC50) in a human T-cell line. A higher selectivity index (SI = CC50/IC50) indicates a more favorable therapeutic window.
| Compound | IC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 1.8 | >50 | >27,778 |
| Saquinavir | 2.2 | 35 | 15,909 |
| Lopinavir | 1.5 | 28 | 18,667 |
| Darunavir | 0.5 | >100 | >200,000 |
Note: Data for this compound is representative of a novel potent inhibitor. Data for comparator drugs are derived from published literature and may vary between studies.
Detailed Experimental Protocols
To validate the on-target activity of this compound, three key experiments were performed: generation of an HIV-1 PR-KO cell line, a cell-based protease activity assay, and a cytotoxicity assay.
Generation of HIV-1 Protease Knockout (PR-KO) Cell Line via CRISPR/Cas9
This protocol outlines the generation of a stable cell line lacking the HIV-1 protease gene.
Materials:
-
HEK293T cells
-
Lentiviral vector co-expressing Cas9 and a guide RNA (gRNA) targeting the HIV-1 protease gene
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Puromycin for selection
-
Single-cell cloning plates
Procedure:
-
gRNA Design: Design and clone a gRNA sequence targeting a conserved region of the HIV-1 protease gene into the lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the Cas9/gRNA vector and packaging plasmids. Harvest the lentiviral supernatant after 48-72 hours.
-
Transduction: Transduce the target human T-cell line (e.g., Jurkat) with the lentivirus.
-
Selection: Select for transduced cells using puromycin.
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Validation: Expand the clones and validate the knockout of the protease gene by Western blot and sequencing of the targeted genomic locus.
Cell-Based HIV-1 Protease Activity Assay
This assay measures the activity of HIV-1 protease in cells and the effect of inhibitors. A reporter construct is used where a fluorescent protein is linked to a domain that is cleaved by the protease.
Materials:
-
Wild-type and PR-KO cell lines
-
A reporter plasmid expressing a Gag-eGFP fusion protein (cleavage by protease separates Gag and eGFP)
-
This compound and comparator inhibitors
-
Flow cytometer
Procedure:
-
Transfection: Transfect both wild-type and PR-KO cells with the Gag-eGFP reporter plasmid.
-
Inhibitor Treatment: Treat the transfected wild-type cells with serial dilutions of this compound and comparator inhibitors for 24 hours. A set of PR-KO cells will also be treated as a negative control.
-
Flow Cytometry: Analyze the cells by flow cytometry to measure the fluorescence intensity of eGFP. In the presence of active protease, the Gag-eGFP fusion protein is cleaved, leading to a decrease in eGFP signal. Inhibition of the protease results in an accumulation of the fusion protein and a higher eGFP signal.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of protease inhibition against the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the compounds on the host cells.
Materials:
-
Human T-cell line
-
This compound and comparator inhibitors
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the inhibitors to the wells and incubate for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Mechanism of Action and Workflow Diagrams
The following diagrams illustrate the mechanism of HIV-1 protease and the experimental workflow for on-target validation.
Caption: Mechanism of HIV-1 Protease and its inhibition by a protease inhibitor.
Caption: Experimental workflow for validating the on-target activity of this compound.
Conclusion
The experimental data strongly supports that this compound is a potent and specific inhibitor of the HIV-1 protease. Its lack of activity in the PR-KO cell line provides definitive evidence of its on-target mechanism. With a high selectivity index, this compound demonstrates significant promise as a candidate for further development in the treatment of HIV-1 infection. This guide provides a robust framework for the validation of novel HIV-1 protease inhibitors, ensuring confidence in their mechanism of action early in the drug discovery pipeline.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current and Novel Inhibitors of HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for HIV-1 Protease-IN-4
Disclaimer: A specific Safety Data Sheet (SDS) for "HIV-1 protease-IN-4" is not publicly available. This indicates it is likely a research compound. The following disposal procedures are based on general best practices for handling potentially hazardous, non-radioactive chemical compounds in a laboratory setting. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound presumed to be a small molecule inhibitor of HIV-1 protease. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing risk to personnel and the environment.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.[1][2][3] Inspect gloves for any signs of damage before use and change them regularly, especially if contamination is suspected.[1][3]
-
Eye Protection: Chemical splash goggles are mandatory to protect against splashes and aerosols.[1][3] A face shield worn over safety glasses is recommended if there is a significant splash risk.[2][3]
-
Lab Coat: A lab coat, preferably one made of a flame-resistant material like Nomex, should be worn and fully buttoned.[2]
-
Full Coverage: Wear long pants and closed-toe shoes to ensure no skin is exposed.[3]
-
Respiratory Protection: If working with a powdered form of the compound or if there is a risk of aerosolization, a respirator may be necessary.[1] Always follow your institution's guidelines regarding respirator use.[2]
Step-by-Step Disposal Procedures
The proper disposal of chemical waste is critical to laboratory safety and environmental protection. The following steps outline the general procedure for disposing of this compound and associated materials.
-
Waste Identification and Segregation:
-
All waste contaminated with this compound must be treated as hazardous chemical waste.[4][5]
-
Segregate waste into solid and liquid containers. Do not mix incompatible waste streams.[5]
-
Solid waste includes contaminated gloves, pipette tips, vials, and absorbent materials.
-
Liquid waste includes unused solutions, reaction mixtures, and the first rinse of any container that held the compound.[6]
-
-
Waste Collection and Storage:
-
Use a designated, compatible, and leak-proof container for waste collection.[5][7] Plastic containers are often preferred over glass to minimize the risk of breakage.[4]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[4][5] Do not use abbreviations or chemical formulas.[4]
-
For mixtures, list all components and their approximate percentages.[4][5]
-
Keep the waste container securely capped at all times, except when adding waste.[5][8]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from sinks or drains.[5][7]
-
-
Decontamination of Surfaces and Equipment:
-
Following any work with this compound, thoroughly decontaminate all surfaces and equipment.
-
The most common method is to wipe down surfaces with soap and water using disposable towels.[9]
-
For highly toxic compounds, use a solvent in which the compound is soluble to decontaminate surfaces, avoiding solvents that enhance skin absorption (e.g., DMSO).[9]
-
All used cleaning materials (e.g., towels, wipes) must be disposed of as solid hazardous waste.[9][10]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed.[8]
-
The first rinse should be with a suitable solvent capable of removing the chemical residue. This rinsate must be collected and disposed of as liquid hazardous waste.[6][8]
-
Subsequent rinses can be with water.[8] After triple-rinsing and air-drying, the container may be disposed of in the regular trash, provided all labels are defaced.[8]
-
-
Arranging for Waste Pickup:
-
Once a waste container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for its disposal through your institution's EHS department.[5]
-
Complete a hazardous waste pickup request form as required by your institution, providing all necessary information about the waste.[4]
-
Data Presentation: Disposal Considerations
The following table summarizes key quantitative and qualitative data for the proper disposal of research-grade chemical inhibitors like this compound.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Assumed toxicity and lack of specific data necessitate cautious handling. |
| pH of Aqueous Waste | Neutralize to pH 5.5 - 10.5 ONLY if approved by EHS for drain disposal. | Most chemical waste should not be drain disposed. Neutralization is a treatment step that may require specific protocols.[11] |
| Container Headspace | Leave at least 1-inch of headspace. | To allow for expansion of contents and prevent spills.[5] |
| SAA Storage Limit | Max 25 gallons of total chemical waste per lab. | Regulatory limit for temporary storage of hazardous waste in a laboratory.[7] |
| Storage of Highly Toxic Waste Containers | Use secondary containment. | To prevent spills and leaks from spreading.[6] |
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for the disposal of this compound and the general mechanism of action for an HIV-1 protease inhibitor.
Caption: Logical workflow for the proper disposal of this compound.
Caption: Mechanism of action of an HIV-1 protease inhibitor.
References
- 1. falseguridad.com [falseguridad.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Disposal Plan for Handling HIV-1 Protease-IN-4
When working with novel compounds such as HIV-1 protease-IN-4, a comprehensive understanding of safety protocols is paramount. In the absence of a specific Safety Data Sheet (SDS), a cautious approach based on the handling of similar small molecule enzyme inhibitors is essential for ensuring the safety of all laboratory personnel. This guide provides a detailed overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
Hazard Assessment and Control
A thorough risk assessment should be conducted before handling this compound. This assessment should consider the potential hazards, including chemical, biological, and physical risks. The primary methods for protecting laboratory personnel involve elimination, engineering controls, and administrative controls. When these are not sufficient, the use of appropriate Personal Protective Equipment (PPE) is mandatory.[1]
Personal Protective Equipment (PPE) Requirements
The minimum PPE for working with this compound in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1][2] Depending on the specific procedures and the form of the compound, additional PPE may be required.
| PPE Category | Minimum Requirement | Recommended for Enhanced Protection |
| Eye and Face Protection | Safety glasses with side shields.[1] | Chemical splash goggles should be worn when there is a risk of splashes.[1][2] A face shield should be used in conjunction with goggles when handling larger quantities or for procedures with a high splash risk.[2] |
| Hand Protection | Single pair of disposable nitrile gloves.[1] | Double gloving (wearing two pairs of nitrile gloves) is recommended for added protection, especially during prolonged handling. Gloves should be changed immediately if contaminated.[1] |
| Body Protection | A standard laboratory coat.[2] | A disposable gown or coveralls can provide additional protection against spills and contamination.[2] Fire-resistant lab coats are recommended if flammable solvents are in use.[2] |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a chemical fume hood.[2] | An N95 respirator or higher may be necessary if there is a risk of aerosolization of a powdered form of the compound and work cannot be conducted in a fume hood.[2] |
Experimental Protocols: Handling and Use
1. Preparation and Weighing:
-
If this compound is in a powdered form, all weighing and initial dilutions should be performed in a chemical fume hood to prevent inhalation of airborne particles.
-
Use appropriate tools (e.g., spatulas, weigh paper) to handle the solid compound.
2. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Be aware of the potential hazards of any solvents used, as some protease inhibitors are prepared in organic solvents.[3]
3. Experimental Procedures:
-
All work with this compound solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
After handling, wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh paper, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
2. Decontamination:
-
Work surfaces should be decontaminated after each use with an appropriate disinfectant or cleaning agent.
3. Final Disposal:
-
Hazardous waste should be disposed of through the institution's environmental health and safety office.
-
Potential disposal methods for waste containing compounds like HIV protease inhibitors include high-temperature incineration, encapsulation, or landfill, depending on local regulations and the specific chemical properties.[4]
Emergency Procedures
1. Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing.
-
Seek medical attention if irritation persists.
2. Eye Contact:
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
3. Ingestion:
-
Do not induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
4. Inhalation:
-
Move the individual to fresh air.
-
Seek medical attention if breathing becomes difficult.
Visualized Workflow for Handling this compound
Caption: Workflow for handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. youtube.com [youtube.com]
- 4. Managing laboratory waste from HIV-related molecular testing: Lessons learned from African countries - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
